molecular formula C11H15BrN2O B1372732 N-(5-Bromo-3-methylpyridin-2-yl)pivalamide CAS No. 446299-84-9

N-(5-Bromo-3-methylpyridin-2-yl)pivalamide

Cat. No.: B1372732
CAS No.: 446299-84-9
M. Wt: 271.15 g/mol
InChI Key: DJAJPKVIGCOGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-3-methylpyridin-2-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-3-methylpyridin-2-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAJPKVIGCOGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654759
Record name N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446299-84-9
Record name N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical considerations necessary for successful and reproducible synthesis.

Introduction and Strategic Importance

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of a bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the pivalamide moiety can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. The strategic placement of the methyl group further modulates the electronic and steric properties of the pyridine ring. A robust and scalable synthetic route is therefore crucial for its application in drug discovery and development programs.

This guide will detail a reliable synthetic approach, starting from the commercially available 2-amino-3-methylpyridine, proceeding through a regioselective bromination, and culminating in the final acylation step.

Retrosynthetic Analysis and Chosen Pathway

The synthesis of the target molecule can be envisioned through a straightforward retrosynthetic disconnection of the amide bond. This reveals 2-amino-5-bromo-3-methylpyridine and pivaloyl chloride as the immediate precursors. This approach is strategically sound as it relies on the well-established and generally high-yielding Schotten-Baumann reaction for amide bond formation.

G Target N-(5-bromo-3-methylpyridin-2-yl)pivalamide Precursors 2-amino-5-bromo-3-methylpyridine + Pivaloyl Chloride Target->Precursors Amide Disconnection StartingMaterial 2-amino-3-methylpyridine Precursors->StartingMaterial Bromination

Caption: Overall synthetic scheme for the target molecule.

Mechanistic Insight: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-amino-5-bromo-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated, driving the reaction to completion.

DOT Script for Reaction Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation Amine R-NH2 AcylChloride R'-COCl Amine->AcylChloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Product R-NH-COR' Tetrahedral->Product HCl HCl Tetrahedral->HCl Salt Base-H+ Cl- HCl->Salt Base Base Base->Salt

An In-Depth Technical Guide to the Chemical Properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details the physicochemical properties of the compound and its key precursor, 2-amino-5-bromo-3-methylpyridine. A detailed, field-proven protocol for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide via acylation is presented, including insights into the reaction mechanism and purification strategies. Furthermore, this guide outlines the expected spectral characteristics (NMR, Mass Spectrometry, and IR) to aid in the identification and quality control of the synthesized compound. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold in drug design. N-(5-bromo-3-methylpyridin-2-yl)pivalamide (CAS No. 446299-84-9) is a derivative that combines the features of a brominated pyridine ring with a sterically hindered pivalamide group. The presence of a bromine atom offers a versatile handle for further functionalization through cross-coupling reactions, while the methyl group can influence the molecule's conformation and metabolic stability. The pivalamide moiety can impact solubility, lipophilicity, and interactions with biological targets. Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its precursors is essential for its synthesis, purification, and application.

N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Detailed experimental data for the physicochemical properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide are not extensively reported in publicly available literature. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value/InformationSource/Justification
CAS Number 446299-84-9[1]
Molecular Formula C11H15BrN2OCalculated
Molecular Weight 271.15 g/mol Calculated
Appearance Expected to be a solid at room temperature.Amide functionality and molecular weight.
Melting Point Likely higher than its amine precursor due to increased molecular weight and intermolecular hydrogen bonding potential of the amide.General chemical principles.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and likely insoluble in water.Presence of both polar (amide) and non-polar (pivaloyl, methyl, bromo) groups.
Boiling Point Expected to be significantly high, likely decomposing before boiling at atmospheric pressure.High molecular weight and polarity.
Precursor: 2-Amino-5-bromo-3-methylpyridine

The starting material for the synthesis of the title compound is 2-amino-5-bromo-3-methylpyridine. Its properties are well-documented.

PropertyValueSource
CAS Number 3430-21-5
Molecular Formula C6H7BrN2[2]
Molecular Weight 187.04 g/mol
Appearance Off-white to pale yellow or brown crystalline powder.[2]
Melting Point 88-95 °C[2]
Boiling Point 250 °C[2]
Density 1.593 g/cm³[2]
Flash Point 105 °C[2]

Synthesis and Mechanism

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is achieved through the acylation of 2-amino-5-bromo-3-methylpyridine with a suitable pivaloylating agent, such as pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Scheme

The overall transformation can be depicted as follows:

Synthesis_of_N-(5-bromo-3-methylpyridin-2-yl)pivalamide cluster_0 Reactants cluster_1 Product start_material 2-Amino-5-bromo-3-methylpyridine reaction_arrow + reagent Pivaloyl Chloride product N-(5-bromo-3-methylpyridin-2-yl)pivalamide product_arrow reaction_arrow->product_arrow Base (e.g., Pyridine or Triethylamine) DCM, 0°C to rt product_arrow->product

Caption: Synthetic route to N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-5-bromo-3-methylpyridine on the electrophilic carbonyl carbon of pivaloyl chloride. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Acylation_Mechanism start 2-Amino-5-bromo- 3-methylpyridine (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent Pivaloyl Chloride (Electrophile) reagent->intermediate product N-(5-bromo-3-methylpyridin-2-yl)pivalamide intermediate->product Chloride leaves base Base (e.g., Pyridine) intermediate->base Proton abstraction byproduct Base-HCl Salt base->byproduct

Caption: Mechanism of acylation of 2-aminopyridine.

Detailed Experimental Protocol

This protocol is a robust, general procedure that can be adapted for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Materials:

  • 2-Amino-5-bromo-3-methylpyridine

  • Pivaloyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectral Characterization

The identity and purity of the synthesized N-(5-bromo-3-methylpyridin-2-yl)pivalamide should be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the tert-butyl protons of the pivalamide group. The aromatic protons will appear as doublets or singlets in the downfield region (typically 7.0-8.5 ppm). The methyl group protons will be a singlet around 2.0-2.5 ppm, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield, typically around 1.0-1.5 ppm. A broad singlet corresponding to the amide N-H proton may also be observed.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring, the methyl carbon, the quaternary and methyl carbons of the pivaloyl group, and the carbonyl carbon of the amide, which will be the most downfield signal (typically 170-180 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the target compound.

  • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for N-acyl aminopyridines may include cleavage of the amide bond and loss of the pivaloyl group.

  • Electrospray Ionization (ESI-MS): This technique will typically show the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the C-H stretching of the methyl and tert-butyl groups.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl stretching of the amide.

  • N-H Bend (Amide II): An absorption band in the region of 1510-1550 cm⁻¹ corresponding to the N-H bending vibration.

  • C-N Stretch: A band in the 1200-1300 cm⁻¹ region.

  • Pyridine Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹).

Potential Applications and Reactivity

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position of the pyridine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery and materials science. The amide functionality can also be further modified, although it is generally more stable than an ester or other carbonyl derivatives.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the starting materials, 2-amino-5-bromo-3-methylpyridine and pivaloyl chloride, for detailed handling and safety information. The precursor, 2-amino-5-bromo-3-methylpyridine, is known to cause skin and eye irritation and may cause respiratory irritation[2].

Conclusion

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its preparation, and the expected analytical data for its characterization. The information presented herein is intended to empower researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 199.
  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. (n.d.).
  • N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide. (n.d.). Sigma-Aldrich.
  • Pharmaceutical. (n.d.). Scribd.
  • N-(5-Methylpyridin-2-yl)pivalamide synthesis. (n.d.). ChemicalBook.
  • CN109053727B - Preparation method of ABT-199 intermediate. (n.d.).
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019). Processes, 7(11), 789.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Molecules, 26(22), 6985.
  • 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5. (n.d.). Sigma-Aldrich.
  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2-Amino-5-bromo-3-methylpyridine, 97%. (n.d.). Ottokemi.
  • 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934. (n.d.). PubChem.
  • 2-Amino-3-bromo-5-methylpyridine. (n.d.). Chem-Impex.
  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. (n.d.). Alichem.
  • N-(5-Bromo-3-methylpyridin-2-yl)pivalamide. (n.d.). Chutai Bio.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. (n.d.). ChemicalBook.
  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.).
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. (n.d.).
  • Synthesis method of 3-bromo-5-methylpyridine. (n.d.).
  • N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. (n.d.). PubChem.
  • N-(5-Bromo-3-methylpyridin-2-yl)pivalamide. (n.d.). Amerigo Scientific.
  • N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide. (n.d.). Santa Cruz Biotechnology.
  • 245765-92-8|N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide. (n.d.). BLDpharm.

Sources

Unraveling the Enigma: The Quest for the Mechanism of Action of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(5-bromo-3-methylpyridin-2-yl)pivalamide stands as a molecule of interest primarily within the domain of synthetic chemistry. A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in our understanding of its biological activity. At present, there is no documented mechanism of action, nor have any specific biological targets been identified for this compound. Its principal identity in the scientific landscape is that of a chemical intermediate, a building block available from various commercial suppliers for the synthesis of other complex molecules. This guide, therefore, serves not as a dossier of established knowledge, but as a foundational blueprint for initiating a research program aimed at elucidating the potential pharmacological properties of this enigmatic compound. We will explore the hypothetical avenues of investigation and the experimental strategies that could be employed to uncover its mechanism of action, should it possess any biological relevance.

Introduction: The Chemical Identity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative. The structure features a pyridine ring, a core scaffold in many biologically active compounds, substituted with a bromine atom, a methyl group, and a pivalamide moiety. The pivalamide group, with its bulky tert-butyl component, can significantly influence the molecule's steric and electronic properties, and thereby its potential interactions with biological macromolecules.

The precursor to this compound, 2-Amino-5-bromo-3-methylpyridine, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. This lineage suggests that N-(5-bromo-3-methylpyridin-2-yl)pivalamide itself might be a step in the synthetic route towards a final, biologically active product. However, the possibility of the compound possessing inherent biological activity cannot be dismissed without empirical investigation.

Table 1: Physicochemical Properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

PropertyValueSource
Molecular Formula C11H15BrN2ON/A
Molecular Weight 271.15 g/mol N/A
CAS Number 261763-44-6N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and methanolN/A

Hypothetical Mechanisms of Action: A Starting Point for Investigation

Given the structural motifs present in N-(5-bromo-3-methylpyridin-2-yl)pivalamide, we can postulate several broad, hypothetical mechanisms of action that could guide initial screening efforts. The pyridine ring is a common feature in many enzyme inhibitors and receptor ligands. The bromo- and methyl-substituents, along with the pivalamide group, would modulate the specificity and affinity of such interactions.

Potential areas for initial investigation could include:

  • Enzyme Inhibition: The compound could act as an inhibitor of various enzyme classes, such as kinases, proteases, or metabolic enzymes.

  • Receptor Modulation: It might function as an agonist or antagonist at G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

  • Disruption of Protein-Protein Interactions: The molecule could potentially interfere with critical protein-protein interactions within a signaling pathway.

A Roadmap for Elucidation: Proposed Experimental Workflow

To systematically investigate the mechanism of action of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a multi-pronged experimental approach is necessary. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification and validation.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening & Initial Assessment cluster_phase2 Phase 2: Hit Confirmation & Target Hypothesis Generation cluster_phase3 Phase 3: Target Validation & Mechanism Characterization A High-Throughput Phenotypic Screening (e.g., cell viability, proliferation, morphological changes in diverse cell lines) C Dose-Response Studies & IC50/EC50 Determination A->C B Broad Panel Kinase/Enzyme/Receptor Profiling B->C D Initial Target Deconvolution (e.g., Affinity Chromatography, Yeast Two-Hybrid) C->D E Direct Target Engagement Assays (e.g., SPR, ITC, CETSA) D->E F Cellular & In Vivo Target Validation (e.g., siRNA/CRISPR knockdown, xenograft models) E->F G Downstream Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) E->G

Sources

Spectroscopic Characterization of N-(5-bromo-3-methylpyridin-2-yl)pivalamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis and application, ensuring its identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(5-bromo-3-methylpyridin-2-yl)pivalamide, offering a detailed analysis of predicted spectral features. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes expected data based on the analysis of its constituent functional groups and data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of N-(5-bromo-3-methylpyridin-2-yl)pivalamide with atom numbering for reference in the subsequent spectroscopic discussions.

Figure 1: Molecular Structure of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-6
~7.8d1HH-4
~7.5s1HN-H
~2.3s3HPyridine-CH₃
~1.3s9Htert-butyl-CH₃

Expert Interpretation:

  • Aromatic Protons (H-4, H-6): The two protons on the pyridine ring are expected to appear as doublets in the downfield region (~7.8-8.2 ppm) due to deshielding by the electronegative nitrogen atom and the aromatic ring current. Their mutual coupling (ortho-coupling) would result in this multiplicity. The bromine atom at position 5 will also influence their chemical shifts.

  • Amide Proton (N-H): The amide proton is anticipated to be a broad singlet around 7.5 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Methyl Protons: The methyl group attached to the pyridine ring is predicted to be a singlet around 2.3 ppm. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield at approximately 1.3 ppm, a characteristic signal for this group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 90° pulse width and a relaxation delay of 5 seconds.

    • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the TMS signal at 0.00 ppm.

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~177C=O (amide)
~152C-2
~148C-6
~141C-4
~130C-3
~118C-5
~40tert-butyl quaternary C
~28tert-butyl-CH₃
~18Pyridine-CH₃

Expert Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal at around 177 ppm.

  • Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (118-152 ppm). The carbon attached to the bromine (C-5) is anticipated to be the most upfield of the ring carbons due to the heavy atom effect. The carbon attached to the amide group (C-2) will be significantly downfield.

  • Aliphatic Carbons: The quaternary carbon of the tert-butyl group is predicted around 40 ppm, while the three equivalent methyl carbons of the tert-butyl group will appear as a strong signal around 28 ppm. The pyridine methyl carbon is expected at a higher field, around 18 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H stretch (amide)
~2970StrongC-H stretch (aliphatic, tert-butyl)
~1680StrongC=O stretch (amide I band)
~1580MediumC=C/C=N stretch (pyridine ring)
~1540MediumN-H bend (amide II band)
~1220StrongC-N stretch
~830StrongC-H out-of-plane bend (aromatic)
~600MediumC-Br stretch

Expert Interpretation:

  • N-H and C=O Stretching: The presence of the amide group will be clearly indicated by a sharp N-H stretching vibration around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption (Amide I band) at approximately 1680 cm⁻¹.

  • C-H Stretching: The strong absorption around 2970 cm⁻¹ is characteristic of the C-H stretching vibrations of the tert-butyl and methyl groups.

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid N-(5-bromo-3-methylpyridin-2-yl)pivalamide sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
286/284~40[M]⁺ (Molecular Ion)
229/227~10[M - C(CH₃)₃]⁺
187/185~30[C₆H₆BrN₂]⁺
57100[C(CH₃)₃]⁺ (Base Peak)

Expert Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 284 and 286, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Fragmentation Pattern: A major fragmentation pathway is the cleavage of the amide bond. This can lead to the formation of the pivaloyl cation ([C(CH₃)₃CO]⁺) at m/z 85, which can further fragment to the highly stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. This is often the base peak in the spectrum. Another significant fragmentation would be the loss of the tert-butyl group to give a fragment at m/z 227/229.

G M [M]⁺˙ (m/z 284/286) frag1 [M - C(CH₃)₃]⁺ (m/z 227/229) M->frag1 - •C(CH₃)₃ frag2 [C(CH₃)₃]⁺ (m/z 57) M->frag2 α-cleavage frag3 [C₆H₆BrN₂]⁺ (m/z 185/187) M->frag3 amide cleavage

Figure 2: Predicted Fragmentation Pathway of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: A mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Sample Introduction:

    • GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and then introduced into the MS source.

    • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.

  • Ionization: Use a standard electron energy of 70 eV to ionize the sample.

  • Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and significant fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This guide outlines the predicted spectroscopic data and provides standardized protocols for their acquisition. While the data presented here is predictive, it is based on well-established spectroscopic principles and data from analogous structures. Experimental verification of these predictions will provide a definitive characterization of this compound.

References

  • Spectroscopic data for 2-Amino-5-bromo-3-methylpyridine can be found on chemical supplier websites such as Sigma-Aldrich and Thermo Fisher Scientific, which provide a basis for the pyridine core's expected signals.[1][2]

  • General principles of interpreting IR spectra of amides and aromatic compounds are well-documented in standard organic chemistry textbooks and spectroscopic resources.[3]

  • Discussions on the vibrational spectra of substituted pyridines can be found in the chemical literature, providing context for the predicted IR frequencies.[4][5][6]

  • The fragmentation patterns of amides and alkyl-substituted aromatic compounds in mass spectrometry are established and can be found in specialized mass spectrometry liter
  • CAS number and basic information for N-(5-bromo-3-methylpyridin-2-yl)pivalamide are available from chemical suppliers.[7]

Sources

"starting materials for N-(5-bromo-3-methylpyridin-2-yl)pivalamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Executive Summary

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a key chemical intermediate whose structural motifs are prevalent in pharmacologically active compounds and advanced agrochemicals. The efficient synthesis of this molecule is paramount for research and development in these sectors. This guide provides a comprehensive analysis of the viable synthetic routes, focusing on the selection of starting materials and the strategic execution of chemical transformations. We will dissect the retrosynthesis of the target molecule, detail the pivotal final acylation step, and critically evaluate the primary pathways to the crucial precursor, 2-amino-5-bromo-3-methylpyridine. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for scientists and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The logical starting point for any synthetic strategy is a retrosynthetic analysis. The target molecule, N-(5-bromo-3-methylpyridin-2-yl)pivalamide, is an amide. The most apparent disconnection is at the amide C-N bond. This bond is reliably formed through an acylation reaction, revealing two primary synthons: an amine precursor and an acylating agent.

This analysis identifies 2-amino-5-bromo-3-methylpyridine as the key intermediate and a pivaloyl source, typically pivaloyl chloride , as the second core reactant. While the pivaloyl moiety is commercially available, the synthesis of the substituted aminopyridine is the more complex challenge and offers several strategic routes based on different starting materials.

G TM N-(5-bromo-3-methylpyridin-2-yl)pivalamide Amine 2-Amino-5-bromo-3-methylpyridine TM->Amine Amide Disconnection Pivaloyl Pivaloyl Chloride TM->Pivaloyl Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

The Final Step: Acylation of 2-Amino-5-bromo-3-methylpyridine

The formation of the final amide product is a standard N-acylation reaction. The choice of reagents and conditions is critical for achieving high yield and purity.

Causality of Experimental Choices:

  • Acylating Agent: Pivaloyl chloride is the most common and reactive choice due to the excellent leaving group ability of the chloride ion. Its bulky tert-butyl group can also confer metabolic stability to the final molecule, a desirable trait in drug development.

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential. Its role is to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting aminopyridine.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol: N-Acylation
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

G cluster_workflow Acylation Workflow A 1. Dissolve Amine & Base in DCM B 2. Cool to 0 °C A->B C 3. Add Pivaloyl Chloride B->C D 4. Warm to RT, Stir 2-4h C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up E->F G 7. Purify Product F->G

Caption: General workflow for the final N-acylation step.

Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-methylpyridine

The availability and synthesis of 2-amino-5-bromo-3-methylpyridine are the most critical aspects of the overall process. Two primary, field-proven routes are presented below, each starting from different commercially available materials.

Route A: Direct Bromination of 2-Amino-3-methylpyridine

This is often the most direct route, starting from 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). The existing amino group is a powerful activating, ortho, para-director for electrophilic aromatic substitution. Since the ortho position (C3) is blocked by the methyl group, the incoming electrophile (Br+) is directed to the para position (C5).

Causality of Experimental Choices:

  • Starting Material: 2-amino-3-methylpyridine is a readily available and relatively inexpensive starting material.

  • Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent. Using it in a polar protic solvent like acetic acid facilitates the polarization of the Br-Br bond, generating the electrophilic species required for the substitution.

  • Challenges: A potential side reaction is over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine. Careful control of stoichiometry and reaction temperature is necessary to maximize the yield of the desired mono-brominated product.

Detailed Experimental Protocol: Bromination
  • Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 2-amino-3-methylpyridine (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to below 20 °C in an ice bath.

  • Addition: Prepare a solution of bromine (1.0 eq) in acetic acid and add it dropwise with vigorous stirring over approximately 1 hour.

  • Reaction: After addition, stir the mixture at room temperature for an additional 2-3 hours.

  • Precipitation: Pour the reaction mixture onto crushed ice and neutralize carefully with a concentrated sodium hydroxide solution to precipitate the product.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain crude 2-amino-5-bromo-3-methylpyridine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture.

G SM_A 2-Amino-3-methylpyridine Reaction_A Bromination (Br₂, Acetic Acid) SM_A->Reaction_A Product_A 2-Amino-5-bromo-3-methylpyridine Reaction_A->Product_A

Caption: Synthetic pathway for Route A.

Route B: Nitration-Reduction Strategy from 3-Methylpyridine

An alternative strategy begins with the simpler starting material 3-methylpyridine (3-picoline). This multi-step route involves functional group interconversions to build the desired substitution pattern.

Sequence of Transformations:

  • Nitration: 3-methylpyridine is nitrated to introduce a nitro group. The nitro group is a strong deactivating, meta-director.

  • Bromination: The resulting 3-methyl-5-nitropyridine is then brominated. The bromine atom is directed to the 2-position.

  • Reduction: The final step in forming the key intermediate is the reduction of the nitro group to an amine. This is a robust and high-yielding transformation.

Causality of Experimental Choices:

  • Starting Material: 3-methylpyridine is a bulk chemical, making it an economically attractive starting point for large-scale synthesis.

  • Control of Regioselectivity: This route offers excellent control over the substitution pattern by leveraging the directing effects of different functional groups at each stage.

  • Reduction Step: The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl). Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.

Detailed Experimental Protocols: Multi-step Synthesis
  • Step 1: Nitration of 3-Methylpyridine: This step typically requires harsh conditions, such as treatment with a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Step 2: Bromination of 3-Methyl-5-nitropyridine: The product from the previous step is brominated to yield 2-bromo-3-methyl-5-nitropyridine.

  • Step 3: Reduction of 2-Bromo-3-methyl-5-nitropyridine:

    • Preparation: Suspend 2-bromo-3-methyl-5-nitropyridine (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) in a solvent like ethanol or methanol.

    • Hydrogenation: Place the vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Isolation: Once complete, purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh solvent.

    • Purification: Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromo-3-methylpyridine.

G SM_B 3-Methylpyridine Step1 Nitration SM_B->Step1 Int1 3-Methyl-5-nitropyridine Step1->Int1 Step2 Bromination Int1->Step2 Int2 2-Bromo-3-methyl-5-nitropyridine Step2->Int2 Step3 Reduction (H₂, Pd/C) Int2->Step3 Product_B 2-Amino-5-bromo-3-methylpyridine Step3->Product_B

Caption: Multi-step synthetic pathway for Route B.

Comparison of Synthetic Routes

The choice between these routes depends on factors such as scale, cost, available equipment, and safety considerations.

FeatureRoute A: Direct BrominationRoute B: Nitration-Reduction
Starting Material 2-Amino-3-methylpyridine3-Methylpyridine
Number of Steps 13
Overall Yield Moderate to GoodPotentially higher overall
Scalability Good; single step is advantageousExcellent; uses bulk starting materials
Key Challenges Potential for over-bromination; purificationHandling of nitrating acids; multiple steps
Atom Economy LowerHigher
Safety Handling of liquid bromineHandling of fuming nitric/sulfuric acid

Conclusion

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is most efficiently achieved via the acylation of 2-amino-5-bromo-3-methylpyridine. The selection of the optimal starting material and synthetic route to this key amine intermediate is a critical decision for any research or manufacturing campaign. The direct bromination of 2-amino-3-methylpyridine offers a shorter, more convergent pathway, while the multi-step synthesis from 3-methylpyridine provides an alternative with excellent control of regioselectivity and is potentially more cost-effective at a large scale. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate strategy for their specific objectives.

References

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production

An In-depth Technical Guide to the Solubility Profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to a life-saving therapeutic, its physicochemical properties are paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] A poorly soluble compound will likely exhibit low absorption, leading to suboptimal therapeutic effects and high inter-individual variability.[1][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle for formulation scientists.[1][4] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the solubility profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a pyridine derivative with therapeutic potential. Pyridine scaffolds are often incorporated into drug candidates to enhance water solubility due to their polarity and ability to be ionized.[5][6][7]

Compound Overview: N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Parameter Information
IUPAC Name N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Molecular Formula C₁₁H₁₅BrN₂O
Molecular Weight 287.15 g/mol
Chemical Structure (See Figure 1)
CAS Number 1171920-11-8

Figure 1: Chemical Structure of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

G a N-(5-bromo-3-methylpyridin-2-yl)pivalamide b

Caption: 2D structure of the title compound.

The Strategic Importance of Solubility Assessment

A thorough understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of rational drug design and development. The solubility of N-(5-bromo-3-methylpyridin-2-yl)pivalamide will directly influence:

  • Bioavailability: For oral administration, the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][3]

  • Formulation Development: Solubility data dictates the choice of dosage form (e.g., solution, suspension, tablet) and the necessary excipients.[2]

  • Dose Selection: Poorly soluble drugs may require higher doses to achieve the desired therapeutic concentration, which can increase the risk of side effects.[1]

  • In Vitro and In Vivo Correlation (IVIVC): Meaningful correlations between laboratory experiments and clinical outcomes are only possible with a well-characterized solubility profile.

Experimental Determination of Solubility: A Multi-faceted Approach

The solubility of a compound is not a single value but rather a profile that is dependent on various factors.[8][9] A comprehensive assessment, therefore, involves multiple experimental approaches.

Kinetic vs. Thermodynamic Solubility

A crucial distinction is made between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound at the point of precipitation from a solution, typically prepared by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[10] While rapid, this method can sometimes overestimate solubility as it may not represent a true equilibrium state.[10]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[10] It is a more time- and resource-intensive measurement but provides the most accurate and relevant data for formulation development.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for a comprehensive solubility assessment.

G cluster_0 Early Discovery Phase cluster_1 Pre-formulation & Development Phase A Kinetic Solubility Assay (Nephelometry/Turbidimetry) B High-Throughput Screening (e.g., 96-well plate format) A->B Methodology C Initial pH Screening (e.g., pH 2.0, 6.5, 7.4) B->C Parameter D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Candidate Progression E Comprehensive pH-Solubility Profile D->E Detailed Analysis G Temperature Effect Studies D->G Stability Assessment F Solvent/Co-solvent Screening E->F Formulation Strategy

Caption: A streamlined workflow for solubility assessment in drug discovery.

Detailed Experimental Protocols

Kinetic Solubility Determination (Nephelometric Method)

Principle: This method relies on the detection of light scattering caused by the precipitation of the compound from a supersaturated solution.[10]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the baseline.

Thermodynamic Solubility Determination (Shake-Flask Method)

Principle: This equilibrium-based method involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached.[2]

Protocol:

  • Sample Preparation: Add an excess amount of solid N-(5-bromo-3-methylpyridin-2-yl)pivalamide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Factors Influencing the Solubility of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

The solubility of this compound will be influenced by several key factors:

  • pH: As a pyridine derivative, N-(5-bromo-3-methylpyridin-2-yl)pivalamide is expected to have a basic nitrogen atom on the pyridine ring, making its solubility pH-dependent.[2][11] In acidic conditions, this nitrogen can be protonated, leading to the formation of a more soluble salt.

  • Temperature: For most solid solutes, solubility increases with temperature.[12][13] However, this needs to be experimentally verified.

  • Polymorphism: The crystalline form of the solid drug can significantly impact its solubility.[2] Amorphous forms are generally more soluble than their crystalline counterparts.

  • Co-solvents and Excipients: The presence of co-solvents (e.g., ethanol, propylene glycol) or surfactants can enhance the solubility of poorly soluble compounds.[2][9]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate analysis and decision-making.

Table 1: Hypothetical pH-Solubility Profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide at 25°C
pH of Buffer Thermodynamic Solubility (µg/mL) Solubility Classification (USP)
1.2150Sparingly soluble
4.585Slightly soluble
6.835Very slightly soluble
7.420Very slightly soluble

This is hypothetical data for illustrative purposes only.

The hypothetical data in Table 1 suggests that N-(5-bromo-3-methylpyridin-2-yl)pivalamide exhibits higher solubility in acidic conditions, which is consistent with the expected behavior of a basic pyridine compound.

Conclusion and Future Directions

A comprehensive understanding of the solubility profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is essential for its successful development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for obtaining this critical data. Future work should focus on a detailed investigation of the effects of co-solvents, surfactants, and different solid-state forms to identify optimal formulation strategies to enhance the bioavailability of this promising compound.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Molecules, 25(9), 2197. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI. [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022). Drug Delivery Leader. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.). ResearchGate. [Link]

  • Drug solubility: importance and enhancement techniques. (2012). PubMed. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharma. [Link]

  • Method for determining solubility of a chemical compound. (2005).
  • Factors that Affect the Solubility of Drugs. (n.d.). Pharma Guideline. [Link]

  • Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. [Link]

  • Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

  • How to Determine Solubility. (n.d.). wikiHow. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4192. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for the chemical compound N-(5-bromo-3-methylpyridin-2-yl)pivalamide. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for assessing and maintaining the integrity of this molecule. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the compound's behavior under various environmental stressors. This document will detail potential degradation pathways, outline a robust forced degradation study protocol, and provide evidence-based recommendations for optimal storage conditions to ensure its long-term stability for research and development applications.

Introduction: Understanding the Molecule

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative. The pyridine ring is a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The molecule's structure, featuring an amide linkage, a bromo substituent, and a methyl group on the pyridine ring, presents several key areas of interest for stability assessment. The amide bond is susceptible to hydrolysis, the brominated aromatic ring can be sensitive to photolytic conditions, and the overall molecule may be prone to oxidation.

A thorough understanding of a compound's stability is paramount in drug discovery and development. It informs formulation development, determination of shelf-life, and ensures the safety and efficacy of active pharmaceutical ingredients (APIs).[2] Forced degradation studies are an essential tool, intentionally exposing the compound to harsh conditions to identify likely degradation products and pathways.[3][4] This knowledge is crucial for developing stability-indicating analytical methods and for establishing appropriate storage and handling procedures.[5]

Potential Degradation Pathways

Based on the functional groups present in N-(5-bromo-3-methylpyridin-2-yl)pivalamide, several degradation pathways can be anticipated under stress conditions. A proactive understanding of these pathways is critical for designing effective stability studies.

Hydrolytic Degradation

The amide linkage is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond to form 5-bromo-3-methylpyridin-2-amine and pivalic acid. The rate of hydrolysis is dependent on pH and temperature.[6]

Oxidative Degradation

The pyridine ring and the methyl group can be susceptible to oxidation. Common laboratory oxidizing agents, or even atmospheric oxygen over prolonged periods, could potentially lead to the formation of N-oxides or oxidation of the methyl group to a carboxylic acid. The presence of the electron-withdrawing bromine atom may influence the susceptibility of the ring to oxidation.

Photolytic Degradation

Halogenated aromatic compounds can be sensitive to light, particularly UV radiation. Photodegradation may involve the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products. It is crucial to assess the compound's photostability to determine if light-protective packaging is necessary.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For N-(5-bromo-3-methylpyridin-2-yl)pivalamide, thermal stress could accelerate hydrolysis and oxidation, as well as potentially cause other, less predictable degradation pathways.

Below is a diagram illustrating the potential degradation pathways.

G cluster_0 N-(5-bromo-3-methylpyridin-2-yl)pivalamide cluster_1 Degradation Products Parent N-(5-bromo-3-methylpyridin-2-yl)pivalamide Hydrolysis_Product_1 5-bromo-3-methylpyridin-2-amine Parent->Hydrolysis_Product_1  Hydrolysis (Acid/Base) Hydrolysis_Product_2 Pivalic Acid Parent->Hydrolysis_Product_2 Oxidation_Product N-oxide Derivative Parent->Oxidation_Product  Oxidation Photolysis_Product Debrominated Derivative Parent->Photolysis_Product  Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

A Proposed Protocol for Forced Degradation Studies

To systematically evaluate the stability of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a forced degradation study is essential. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being so excessive as to lead to secondary degradation.[2][7]

Materials and Equipment
  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl, 1 M HCl)

  • Bases (e.g., 0.1 M NaOH, 1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in an appropriate solvent (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose aliquots to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose aliquots to stress thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose aliquots to stress photo Photostability (ICH Q1B conditions) prep->photo Expose aliquots to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by a stability-indicating HPLC method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Identify and characterize degradation products (e.g., LC-MS) hplc->characterize

Caption: Experimental workflow for the forced degradation study.
Detailed Methodologies

3.3.1. Hydrolytic Degradation [7]

  • Acid Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M or 1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M or 1 M NaOH. Keep at room temperature and collect samples at different intervals. Neutralize before analysis.

  • Neutral Conditions: Reflux the compound solution in water at 60°C and collect samples at specified time points.

3.3.2. Oxidative Degradation [6]

  • Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time by taking samples at various intervals.

3.3.3. Thermal Degradation [6]

  • Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a specified period. Also, subject a solution of the compound to the same thermal stress.

3.3.4. Photolytic Degradation [7]

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Data Analysis and Interpretation

A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or a mass spectrometer. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Stress ConditionProposed ConditionsExpected Outcome
Acid Hydrolysis0.1 M HCl at 60°CDegradation expected, primarily at the amide linkage.
Base Hydrolysis0.1 M NaOH at Room TempDegradation expected, primarily at the amide linkage.
Oxidation3% H₂O₂ at Room TempPotential for N-oxide formation or other oxidative degradation.
Thermal (Dry Heat)80°CPotential for accelerated degradation.
PhotolysisICH Q1B ConditionsPotential for debromination or other photolytic reactions.

Recommended Storage and Handling

Based on the chemical nature of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and general guidelines for halogenated organic compounds, the following storage and handling procedures are recommended to ensure its long-term stability.

General Storage
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of any potential degradation.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen.[8] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

  • Light: As a halogenated aromatic compound, it is prudent to protect it from light. Store in an amber-colored vial or in a light-proof outer container.[6]

Handling
  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust.[9]

  • Avoid contact with strong acids, bases, and oxidizing agents, as these can promote degradation.[10]

Solution Stability
  • Solutions of the compound should be freshly prepared for use.

  • If storage of solutions is necessary, they should be stored at low temperatures (2-8°C or -20°C) and protected from light.[6] The stability of the compound in various solvents should be experimentally determined if solutions are to be stored for an extended period.

Conclusion

The stability and appropriate storage of N-(5-bromo-3-methylpyridin-2-yl)pivalamide are critical for its effective use in research and development. This guide has provided a comprehensive framework for understanding its potential degradation pathways and for designing a robust stability testing program. By implementing the proposed forced degradation studies, researchers can gain valuable insights into the compound's intrinsic stability. Adherence to the recommended storage and handling conditions will help to ensure the integrity and purity of this valuable chemical entity over time.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3366.
  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Lab Safety. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide (CAS 446299-84-9)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound with CAS number 446299-84-9. The correct chemical identity for this CAS number is N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into a plausible and scientifically sound synthetic route and detail the analytical techniques required for its thorough characterization, explaining the rationale behind the chosen methodologies.

The target molecule, N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide, is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds and pharmaceuticals. The presence of a bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, making this compound a potentially valuable intermediate in medicinal chemistry.[1] The amide linkage is another key functional group, known for its specific hydrogen bonding capabilities and conformational properties that are crucial for molecular recognition in biological systems.[2]

This guide will first outline a robust synthesis protocol, followed by a detailed section on the analytical characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide

The most logical and efficient synthetic approach to N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide is the acylation of the commercially available 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

A similar reaction has been successfully employed for the synthesis of the non-brominated analog, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, providing a solid foundation for this proposed protocol.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-5-bromo-3-methylpyridine 2-Amino-5-bromo- 3-methylpyridine (CAS: 3430-21-5) Reaction_Mixture Reaction_Mixture 2-amino-5-bromo-3-methylpyridine->Reaction_Mixture Pivaloyl_chloride Pivaloyl Chloride (CAS: 3282-30-2) Pivaloyl_chloride->Reaction_Mixture Solvent Dichloromethane (DCM) Solvent->Reaction_Mixture Base Triethylamine (Et3N) Base->Reaction_Mixture Temperature 0 °C to Room Temperature Temperature->Reaction_Mixture Target_Molecule N-(5-Bromo-3-methylpyridin- 2-yl)-2,2-dimethylpropanamide (CAS: 446299-84-9) Reaction_Mixture->Target_Molecule Acylation

Diagram of the proposed synthesis workflow.
Detailed Experimental Protocol

Materials:

  • 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)[4]

  • Pivaloyl chloride (Trimethylacetyl chloride) (CAS: 3282-30-2)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) dropwise to the cooled solution. The addition should be done carefully to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield the pure N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide.

Characterization of N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Compound Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy Synthesized_Compound->IR Functional Group Identification TLC Thin Layer Chromatography Synthesized_Compound->TLC Purity Check & Rxn Monitoring HPLC High-Performance Liquid Chromatography Synthesized_Compound->HPLC Purity Assessment

Workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the t-butyl group. The aromatic region will display two signals for the pyridyl protons. The aliphatic region will feature a singlet for the nine equivalent protons of the t-butyl group and a singlet for the methyl group on the pyridine ring. A broad singlet corresponding to the amide N-H proton is also expected.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the carbons of the t-butyl and methyl groups.

Predicted NMR Data ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridine-H~7.5 - 8.5 (2H, m)~110 - 160
Amide-NH~8.0 - 9.0 (1H, br s)-
Pyridine-CH₃~2.3 (3H, s)~18
t-Butyl-(CH₃)₃~1.3 (9H, s)~27 (3C), ~40 (1C)
Amide-C=O-~176

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide, the mass spectrum should show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with roughly equal intensity) is expected, which is a definitive confirmation of the presence of a bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of the target compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

  • N-H Stretch: A sharp to moderately broad band is expected in the region of 3350-3180 cm⁻¹ for the N-H stretching vibration of the secondary amide.[5]

  • C=O Stretch (Amide I band): A strong absorption band should appear in the range of 1680-1630 cm⁻¹ corresponding to the carbonyl stretching vibration of the amide.[5]

  • N-H Bend (Amide II band): A band in the region of 1550-1510 cm⁻¹ is characteristic of the N-H bending vibration coupled with C-N stretching.[6]

  • C-N Stretch: The C-N stretching vibration of the amide is expected around 1400 cm⁻¹.[6]

  • Aromatic C=C and C=N Stretches: Multiple bands in the region of 1600-1450 cm⁻¹ will indicate the presence of the pyridine ring.

  • C-H Stretches: Bands corresponding to aromatic and aliphatic C-H stretching will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

By combining the data from these analytical techniques, a comprehensive and unambiguous confirmation of the synthesis of N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide can be achieved.

References

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). Retrieved from [Link]

  • IR Spectrum: Amides. (n.d.). Química Organica.org. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Amide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pivaloyl chloride patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2006). Journal of Chemical Research. Retrieved from [Link]

  • PIVALOYL CHLORIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. (2023). Nature Communications. Retrieved from [Link]

  • Photocatalytic Construction of N-Acyl-N,O-Acetal-Linked Pyridines via Aminocyclopropane Ring Opening. (2023). Chemical Science. Retrieved from [Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (2022). Molecules. Retrieved from [Link]

  • Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. (2015). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Synthesis of pivaloyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. (2019). Organic Letters. Retrieved from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • A Facile N-Monoalkylation of Aminopyridines. (2006). Journal of Chemical Research. Retrieved from [Link]

  • The Versatility of 2-Amino-5-bromo-3-methylpyridine in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 2-Bromo-5-methylpyridine. (2015). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2016). International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • 2-Amino-5-bromo-3-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
  • Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • N-(5-BROMO-3-METHYLPYRIDIN-2-YL)-2,2-DIMETHYLPROPANAMIDE CAS#: 446299-84-9. (n.d.). ChemWhat. Retrieved from [Link]

  • 2-Amino-3-bromo-5-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Biological Screening of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinamide Derivative

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a synthetic organic compound characterized by a pivalamide group attached to a bromo-methyl-pyridine core. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a bromine atom and a methyl group on the pyridine ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity.[2] Bromo-pyridine derivatives are versatile intermediates in the synthesis of novel pharmaceutical candidates, with the bromine atom serving as a key functional handle for further chemical modifications.[2]

While the specific biological activities of N-(5-bromo-3-methylpyridin-2-yl)pivalamide are not extensively documented in publicly available literature, the structural similarity to other biologically active pyridinamide and pyrazinamide derivatives suggests a broad therapeutic potential.[3][4][5] Related compounds have demonstrated a range of activities, including anti-mycobacterial, antifungal, and anticancer effects.[3][4][6][7][8] This guide, therefore, outlines a systematic and comprehensive biological screening cascade to elucidate the pharmacological profile of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. The proposed workflow is designed to be a self-validating system, progressing from broad-based primary screening to more focused secondary and tertiary assays, culminating in preliminary in vivo evaluations.

Part 1: Foundational Physicochemical and In Vitro Profiling

A thorough understanding of the compound's fundamental properties is a prerequisite for any biological screening campaign. This initial phase focuses on characterizing the molecule's physicochemical properties and assessing its general cytotoxicity and metabolic stability.

Physicochemical Characterization

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to be determined are summarized in the table below.

ParameterMethodRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.5, 7.4) and relevant organic solvents.Determines the compound's solubility under physiological conditions, which is crucial for assay development and predicting oral bioavailability.
Lipophilicity (LogP/LogD) HPLC-based or shake-flask method.Influences membrane permeability, plasma protein binding, and metabolic stability.
Chemical Stability Incubation in physiological buffers at various temperatures and pH levels, followed by HPLC analysis.Assesses the compound's stability under experimental and physiological conditions.
Plasma Protein Binding Equilibrium dialysis or ultracentrifugation with human and rodent plasma.The extent of plasma protein binding affects the free drug concentration available to exert its pharmacological effect.
In Vitro Cytotoxicity Assessment

A preliminary assessment of cytotoxicity is essential to determine the appropriate concentration range for subsequent cellular assays and to identify any non-specific cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in the appropriate cell culture medium. Add the compound to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Metabolic Stability

Evaluating the compound's stability in the presence of metabolic enzymes provides an early indication of its potential in vivo half-life.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human or rat liver microsomes, NADPH (as a cofactor), and N-(5-bromo-3-methylpyridin-2-yl)pivalamide in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.

Part 2: Primary Screening for Biological Activity

Based on the structural alerts within N-(5-bromo-3-methylpyridin-2-yl)pivalamide and the known activities of related compounds, a tiered primary screening approach is proposed to explore its potential anti-infective and anticancer properties.

Antimicrobial Screening

The pyridine and pyrazinamide cores are present in several antimicrobial agents.[3][4][5] Therefore, a broad-spectrum antimicrobial screening is a logical starting point.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Panel: A panel of clinically relevant bacteria and fungi should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Compound Preparation: Prepare a serial two-fold dilution of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Screening

The antiproliferative activity of some pyridine derivatives against various cancer cell lines warrants an investigation into the anticancer potential of the target compound.[7][8][9]

Experimental Workflow: Anticancer Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening A N-(5-bromo-3-methylpyridin-2-yl)pivalamide B Broad-spectrum Cytotoxicity Screen (e.g., NCI-60 panel or similar) A->B Initial Assessment C Cell Cycle Analysis (Flow Cytometry) B->C Hits from Primary Screen D Apoptosis Induction Assays (e.g., Annexin V/PI staining) B->D E Mechanism of Action Deconvolution (e.g., Kinase profiling, target-based assays) C->E D->E F 3D Spheroid/Organoid Models E->F Validated Hits G In Vivo Xenograft Models (e.g., in mice) F->G G A Lead Candidate from In Vitro Screening B Pharmacokinetic (PK) Studies in Rodents (IV and Oral Dosing) A->B Characterize ADME properties C Efficacy Studies in Relevant Animal Models B->C Determine efficacious dose and schedule D Preliminary Toxicology and Safety Assessment C->D Assess therapeutic window E Lead Optimization D->E Refine structure for improved properties

Sources

"in vitro activity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the in vitro evaluation of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a novel small molecule with potential therapeutic applications. While public data on this specific compound is nascent, this document outlines a robust, first-principles approach to systematically characterize its biological activity. We will delve into the critical assays required to establish a foundational understanding of its potency, mechanism of action, and cellular effects. The methodologies described herein are grounded in established best practices of drug discovery and are designed to generate a high-confidence data package for go/no-go decisions in a preclinical pipeline.

Part 1: Foundational Characterization and Primary Screening

The initial phase of characterization focuses on establishing the fundamental parameters of the compound's activity. This includes assessing its impact on cell viability and its direct interaction with putative protein targets.

Physicochemical Properties and Compound Handling

Prior to any biological assessment, it is crucial to understand the physicochemical properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This includes its solubility in various buffer systems, its stability under experimental conditions (temperature, pH, light exposure), and its potential for aggregation. These factors can significantly impact the interpretation of in vitro data.

Cytotoxicity Profiling

A primary concern for any potential therapeutic is its effect on cell viability. A cytotoxicity screen across a panel of relevant cell lines is a critical first step.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in culture medium. The final concentrations should typically range from 100 µM down to 1 nM. Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Table 1: Hypothetical Cytotoxicity Data for N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Cell LineIC50 (µM) after 48h
HEK293 (Human Embryonic Kidney)> 100
HepG2 (Human Liver Carcinoma)85.2
A549 (Human Lung Carcinoma)65.7
MCF7 (Human Breast Cancer)72.4

Rationale: The choice of cell lines should be guided by the therapeutic indication. A broad panel helps to identify potential tissue-specific toxicities early in the discovery process.

Target Engagement Assays

Confirming that a compound physically interacts with its intended target within a cellular context is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with N-(5-bromo-3-methylpyridin-2-yl)pivalamide at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the presence of the target protein by Western blot.

  • Data Analysis: Quantify the band intensities. A successful target engagement will result in a thermal stabilization of the target protein, meaning it remains soluble at higher temperatures in the presence of the compound.

Diagram 1: CETSA Experimental Workflow

CETSA_Workflow A Cell Culture & Treatment B Cell Lysis A->B Harvest C Heat Shock Gradient B->C Aliquot D Centrifugation C->D Pellet aggregates E Supernatant Collection D->E Isolate soluble fraction F Western Blot Analysis E->F Protein detection G Data Interpretation F->G Quantify stabilization

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 2: Mechanism of Action and Pathway Analysis

Once target engagement is confirmed, the next logical step is to elucidate the functional consequences of this interaction.

Functional Assays

The choice of functional assay is entirely dependent on the putative target class. For instance, if N-(5-bromo-3-methylpyridin-2-yl)pivalamide is hypothesized to be a kinase inhibitor, an in vitro kinase assay would be appropriate.

Experimental Protocol: In Vitro Kinase Assay (Generic)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add N-(5-bromo-3-methylpyridin-2-yl)pivalamide at a range of concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time at 37°C.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. Common methods include luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.

Signaling Pathway Analysis

To understand the broader cellular impact of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, it is essential to investigate its effect on downstream signaling pathways.

Experimental Protocol: Phospho-Protein Western Blotting

  • Cell Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated forms of key signaling proteins.

  • Data Analysis: Quantify the changes in phosphorylation status of downstream effectors to map the compound's impact on cellular signaling.

Diagram 2: Hypothetical Signaling Pathway Modulation

Signaling_Pathway node_receptor node_receptor node_kinase node_kinase node_tf node_tf node_compound node_compound Compound N-(5-bromo-3-methyl -pyridin-2-yl)pivalamide TargetKinase Target Kinase Compound->TargetKinase Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: Potential mechanism of action via kinase inhibition.

Part 3: Off-Target Profiling and Selectivity

A critical aspect of drug development is ensuring that a compound is selective for its intended target. Off-target effects can lead to toxicity and other undesirable outcomes.

Broad Kinase Panel Screening

If the compound is a suspected kinase inhibitor, screening it against a large panel of kinases is a standard industry practice. This provides a selectivity profile and can preemptively identify potential liabilities.

In Vitro Safety Pharmacology

Assays such as the hERG channel assay are essential for assessing the risk of cardiac toxicity. These are typically conducted by specialized contract research organizations (CROs).

Conclusion

The in vitro characterization of a novel compound like N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a multi-faceted process that requires a systematic and logical approach. By starting with foundational assays to assess cytotoxicity and target engagement, and then progressing to more detailed mechanistic and safety studies, a comprehensive understanding of the compound's biological activity can be achieved. The data generated through these methods is essential for making informed decisions about the future development of a potential therapeutic agent.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]

Methodological & Application

"using N-(5-bromo-3-methylpyridin-2-yl)pivalamide in Suzuki coupling reactions"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery and materials science, the construction of carbon-carbon bonds is a foundational process. Among the most powerful tools for this task is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust and versatile pathway for linking aryl or vinyl halides with organoboron compounds, typically boronic acids or esters.[1][2] Its widespread adoption is due to its high functional group tolerance, the commercial availability of diverse building blocks, and the relatively low toxicity of the boron-containing reagents.[3]

This guide focuses on a specific and highly relevant building block: N-(5-bromo-3-methylpyridin-2-yl)pivalamide . This substrate is a sterically hindered and electronically modified 2-aminopyridine derivative. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The strategic placement of the bromine atom at the 5-position provides a reactive handle for Suzuki coupling, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

The pivalamide moiety ((CH₃)₃C-CO-) serves as a crucial N-protecting group. Unprotected primary or secondary amines on heteroaromatic rings can complicate Suzuki reactions by coordinating to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[4][5] The bulky pivalamide group effectively prevents these issues and influences the electronic properties and steric environment of the substrate, which are critical factors in optimizing the coupling reaction.[5][6]

Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is paramount for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][2]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This is often the rate-determining step of the cycle and results in a Pd(II) complex. The reactivity of aryl halides generally follows the trend I > Br > Cl, making our bromopyridine substrate a reliable electrophile.[2]

  • Transmetalation: For this step to occur, the organoboron species (R²-B(OH)₂) must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻).[3][7] This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic ligands (the pyridyl group and the R² group from the boronic acid) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib Ar-Pd(II)L₂(Br) (Oxidative Adduct) oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic Ar-Pd(II)L₂(R²) (Diorganopalladium Intermediate) transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product Ar-R² (Coupled Product) reductive_elimination->product aryl_halide Ar-Br (Pyridyl Substrate) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Part 2: Experimental Protocol and Optimization

This section provides a detailed, step-by-step protocol for the Suzuki coupling of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. The causality behind each choice of reagent and condition is explained to empower researchers to adapt and optimize the reaction for their specific needs.

Materials and Reagents
  • Substrate: N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 eq)

  • Coupling Partner: Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)

  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a supporting ligand.

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), or a biarylphosphine ligand like SPhos (2-10 mol%).

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: Anhydrous 1,4-dioxane or Toluene, and degassed water (typically in a 4:1 to 10:1 organic:aqueous ratio).

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), standard glassware for work-up and purification.

Step-by-Step Reaction Procedure

The following workflow diagram outlines the general experimental procedure.

Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Solids to Flask (Substrate, Boronic Acid, Base) B 2. Evacuate and Backfill (Repeat 3x with Ar or N₂) A->B C 3. Add Catalyst/Ligand B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat to Reaction Temp (e.g., 85-100 °C) with Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool and Dilute (Ethyl Acetate) F->G H 8. Filter through Celite/Silica G->H I 9. Aqueous Wash (Water, Brine) H->I J 10. Dry and Concentrate I->J K 11. Purify (Column Chromatography) J->K

Caption: A flowchart of the Suzuki coupling experimental procedure.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Using a syringe, add the degassed anhydrous organic solvent (e.g., 1,4-dioxane) followed by the degassed water. A common ratio is 4:1 dioxane:water.[5]

  • Heating: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 85-100 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Key Parameter Optimization: The Scientist's Rationale

The success of a Suzuki coupling, especially with a sterically demanding substrate, hinges on the careful selection of its components.

ParameterOptions & Rationale
Palladium Source Pd(PPh₃)₄: A reliable Pd(0) source that is often effective for standard couplings. It does not require an additional ligand.[8] Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(0) or Pd(II) precatalysts that require the addition of a ligand to form the active catalytic species. They offer modularity, allowing the ligand to be tailored to the substrate.[3]
Ligand Phosphine Ligands (e.g., PPh₃, PCy₃): The ligand stabilizes the palladium center and modulates its reactivity. Bulky and electron-rich ligands like PCy₃ or biarylphosphines (XPhos, SPhos) are often necessary for challenging couplings involving sterically hindered substrates or less reactive chlorides, as they promote oxidative addition and reductive elimination.[1][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃: The base is critical for activating the boronic acid. K₃PO₄ is a moderately strong base often used in a dioxane/water system and is effective for many pyridine-containing substrates.[5][10] Cs₂CO₃ is a stronger, more soluble base that can accelerate reactions but may not be compatible with base-sensitive functional groups. The choice of base can significantly impact yield and reaction rate.[7]
Solvent 1,4-Dioxane, Toluene, DMF with H₂O: The solvent system must solubilize all components. A polar aprotic solvent like dioxane is common. The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4][8] Anhydrous conditions can be used with certain bases (e.g., KF) but are less common for this substrate class.
Temperature 80 - 110 °C: Most Suzuki reactions require heating to overcome the activation energy of the oxidative addition step. The optimal temperature depends on the solvent and the reactivity of the substrates. For our bromopyridine, a range of 85-100 °C is a good starting point.

Part 3: Expected Results & Troubleshooting

While specific data for N-(5-bromo-3-methylpyridin-2-yl)pivalamide is not extensively published, we can infer expected outcomes from structurally analogous compounds like 5-bromo-2-methylpyridin-3-amine.[5][11] Good to excellent yields are generally achievable.

Representative Yields (Based on Analogs)

The following table provides expected yields for the coupling of a structurally similar substrate, N-(5-bromo-2-methylpyridin-3-yl)acetamide, with various arylboronic acids, demonstrating the versatility of the reaction.[5]

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O85-9585
4-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O85-9588
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O85-9590
4-Fluorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O85-9582
3-Nitrophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O85-9575
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd). 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent choice. 4. Low reaction temperature.1. Use fresh catalyst or a robust precatalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Screen alternative bases (e.g., Cs₂CO₃) and solvents. 4. Increase temperature in 10 °C increments.
Protodeborylation Decomposition of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond. This is often accelerated by excess water or high temperatures.[12]1. Use a higher concentration of reactants. 2. Reduce the amount of water or switch to a different base/solvent system. 3. Use boronic esters (e.g., pinacol esters), which are more stable.
Homocoupling of Boronic Acid The boronic acid couples with itself to form a biaryl byproduct (R²-R²). This can be promoted by the presence of oxygen.1. Ensure the reaction is strictly anaerobic. 2. Use a slight excess of the bromopyridine substrate.
Debromination of Starting Material The C-Br bond is cleaved and replaced by a C-H bond. This can occur as a side reaction, especially with highly active catalysts or certain additives.1. Lower the reaction temperature. 2. Screen different palladium catalysts and ligands.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Hussain, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25(15), 3352. [Link]

  • Thompson, A. S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry2005 , 70(9), 388-399. [Link]

  • Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters2007 , 9(10), 1859-1862. [Link]

  • Rasool, N., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22(2), 190. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Hep Journals. 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

The Strategic Application of N-(5-bromo-3-methylpyridin-2-yl)pivalamide: A Versatile Building Block for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Terrain of Modern Drug Discovery

In the landscape of contemporary drug discovery, the efficiency of synthesizing novel molecular entities is paramount. The strategic use of pre-functionalized building blocks allows for the rapid exploration of chemical space, accelerating the identification of promising drug candidates. N-(5-bromo-3-methylpyridin-2-yl)pivalamide has emerged as a particularly valuable scaffold in medicinal chemistry. Its unique structural features—a sterically hindered pivaloyl-protected amine, a reactive bromine atom, and a strategically placed methyl group on a pyridine core—offer a confluence of properties that medicinal chemists can exploit to construct complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and utility of this key intermediate, with a focus on its application in the synthesis of kinase inhibitors.

The pyridine moiety is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[1] The pivaloyl group, a bulky tert-butyl carbonyl moiety, provides robust protection of the 2-amino group, preventing unwanted side reactions and directing the regioselectivity of subsequent transformations. This strategic protection is crucial for ensuring predictable and high-yielding synthetic outcomes.

This guide will provide detailed protocols for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its subsequent elaboration using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox.[2]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use. The properties of the precursor, 2-amino-5-bromo-3-methylpyridine, are well-documented and provide a baseline for understanding the pivalamide derivative.

Table 1: Physicochemical Data of 2-Amino-5-bromo-3-methylpyridine

PropertyValueSource
CAS Number 3430-21-5[3]
Molecular Formula C₆H₇BrN₂[3]
Molecular Weight 187.04 g/mol [3]
Appearance Light yellow to brown crystalline powder[4]
Melting Point 91-95 °C[4]
Topological Polar Surface Area 38.9 Ų[3]
Synthesis of the Precursor: 2-Amino-5-bromo-3-methylpyridine

The synthesis of the immediate precursor, 2-amino-5-bromo-3-methylpyridine, is a critical first step. A common and efficient method involves the bromination of 2-amino-3-methylpyridine.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This protocol is adapted from established procedures for the bromination of aminopyridines.[4]

  • Materials:

    • 2-Amino-3-methylpyridine (CAS: 1603-40-3)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous acetonitrile, cool the mixture to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-bromo-3-methylpyridine as a solid.

Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

The introduction of the pivaloyl protecting group is a straightforward acylation reaction. The steric bulk of the pivaloyl group is key to its function, preventing further reactions at the amide nitrogen and influencing the conformation of the molecule.[5]

Experimental Protocol: Pivaloylation of 2-Amino-5-bromo-3-methylpyridine

  • Materials:

    • 2-Amino-5-bromo-3-methylpyridine

    • Pivaloyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane and add anhydrous pyridine (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude N-(5-bromo-3-methylpyridin-2-yl)pivalamide can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The pivalamide group not only protects the amine but can also act as a directing group, influencing the reactivity of the pyridine ring.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[6] In the context of drug discovery, it is frequently employed to couple aryl or heteroaryl halides with boronic acids or esters, enabling the construction of biaryl and heteroaryl scaffolds common in kinase inhibitors.[7]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_piv N-(5-bromo-3-methylpyridin-2-yl)pivalamide catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start_piv->catalyst Reactants start_boronic Aryl/Heteroaryl Boronic Acid/Ester start_boronic->catalyst product Coupled Product catalyst->product Heat base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O) solvent->catalyst

Caption: Workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[8]

  • Materials:

    • N-(5-bromo-3-methylpyridin-2-yl)pivalamide

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a Schlenk flask, add N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Pd(PPh₃)₄ (0.05 eq) under a positive pressure of the inert gas.

    • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a powerful method for the formation of carbon-nitrogen bonds.[9] This reaction is particularly valuable for synthesizing the aniline and heteroarylamine motifs that are prevalent in kinase inhibitors, often serving as key hinge-binding elements.[10]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex L₂Pd(II)(Ar)Br oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination R¹R²NH pdII_amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pdII_amido_complex L₂Pd(II)(Ar)(NR¹R²) deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-pyridines.[10]

  • Materials:

    • N-(5-bromo-3-methylpyridin-2-yl)pivalamide

    • Primary or secondary amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (1.4 eq)

    • Toluene (anhydrous and degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Add N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 eq) and the amine (1.2 eq).

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by flash column chromatography.

Conclusion: A Strategic Asset in the Chemist's Arsenal

N-(5-bromo-3-methylpyridin-2-yl)pivalamide represents a highly strategic and versatile building block for drug discovery. The carefully orchestrated arrangement of its functional groups provides a robust platform for the efficient and predictable synthesis of complex molecules, particularly those targeting protein kinases. The detailed protocols provided herein offer a practical guide for the synthesis and application of this valuable intermediate. By leveraging the power of modern cross-coupling chemistry, researchers can utilize this building block to rapidly generate libraries of diverse compounds, thereby accelerating the path towards the discovery of novel therapeutics.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Innovative Research.

  • Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. International Union of Crystallography. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • 2-Amino-5-bromo-3-methylpyridine. PubChem. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

  • 2-AMINO-3-METHYLPYRIDINE. Loba Chemie. [Link]

  • Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

Sources

Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-(5-bromo-3-methylpyridin-2-yl)pivalamide Scaffold

In the landscape of medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] Their ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes them a cornerstone in drug design.[4] The N-(5-bromo-3-methylpyridin-2-yl)pivalamide core represents a particularly strategic starting point for the synthesis of novel therapeutics.

This guide provides a comprehensive overview of the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its subsequent derivatization through modern cross-coupling reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective and efficient synthesis campaigns.

The core structure combines several key features:

  • A Bromo-Pyridine Moiety: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6]

  • A Pivalamide Group: The sterically bulky pivaloyl (trimethylacetyl) group offers a unique combination of properties. It can impart metabolic stability to the adjacent amide bond and influence the conformational preferences of the molecule, which can be crucial for optimizing binding to a biological target.

  • A Methyl Group: The methyl group at the 3-position can provide a subtle yet significant steric and electronic influence, aiding in the exploration of the structure-activity relationship (SAR) of the synthesized derivatives.

This document will first detail the synthesis of the key precursor, 2-amino-5-bromo-3-methylpyridine, followed by its acylation to the target pivalamide. Subsequently, protocols for the derivatization of this scaffold using Suzuki and Buchwald-Hartwig reactions will be presented, providing a pathway to a diverse library of compounds for medicinal chemistry exploration.

PART 1: Synthesis of the Core Scaffold: N-(5-bromo-3-methylpyridin-2-yl)pivalamide

The synthesis of the title compound is a two-step process commencing with the commercially available 2-amino-3-methylpyridine. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-Acylation A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-methylpyridine D N-(5-bromo-3-methylpyridin-2-yl)pivalamide C->D Pivaloyl Chloride, Base

Diagram 1: Overall synthetic workflow for N-(5-bromo-3-methylpyridin-2-yl)pivalamide.
Synthesis of 2-Amino-5-bromo-3-methylpyridine

The initial step involves the regioselective bromination of 2-amino-3-methylpyridine. The amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. The 5-position is sterically accessible and electronically favored, leading to the desired product.

Protocol 1: Bromination of 2-Amino-3-methylpyridine

  • Materials:

    • 2-Amino-3-methylpyridine

    • Acetic acid

    • Bromine

    • 40% Sodium hydroxide solution

    • Water

    • Petroleum ether (b.p. 60-80 °C)

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-amino-3-methylpyridine (1.0 eq) in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to below 20 °C using an ice bath.

    • Prepare a solution of bromine (1.0 eq) in acetic acid and add it dropwise to the stirred solution over approximately 1 hour, maintaining the temperature below 20 °C initially.

    • After about half of the bromine solution has been added, the temperature can be allowed to rise to 50 °C.

    • Once the addition is complete, continue stirring for an additional hour.

    • Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salt.

    • Carefully neutralize the solution with 40% sodium hydroxide solution with cooling to precipitate the product.

    • Collect the precipitate by filtration and wash it with water until the washings are free of bromide ions.

    • Dry the crude product. The primary impurity is often the dibrominated product, which can be removed by washing with hot petroleum ether.[7]

  • Expected Outcome: 2-Amino-5-bromo-3-methylpyridine is typically obtained as a solid. The melting point is reported to be in the range of 88-95 °C.

Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

The second step is the N-acylation of the synthesized 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks the electrophilic carbonyl carbon of the pivaloyl chloride. A base is required to neutralize the HCl byproduct.

Protocol 2: N-Acylation with Pivaloyl Chloride

  • Materials:

    • 2-Amino-5-bromo-3-methylpyridine

    • Pivaloyl chloride

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (Et3N) or Pyridine

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Expected Outcome: N-(5-bromo-3-methylpyridin-2-yl)pivalamide is expected to be a solid.

PART 2: Derivatization for Medicinal Chemistry Applications

The bromine atom on the pivalamide scaffold is a key functional group for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues for SAR studies.

Derivatization cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A N-(5-bromo-3-methylpyridin-2-yl)pivalamide B Aryl/Heteroaryl Derivatives A->B R-B(OH)2, Pd catalyst, Base C Amino Derivatives A->C R2NH, Pd catalyst, Base

Sources

Application Notes & Protocols: The Strategic Utility of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. N-(5-bromo-3-methylpyridin-2-yl)pivalamide has emerged as a highly versatile and valuable intermediate in the synthesis of targeted kinase inhibitors. Its unique structural arrangement—a brominated pyridine core suitable for cross-coupling, a directing methyl group, and a sterically bulky pivalamide protecting group—offers chemists a robust platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its application, focusing on the underlying chemical principles, detailed experimental protocols for key transformations, and a case study on the synthesis of the clinical-stage FGFR inhibitor, Zoligratinib (CH5183284/Debio 1347).

Introduction: The Value of a Well-Designed Building Block

Kinase inhibitors represent one of the most successful classes of targeted cancer therapies. A significant portion of this success is built upon the synthesis of molecules that can precisely interact with the ATP-binding pocket of a target kinase. The 2-aminopyridine scaffold is a privileged structure found in numerous approved kinase inhibitors. N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a specialized derivative of this scaffold, engineered for synthetic utility.

The core value of this intermediate lies in three key features:

  • The Bromine Handle: The bromine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl and heteroaryl moieties.[1]

  • The Pivalamide Protecting Group: The bulky pivaloyl group (-C(O)C(CH₃)₃) effectively protects the 2-amino group from participating in unwanted side reactions during coupling. Its steric hindrance also influences the molecule's reactivity and conformation, which can be synthetically advantageous.

  • The 3-Methyl Group: This group can provide beneficial steric interactions within the target kinase's active site and influences the electronic properties of the pyridine ring.

These features make it an ideal starting point for synthesizing inhibitors of critical oncogenic kinases, particularly the Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, and migration, and its aberrant activation is implicated in numerous cancers.[2][3]

cluster_0 Autophosphorylation FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binding FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization ATP ATP ADP ADP + Pi FGFR_dimer->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR_dimer->Downstream Activates ATP->FGFR_dimer Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Kinase Inhibitor (e.g., Zoligratinib) Inhibitor->FGFR_dimer Blocks ATP Binding Site

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Core Synthetic Transformations and Protocols

The primary utility of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is realized through palladium-catalyzed cross-coupling reactions. The two most critical transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

This reaction is fundamental for linking the bromopyridine core to various aryl or heteroaryl boronic acids or esters. This is often the key step in building the core scaffold of the final inhibitor. The reaction tolerates a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry.[4]

cluster_0 Reactants cluster_1 Conditions A N-(5-bromo-3-methylpyridin-2-yl)pivalamide Product Coupled Product A->Product Suzuki Coupling B Ar-B(OH)₂ (Arylboronic Acid) B->Product Suzuki Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O)

Figure 2: General Workflow for Suzuki-Miyaura Coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Pre-reaction Setup: To a flame-dried Schlenk flask, add N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[5][6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[5] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02–0.05 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to 85–100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–18 hours).[5]

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Buchwald-Hartwig Amination

When the synthetic strategy requires the formation of a C-N bond at the 5-position, the Buchwald-Hartwig amination is the reaction of choice.[7] This allows for the coupling of the bromopyridine with a wide range of primary or secondary amines, adding another vector for molecular diversity.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Pre-reaction Setup: In a glovebox or under a strong counterflow of inert gas, charge an oven-dried reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 0.01–0.05 equiv.), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.1–1.2 times the moles of Pd), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4–2.0 equiv.).[8]

  • Reagent Addition: Add N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 equiv.) and the desired amine coupling partner (1.1–1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80–110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude material via silica gel chromatography to obtain the desired arylamine product.

Case Study: Synthesis of Zoligratinib (CH5183284/Debio 1347)

Zoligratinib is a potent, selective, and orally available inhibitor of FGFR1, 2, and 3 that has been investigated in clinical trials for patients with FGFR genetic alterations.[9][10] The synthesis of Zoligratinib provides an excellent real-world example of the utility of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

The core of the Zoligratinib molecule is constructed by coupling the N-(5-bromo-3-methylpyridin-2-yl)pivalamide fragment with a substituted indazole moiety, typically via a Suzuki-type reaction.

Start N-(5-bromo-3-methylpyridin-2-yl)pivalamide Intermediate Coupled Intermediate (Pivalamide Protected) Start->Intermediate Suzuki Coupling Partner Substituted Indazole Boronic Ester Partner->Intermediate Final Zoligratinib (CH5183284/Debio 1347) Intermediate->Final Deprotection (e.g., Acid Hydrolysis)

Sources

Application Notes and Protocols for N-(5-bromo-3-methylpyridin-2-yl)pivalamide: A Guide to Assay Development and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of biochemical and cell-based assays for the novel compound N-(5-bromo-3-methylpyridin-2-yl)pivalamide. Given that the biological target and mechanism of action of this compound are currently uncharacterized, this guide focuses on establishing a systematic workflow for target identification, primary screening, secondary validation, and counter-screening to mitigate common assay artifacts. The protocols provided are designed to be adaptable and serve as a foundational framework for uncovering the biological activity of this and other novel small molecules.

Introduction to N-(5-bromo-3-methylpyridin-2-yl)pivalamide

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a synthetic organic compound featuring a substituted bromopyridine core linked to a pivalamide moiety. While its specific biological functions have not been reported in the scientific literature, its structural components are present in various biologically active molecules, suggesting potential for interaction with protein targets of therapeutic relevance. The lack of existing data necessitates a structured and rigorous approach to assay development, beginning with broad phenotypic screening and target deconvolution strategies.

Chemical and Physical Properties:

PropertyValueSource
IUPAC Name N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide-
CAS Number 245765-92-8
Molecular Formula C₁₂H₁₇BrN₂O
Molecular Weight 285.18 g/mol -
Appearance Solid (form may vary by supplier)-

Note: Physical properties such as solubility and stability should be experimentally determined in relevant buffer systems prior to assay development.

Strategic Workflow for Target and Assay Discovery

The primary challenge with an uncharacterized compound is the absence of a known biological target. Therefore, the initial phase of investigation should be designed to generate hypotheses about its potential mechanism of action. This can be achieved through a tiered screening approach, often referred to as a "target identification funnel."

G cluster_0 Phase 1: Broad Screening & Hypothesis Generation cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Assay Development & Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Morphology) affinity_based Affinity-Based Methods (e.g., Affinity Chromatography, Pulldown Assays) [4] phenotypic_screening->affinity_based Identified Phenotype target_agnostic Target Agnostic Biochemical Screens (e.g., Panel of Kinases, Proteases) primary_assay Primary Biochemical or Cell-Based Assay Development target_agnostic->primary_assay Identified 'Hit' affinity_based->primary_assay Putative Target(s) label_free Label-Free Methods (e.g., CETSA, DARTS) [7] label_free->primary_assay Putative Target(s) genetic_methods Genetic & Genomic Approaches (e.g., CRISPR/siRNA screens) [5] genetic_methods->primary_assay Putative Target(s) secondary_assay Secondary & Orthogonal Assays (Confirmatory) [2] primary_assay->secondary_assay Validated Hit counter_screens Counter-Screens for Assay Interference (PAINS, technology-specific) [1, 6] secondary_assay->counter_screens Confirmed Activity characterization Mechanism of Action Characterization counter_screens->characterization Specific Modulator

Caption: A strategic funnel for target identification and assay development.

Phase 1: Initial Broad-Based Screening

The goal of this phase is to determine if N-(5-bromo-3-methylpyridin-2-yl)pivalamide elicits any biological response in a general sense.

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT/MTS-based)

This protocol serves as a fundamental first step to assess the compound's effect on cell proliferation and viability. A positive result here could guide further investigation into apoptotic or anti-proliferative pathways.

Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells into a colored formazan product. A decrease in signal suggests cytotoxicity or inhibition of proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide, dissolved in DMSO to a 10 mM stock

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • 96-well clear-bottom cell culture plates

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in culture medium. A typical starting range is from 100 µM down to 1 nM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for vehicle control (DMSO at the same final concentration as the highest compound dose) and untreated controls.

  • Incubate for 48-72 hours.

  • Assay Readout: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Causality and Trustworthiness: A dose-dependent decrease in viability is a strong indicator of biological activity. However, this assay is a blunt instrument. The effect could be due to specific pathway modulation or non-specific toxicity. Follow-up assays are essential.

Phase 2: Target Deconvolution Strategies

If the initial screens show a reproducible phenotype (e.g., cytotoxicity), the next step is to identify the molecular target(s). These methods are advanced and often require specialized expertise and equipment.[1]

  • Affinity-Based Pull-Down: This involves synthesizing a version of the compound with a linker and an affinity tag (like biotin).[2] This tagged molecule is incubated with cell lysate, and the compound-protein complexes are "pulled down" using streptavidin beads. The bound proteins are then identified by mass spectrometry.[2][3]

  • Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that a protein's thermal stability changes upon ligand binding.[3] Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction.

Phase 3: Development of a Specific Biochemical Assay

Assuming a putative target has been identified (e.g., a specific kinase or protease), a direct biochemical assay is required to confirm the interaction and quantify its potency.

Protocol 2: Generic Kinase Inhibition Assay (ADP-Glo™)

This protocol is an example for a hypothetical kinase target. The ADP-Glo™ system is a universal assay that measures the amount of ADP produced by a kinase reaction, making it adaptable to any kinase.[4]

Principle: The assay is performed in two steps. First, the kinase reaction proceeds. Second, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The amount of light is proportional to the kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection start Kinase + Substrate + ATP + Compound reaction Kinase Reaction (ADP is produced) start->reaction adpglo Add ADP-Glo™ Reagent (Depletes remaining ATP) reaction->adpglo kdr Add Kinase Detection Reagent (Converts ADP to ATP) adpglo->kdr luciferase Luciferase/Luciferin Reaction kdr->luciferase light Luminescent Signal luciferase->light

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Putative target kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the target kinase)

  • 384-well white assay plates

Procedure:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer containing the target kinase and its substrate.

  • Add 0.5 µL of N-(5-bromo-3-methylpyridin-2-yl)pivalamide at various concentrations (in 10% DMSO). Include positive control inhibitor and vehicle (DMSO) controls.

  • Initiate the reaction by adding 2 µL of ATP solution (at the Kₘ concentration for the kinase).

  • Incubate at room temperature for 1 hour.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot the dose-response curve to determine the IC₅₀.

The Critical Role of Counter-Screening

A common pitfall in high-throughput screening is the identification of false positives due to assay interference.[5] It is imperative to perform counter-screens to ensure the observed activity is specific to the target and not an artifact of the assay technology.

Protocol 3: Counter-Screen for Luciferase Inhibition

Principle: This assay directly tests if the compound inhibits the luciferase enzyme used in the ADP-Glo™ readout. A positive result in this assay would invalidate the results from Protocol 2.[6]

Materials:

  • Firefly Luciferase

  • Luciferin substrate

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide

  • Assay buffer

  • 384-well white assay plates

Procedure:

  • In a 384-well plate, add the compound at the same concentrations used in the primary assay.

  • Add a solution of firefly luciferase.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure luminescence.

  • Data Analysis: If the compound shows a dose-dependent decrease in luminescence, it is an inhibitor of luciferase and likely a false positive from the primary screen.

Types of Assay Interference to Consider:

  • Compound Aggregation: Some compounds form aggregates at high concentrations that non-specifically sequester and inhibit enzymes. This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[7]

  • Fluorescence Interference: If using a fluorescence-based assay, the compound itself might be fluorescent at the excitation/emission wavelengths, or it might quench the fluorescent signal.[7]

  • Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-sensitive reagents.[7]

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to frequently cause false positives in a wide variety of assays.[8] While N-(5-bromo-3-methylpyridin-2-yl)pivalamide does not contain a classic PAINS alert, vigilance is always required.

Conclusion and Future Directions

Developing assays for an uncharacterized compound like N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a journey of systematic investigation. It begins with broad, unbiased screening to generate a testable hypothesis, followed by rigorous, target-specific assay development. The key to success lies not only in identifying an initial "hit" but also in the meticulous process of validation and counter-screening to ensure scientific integrity. The protocols and strategies outlined in this guide provide a robust framework for elucidating the biological function of this novel compound and can serve as a template for the characterization of other new chemical entities.

References

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Fiers, M., et al. (2018). General principle of emerging and novel target identification strategies in plant chemical biology.
  • Tabatabaei, K., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Wikipedia. (n.d.). Pan-assay interference compounds.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Mendez, D., et al. (2021). Bioactivity descriptors for uncharacterized chemical compounds.
  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Sigma-Aldrich. (n.d.). N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide.

Sources

Application Notes and Protocols for N-(5-bromo-3-methylpyridin-2-yl)pivalamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful, rational, and efficient alternative to traditional high-throughput screening (HTS).[][2] Instead of screening vast libraries of large, complex molecules, FBDD begins with a curated collection of low-molecular-weight compounds, or "fragments," that typically adhere to the "Rule of Three".[3] These fragments, while exhibiting weak binding affinities (often in the high micromolar to millimolar range), are structurally simple. This simplicity allows them to explore a wider swath of a target protein's chemical space more effectively than larger, more complex molecules.[4][5] The high ligand efficiency—a measure of binding energy per non-hydrogen atom—of these initial hits provides a superior starting point for optimization into potent, selective, and drug-like lead compounds.[][3]

This guide focuses on a particularly promising fragment, N-(5-bromo-3-methylpyridin-2-yl)pivalamide . Its unique combination of a substituted pyridine ring and a sterically demanding pivalamide group offers a compelling scaffold for probing a variety of protein binding sites. The pyridine core can engage in hydrogen bonding and aromatic interactions, while the bulky tert-butyl group of the pivalamide can explore hydrophobic pockets. The bromine atom serves as a valuable synthetic handle for future elaboration and optimization efforts.

These notes will provide researchers with a comprehensive overview of the physicochemical properties of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a plausible synthetic route, detailed protocols for its application in primary screening campaigns using biophysical methods, and a discussion of strategies for hit-to-lead optimization.

Physicochemical Profile of a Promising Fragment

The suitability of a compound for an FBDD campaign is largely dictated by its physicochemical properties. An ideal fragment should possess adequate solubility to be screened at high concentrations and a favorable lipophilicity profile to avoid non-specific binding. N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its precursors exhibit properties consistent with established fragment libraries.

PropertyValue (Predicted/Reported)Significance in FBDDReference
Molecular Formula C₁₂H₁₇BrN₂ODefines the elemental composition.[6]
Molecular Weight 287.18 g/mol Complies with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small binding pockets.[6]
cLogP ~2.5 - 3.5Within the acceptable range for fragments (cLogP < 3), balancing solubility and membrane permeability.(Predicted)
Hydrogen Bond Donors 1Adheres to the "Rule of Three" (≤ 3), reducing the likelihood of poor pharmacokinetic properties.(Calculated)
Hydrogen Bond Acceptors 2Adheres to the "Rule of Three" (≤ 3).(Calculated)
Rotatable Bonds 2Conformationally restrained, which can lead to a lower entropic penalty upon binding.(Calculated)
Topological Polar Surface Area (TPSA) 38.9 Ų (for precursor)Suggests good potential for cell permeability in later optimization stages.[7][8]

Synthesis Protocol: Accessing the Fragment

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide can be readily achieved from its commercially available precursor, 2-Amino-5-bromo-3-methylpyridine, via a standard amide coupling reaction.

Objective: To synthesize N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Materials:

  • 2-Amino-5-bromo-3-methylpyridine[9]

  • Pivaloyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromo-3-methylpyridine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(5-bromo-3-methylpyridin-2-yl)pivalamide as a solid.

Fragment Screening: Identifying Target Engagement

Due to their weak binding affinities, fragments require highly sensitive biophysical techniques for their detection.[4] Below are detailed protocols for two commonly employed methods: Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA).

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for identifying fragment binding to an immobilized protein target in real-time.[10][11]

Objective: To identify binding of N-(5-bromo-3-methylpyridin-2-yl)pivalamide to a target protein using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide stock solution in 100% DMSO

  • Control, non-binding fragment

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein diluted in the immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Fragment Preparation:

    • Prepare a dilution series of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤ 1%) to minimize solvent effects.[12]

  • Binding Analysis:

    • Inject the prepared fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.

    • Include injections of running buffer (blank) and a known non-binding fragment as negative controls.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ).

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. N-(5-bromo-3-methylpyridin-2-yl)pivalamide) Screening Primary Screening (SPR, TSA, NMR) FragLib->Screening ~1000 fragments Hits Initial Hits (Weak Binders) Screening->Hits Hit Rate ~3-10% Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Xtal X-ray Crystallography or NMR Structure Ortho->Xtal Validated Validated Hit (Confirmed Binder + Structure) Xtal->Validated SBDD Structure-Based Design (SBDD) Validated->SBDD ChemSynth Chemical Synthesis (Fragment Growing/Linking) SBDD->ChemSynth Iterative Cycles ChemSynth->SBDD Lead Lead Compound (Potent & Drug-like) ChemSynth->Lead Optimization

Caption: A typical workflow for Fragment-Based Drug Design (FBDD).

Protocol 2: Orthogonal Screening by Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein stability. Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm), which can be detected using a fluorescent dye.[13][14]

Objective: To validate the binding of N-(5-bromo-3-methylpyridin-2-yl)pivalamide by measuring its effect on protein thermal stability.

Materials:

  • Real-time PCR instrument

  • 96- or 384-well PCR plates

  • Purified target protein

  • Assay buffer (e.g., HEPES-buffered saline)

  • Fluorescent dye (e.g., SYPRO Orange)

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide stock solution in 100% DMSO

Procedure:

  • Reaction Preparation:

    • In each well of the PCR plate, add the assay buffer, the target protein to a final concentration of 2-5 µM, and the fluorescent dye.

    • Add N-(5-bromo-3-methylpyridin-2-yl)pivalamide to the desired final concentration (e.g., 100 µM). Include a "protein only" control with an equivalent amount of DMSO.

  • Thermal Denaturation:

    • Seal the plate and place it in the real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature (e.g., from 25 °C to 95 °C at 1 °C/minute), while continuously monitoring fluorescence.

  • Data Acquisition and Analysis:

    • As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.[14]

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates stabilizing binding.[15]

From Fragment Hit to Lead Compound: The Path of Optimization

Once a fragment like N-(5-bromo-3-methylpyridin-2-yl)pivalamide is identified and its binding mode is confirmed, typically by X-ray crystallography, the hit-to-lead optimization phase begins.[16][17] The goal is to rationally grow the fragment into a larger, more potent molecule with drug-like properties.

Key Strategies for Elaboration:

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment core to engage with adjacent pockets on the protein surface.[17] The bromine atom on the pyridine ring of our fragment is an ideal vector for this approach. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new substituents that can form additional interactions with the target, thereby increasing affinity.[18]

  • Fragment Linking: If a secondary fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together. This can result in a significant increase in both potency and specificity.

  • Fragment Merging/Scaffold Hopping: This involves combining the structural features of multiple overlapping fragments into a single, novel chemical entity.[3]

Hit_to_Lead cluster_fragment Initial Fragment Hit cluster_optimization Structure-Guided Optimization cluster_lead Optimized Lead Compound Fragment N-(5-bromo-3-methylpyridin-2-yl)pivalamide Binds in Pocket A (Weak Affinity, Kᴅ ~500µM) Vector Identify Growth Vector (e.g., Bromine at C5) Fragment->Vector X-ray Structure Synthesis Synthetic Elaboration (e.g., Suzuki Coupling) Vector->Synthesis Design Analogs SAR Structure-Activity Relationship (SAR) Measure Affinity (Kᴅ) Synthesis->SAR Test New Compounds SAR->Vector Iterate Lead Lead Compound Engages Pocket A + Pocket B (High Affinity, Kᴅ ~50nM) SAR->Lead Potency Improved

Caption: Iterative cycle of hit-to-lead optimization for a fragment.

The pivalamide group itself plays a crucial role. Its bulky tert-butyl moiety is excellent for probing hydrophobic pockets and can act as a metabolic blocker, potentially improving the pharmacokinetic profile of the resulting lead compound.[19][20] However, its steric bulk must be carefully considered to avoid clashes with the protein surface as the molecule is elaborated.

Conclusion

N-(5-bromo-3-methylpyridin-2-yl)pivalamide represents an exemplary fragment for FBDD campaigns. It possesses the desirable physicochemical properties of a fragment, a versatile synthetic handle for optimization, and distinct structural features capable of forming diverse interactions with a protein target. By employing sensitive biophysical screening techniques like SPR and TSA, followed by a rational, structure-guided optimization process, this fragment can serve as an excellent starting point for the discovery of novel, high-affinity lead compounds.

References

Sources

Application Notes and Protocols for the Acylation of 2-amino-5-bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

2-Amino-5-bromo-3-methylpyridine is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl group, offers a versatile scaffold for derivatization.[1] The acylation of the 2-amino group to form an amide is a fundamental transformation that not only serves as a key step in the synthesis of more complex targets but also modulates the electronic properties and biological activity of the resulting molecule. This guide provides detailed protocols and mechanistic insights for the successful acylation of 2-amino-5-bromo-3-methylpyridine, catering to researchers in organic synthesis and drug development.

Mechanistic Considerations in the Acylation of 2-Aminopyridines

The acylation of 2-amino-5-bromo-3-methylpyridine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the final amide product.

Several factors influence the rate and efficiency of this reaction:

  • Nucleophilicity of the Amine: The electron-donating methyl group at the 3-position and the electron-withdrawing bromine atom at the 5-position, along with the pyridine ring itself, modulate the nucleophilicity of the 2-amino group.

  • Electrophilicity of the Acylating Agent: Acyl chlorides are generally more reactive than anhydrides, which are in turn more reactive than carboxylic acids (which require an activating agent).

  • Role of the Base/Catalyst: A base is typically required to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic. In some cases, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used to accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.[3][4]

Experimental Protocols

Herein, we present three robust protocols for the acylation of 2-amino-5-bromo-3-methylpyridine, employing different acylating agents and catalytic systems.

Protocol 1: Acylation using an Acyl Chloride under Schotten-Baumann Conditions

This classic method is highly effective for a wide range of acyl chlorides.[5][6][7] The use of a biphasic system with an aqueous base helps to efficiently trap the HCl byproduct.[5]

Reaction Scheme:

2-amino-5-bromo-3-methylpyridine 2-amino-5-bromo-3-methylpyridine Product N-(5-bromo-3-methylpyridin-2-yl)amide 2-amino-5-bromo-3-methylpyridine->Product Acyl Chloride, Base Acyl_Chloride R-COCl Base NaOH(aq) / Organic Solvent

Caption: Schotten-Baumann acylation workflow.

Materials and Reagents:

  • 2-amino-5-bromo-3-methylpyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM) or Diethyl ether

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • While maintaining the temperature at 0 °C, add 10% aqueous NaOH solution (2.0 eq) dropwise. Ensure vigorous stirring to promote mixing between the organic and aqueous phases.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Acylation using an Acid Anhydride with Acid Catalysis

This protocol is suitable for acylation with acid anhydrides and employs a catalytic amount of strong acid to activate the anhydride.[8]

Reaction Scheme:

Start 2-amino-5-bromo-3-methylpyridine Product N-(5-bromo-3-methylpyridin-2-yl)amide Start->Product Reagent, Catalyst, Solvent, 60°C Reagent Acid Anhydride (e.g., Ac₂O) Catalyst H₂SO₄ (cat.) Solvent Acetonitrile

Caption: Acid-catalyzed acylation workflow.

Materials and Reagents:

  • 2-amino-5-bromo-3-methylpyridine

  • Acid anhydride (e.g., acetic anhydride) (1.5 eq)

  • Acetonitrile (ACN)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, a few drops)

  • Water

  • Ice

Procedure:

  • To a solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in acetonitrile (10 mL per gram of substrate) in a round-bottom flask, add the acid anhydride (1.5 eq).[8]

  • Carefully add a few drops of concentrated sulfuric acid to the mixture under a nitrogen atmosphere.[8]

  • Heat the reaction mixture to 60 °C and stir for 30-60 minutes.[8] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water dropwise to the stirred mixture to precipitate the product.[8]

  • Stir the resulting slurry for about an hour at room temperature.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired amide.

Protocol 3: DMAP-Catalyzed Acylation with an Acid Anhydride

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, particularly for less reactive substrates or when milder conditions are required.[3][9]

Reaction Scheme:

Substrate 2-amino-5-bromo-3-methylpyridine Product N-(5-bromo-3-methylpyridin-2-yl)amide Substrate->Product Reagents, Catalyst, Solvent, RT Reagents Acid Anhydride, Triethylamine Catalyst DMAP (cat.) Solvent DCM

Caption: DMAP-catalyzed acylation workflow.

Materials and Reagents:

  • 2-amino-5-bromo-3-methylpyridine

  • Acid anhydride (e.g., acetic anhydride) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in DCM (15 mL per gram of substrate) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C and add the acid anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Summary and Comparison

ProtocolAcylating AgentCatalyst/BaseSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
1 Acyl ChlorideNaOH (aq)DCM / Biphasic0 °C to RT2-4 hoursHigh reactivity, widely applicableAcyl chlorides can be moisture-sensitive
2 Acid AnhydrideH₂SO₄ (cat.)Acetonitrile60 °C0.5-1 hourFast reaction, simple work-upRequires heating, strong acid catalyst
3 Acid AnhydrideDMAP (cat.) / TEADCM0 °C to RT1-3 hoursMild conditions, high efficiency[3]DMAP is toxic and must be handled with care

Safety and Handling

  • 2-amino-5-bromo-3-methylpyridine: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

  • Bases and Catalysts: Triethylamine is flammable and has a strong odor. DMAP is toxic. Concentrated sulfuric acid is highly corrosive. Use appropriate caution and PPE.

  • Solvents: Dichloromethane and acetonitrile are volatile and should be handled in a fume hood.

Conclusion

The acylation of 2-amino-5-bromo-3-methylpyridine is a versatile and crucial transformation in synthetic organic chemistry. The choice of protocol depends on the specific acylating agent, the scale of the reaction, and the desired reaction conditions. The methods outlined in this guide provide a comprehensive starting point for researchers to successfully perform this important reaction, enabling the synthesis of a wide range of valuable amide derivatives.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Larionov, E. (2011, April 19). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • ACS Publications. (2019, September 20). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • ACS Publications. (2019, September 20). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]

  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

  • ACS Publications. (2013, December 16). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • RSC Publishing. Selective formylation of 2-aminopyridines. Retrieved from [Link]

  • PMC - NIH. A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • PMC - PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • NIH. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Versatility of 2-Amino-5-bromo-3-methylpyridine in Organic Synthesis. Retrieved from [Link]

Sources

"scale-up synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust, Scalable Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide for Pharmaceutical Intermediate Production

Abstract: This document provides a comprehensive guide to the scale-up synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a key building block in pharmaceutical development. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and efficiency. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for a multi-gram scale synthesis, and address critical process considerations for safe and successful implementation in a laboratory or pilot plant setting.

Introduction and Strategic Overview

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative of significant interest in medicinal chemistry. The core structure, 2-amino-5-bromo-3-methylpyridine, is a versatile intermediate used in the synthesis of complex molecules targeting a range of diseases, including cancer and inflammatory conditions.[1] The introduction of the pivaloyl group (a bulky tert-butyl moiety) serves to protect the amino group, modulate the compound's electronic properties, and provide steric hindrance that can be strategically exploited in subsequent synthetic steps.

The synthesis involves a classic nucleophilic acyl substitution, specifically the N-acylation of 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride. While straightforward on a lab scale, scaling this reaction presents several challenges that must be carefully managed:

  • Exothermic Reaction: The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of impurities.

  • Hazardous Reagents: Pivaloyl chloride is a highly flammable, corrosive, and moisture-sensitive reagent that is fatal if inhaled.[2][3] Safe handling protocols are paramount.

  • Byproduct Management: The reaction generates hydrogen chloride (HCl) gas, which must be neutralized in situ to prevent the deactivation of the starting amine and to drive the reaction to completion.

  • Product Isolation and Purification: On a large scale, chromatographic purification is often impractical. Therefore, developing a robust crystallization or precipitation method is essential for isolating a high-purity product.

This guide presents a process designed to address these challenges, ensuring a reproducible and safe scale-up.

Synthetic Scheme and Mechanism

The core transformation is the formation of an amide bond between the primary amine of 2-amino-5-bromo-3-methylpyridine and the acyl chloride, pivaloyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed as an acid scavenger.

Caption: Overall reaction for the synthesis of the target compound.

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminopyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The triethylamine base then deprotonates the positively charged nitrogen and neutralizes the liberated HCl, forming triethylammonium chloride.

Process Hazards and Safety Assessment

Scaling up chemical reactions requires a thorough understanding of the associated hazards.

Reagent/ProcessHazardMitigation Strategy
Pivaloyl Chloride Highly flammable (Flash Point: 8-14 °C)[3][4][5]. Corrosive, causes severe skin and eye burns[2][6]. Fatal if inhaled[2][6]. Reacts violently with water to release HCl gas[3].Work in a well-ventilated chemical fume hood or a walk-in hood for larger scales. Use explosion-proof equipment and ground all metal parts to prevent static discharge[4]. Wear appropriate PPE: flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves. Handle under an inert atmosphere (e.g., Nitrogen or Argon). Use a dry, aprotic solvent. Prepare a quench solution (e.g., sodium bicarbonate) for spills.
Triethylamine (TEA) Flammable liquid and vapor. Corrosive and causes skin/eye burns. Toxic if inhaled.Handle in a well-ventilated fume hood. Wear standard PPE.
Dichloromethane (DCM) Volatile solvent. Suspected carcinogen.Use in a well-ventilated fume hood. Minimize exposure by using closed systems where possible.
Reaction Exotherm The acylation reaction is rapid and highly exothermic. Uncontrolled addition can lead to a dangerous temperature spike, boiling of the solvent, and increased byproduct formation.Perform the reaction in a jacketed reactor with controlled cooling. Add the pivaloyl chloride slowly and sub-surface via a dropping funnel or syringe pump. Continuously monitor the internal reaction temperature with a calibrated probe.
HCl Gas Evolution Pivaloyl chloride hydrolysis and the reaction itself produce HCl.The use of an amine base scavenges the HCl in situ. For very large scales, an outlet scrubber system containing a caustic solution (e.g., NaOH) is recommended to trap any escaping acidic vapors.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed as a representative laboratory scale-up procedure. Further optimization may be required for pilot plant or manufacturing scales.

4.1. Materials and Equipment

Reagents & SolventsQuantityMolesM.W.
2-Amino-5-bromo-3-methylpyridine100.0 g0.535 mol187.04
Pivaloyl Chloride70.9 g (72.3 mL)0.588 mol (1.1 eq)120.58
Triethylamine (TEA)81.1 g (112 mL)0.802 mol (1.5 eq)101.19
Dichloromethane (DCM)1000 mL-84.93
Deionized Water500 mL-18.02
Saturated Sodium Bicarbonate (aq)500 mL--
Saturated Sodium Chloride (Brine)500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)50 g-120.37
Heptane800 mL-100.21
  • Equipment: 3 L, 4-neck round-bottom flask (or jacketed glass reactor), overhead mechanical stirrer, 250 mL pressure-equalizing dropping funnel, thermocouple temperature probe, nitrogen/argon inlet, condenser, and a cooling bath (ice/water or cryocooler).

4.2. Experimental Procedure

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Reactor Setup (Inert Atmosphere) charge 2. Charge Amine, Solvent, Base (100g Amine, 1L DCM, 112mL TEA) setup->charge cool 3. Cool to 0-5 °C charge->cool addition 4. Slow Addition of Pivaloyl Chloride (72.3 mL over 60-90 min) cool->addition stir 5. Warm to RT & Stir (Monitor by TLC/HPLC for 2-4h) addition->stir quench 6. Quench with Water (500 mL) stir->quench wash 7. Aqueous Washes (NaHCO₃, Brine) quench->wash dry 8. Dry & Filter (MgSO₄) wash->dry concentrate 9. Solvent Swap to Heptane dry->concentrate crystallize 10. Crystallize from Heptane concentrate->crystallize isolate 11. Filter & Dry Product crystallize->isolate

Caption: Step-by-step workflow for the scale-up synthesis.
  • Reactor Setup: Assemble the 3 L reactor with the overhead stirrer, dropping funnel, temperature probe, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging Reagents: To the reactor, add 2-amino-5-bromo-3-methylpyridine (100.0 g) and dichloromethane (1000 mL). Begin stirring to dissolve the solid. Once dissolved, add triethylamine (112 mL).

  • Cooling: Cool the stirred solution to an internal temperature of 0-5 °C using an ice/water bath.

  • Pivaloyl Chloride Addition: Charge the dropping funnel with pivaloyl chloride (72.3 mL). Add the pivaloyl chloride dropwise to the reaction mixture over 60-90 minutes. Causality Check: A slow addition rate is critical to maintain the internal temperature below 10 °C, preventing potential side reactions and ensuring safety. A white precipitate of triethylammonium chloride will form during the addition.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting amine is consumed.

  • Aqueous Quench: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add deionized water (500 mL) to quench any remaining pivaloyl chloride and dissolve the ammonium salts.

  • Phase Separation and Washes: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic (bottom) layer sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL). Causality Check: The bicarbonate wash neutralizes any residual acid, while the brine wash helps to remove water from the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 15 minutes, and then filter to remove the drying agent.

  • Solvent Swap and Crystallization: Transfer the dried organic solution to a clean flask equipped for distillation. Concentrate the solution under reduced pressure to remove the dichloromethane. Add heptane (800 mL) to the resulting oil/solid and heat gently with stirring to dissolve.

  • Product Isolation: Slowly cool the heptane solution to room temperature, then further cool to 0-5 °C in an ice bath for 1-2 hours to maximize crystallization.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold heptane. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 125-135 g (86-93%). Purity: >98% by HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient pivaloyl chloride or base; moisture in the system; low reaction temperature/time.Ensure all reagents are anhydrous. Use a slight excess (1.1 eq) of pivaloyl chloride. Allow the reaction to stir longer at room temperature.
Low Yield Product loss during aqueous work-up; incomplete crystallization.Ensure pH of aqueous washes is not strongly acidic or basic. Use a co-solvent system (e.g., Heptane/Ethyl Acetate) for crystallization if solubility in pure heptane is too low.
Product is an Oil/Fails to Crystallize Presence of impurities inhibiting crystallization.Attempt to triturate the oil with cold heptane or pentane. If that fails, a minimal amount of column chromatography may be necessary to purify a seed crystal, followed by a seeded crystallization of the bulk material.
Dark Product Color Impurities from starting material or side reactions at elevated temperatures.Ensure the reaction temperature was well-controlled. The starting amine can be purified by recrystallization if needed. A charcoal treatment of the solution before crystallization can sometimes remove colored impurities.

Conclusion

The N-acylation of 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride can be safely and efficiently scaled up by implementing rigorous control over the reaction temperature, using anhydrous conditions, and employing a non-chromatographic purification method. The protocol detailed herein provides a robust foundation for the multi-gram synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a valuable intermediate for further synthetic applications in the pharmaceutical industry.

References

  • KSCL. Pivaloyl Chloride MSDS. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • Sdfine. Pivaloyl chloride Safety Data Sheet. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • Span Chemie. PIVALOYL CHLORIDE EXTRA PURE MSDS. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • Ataman Kimya. PIVALOYL CHLORIDE. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • Autechaux. Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • Grokipedia. Pivaloyl chloride. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • PubChem. 2-Amino-5-bromo-3-methylpyridine. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • Wikipedia. Pivaloyl chloride. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

  • Inno PharmChem. The Versatility of 2-Amino-5-bromo-3-methylpyridine in Organic Synthesis. [Online] Available at: [Link] [Accessed Jan. 17, 2026].

Sources

"functionalization of the pyridine ring in N-(5-bromo-3-methylpyridin-2-yl)pivalamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of the Pyridine Ring in N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Protected Pyridine Core

Substituted pyridine scaffolds are cornerstones of modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2][3] The compound N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a highly valuable and versatile intermediate designed for precise, late-stage diversification in drug discovery campaigns. Its structure is strategically engineered for synthetic efficiency: the bromine atom at the C5 position serves as a reliable handle for a wide array of cross-coupling reactions, while the pivalamide group at the C2 position provides critical advantages.[4]

Unlike a simple amino group, which can interfere with catalytic cycles through catalyst inhibition or undergo undesired side reactions, the bulky pivalamide acts as a robust protecting group.[5][6] This ensures that functionalization is directed exclusively to the C-Br bond, simplifying reaction outcomes and purification. Furthermore, the steric and electronic nature of the pivalamido group can influence the reactivity of the pyridine ring, a factor that must be considered in reaction design.

This guide provides a comprehensive overview of the primary strategies for functionalizing this key intermediate, with detailed protocols and an explanation of the chemical principles that govern these transformations.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for elaborating the N-(5-bromo-3-methylpyridin-2-yl)pivalamide core.[7] These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for introducing aryl, heteroaryl, or vinyl groups at the C5 position.[5][9] The reaction's success hinges on the careful selection of a palladium catalyst, ligand, base, and solvent system to accommodate the sterically demanding and electron-rich nature of the substrate. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are effective, modern biarylphosphine ligands (Buchwald ligands) often provide superior yields and faster reaction times, particularly with challenging substrates.

Causality Behind Component Selection:

  • Catalyst/Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For a somewhat hindered substrate, electron-rich and bulky ligands like SPhos or XPhos can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

  • Base: A base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for activating the boronic acid partner by forming a more nucleophilic boronate species.[5][9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.[5][9]

Experimental Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
N-(5-bromo-3-methylpyridin-2-yl)pivalamide301.203011.01.0
Phenylboronic Acid121.931461.21.2
Pd(PPh₃)₄1155.56580.050.05
Potassium Phosphate (K₃PO₄)212.274252.02.0
1,4-Dioxane (degassed)-8 mL--
Water (degassed)-2 mL--

Procedure:

  • To a flame-dried Schlenk flask, add N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst (0.05 eq).

  • Heat the reaction mixture to 90-95 °C in an oil bath and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination enables the synthesis of C5-aminated pyridines, which are prevalent motifs in pharmacologically active molecules.[8][10] This reaction couples the aryl bromide with a primary or secondary amine.[10] The presence of the pivalamide protecting group is a significant advantage, preventing the C2-amino group from participating in the reaction.[5]

Causality Behind Component Selection:

  • Ligand: The choice of phosphine ligand is critical and often determines the success of the reaction.[8] Bidentate ligands like dppp or Xantphos, or bulky monophosphine Buchwald ligands, are commonly employed to facilitate the C-N reductive elimination step.[7][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice.[7][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Experimental Protocol 2: Buchwald-Hartwig Amination with Morpholine
ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
N-(5-bromo-3-methylpyridin-2-yl)pivalamide301.203011.01.0
Morpholine87.12105 (105 µL)1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.50110.050.05
Xantphos578.68580.100.10
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Toluene (anhydrous)-10 mL--

Procedure:

  • In an oven-dried, sealable reaction tube, add N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Seal the tube with a screw cap containing a PTFE septum. Evacuate and backfill with argon (repeat this cycle three times).

  • Add anhydrous toluene (10 mL), followed by morpholine (1.2 eq) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 16-24 hours.

  • Monitor the reaction by LC-MS. Once complete, cool the tube to room temperature.

  • Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

PART 2: Lithiation-Borylation Sequence

An alternative and highly versatile strategy involves converting the C-Br bond into a boronic ester. This is typically achieved via a lithium-halogen exchange followed by quenching with a boron electrophile.[11] The resulting 5-borylated pyridine is a stable, versatile intermediate that can be used in subsequent Suzuki-Miyaura couplings with a wide range of partners.[12] This two-step approach broadens the synthetic possibilities immensely.

Causality Behind Experimental Choices:

  • Lithiation: n-Butyllithium (n-BuLi) is a common reagent for lithium-halogen exchange. The reaction must be performed at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the deprotonation of the methyl group or attack at other positions on the ring.

  • Borylation: Quenching the generated pyridyl-lithium species with an electrophilic borate, such as triisopropyl borate (B(OiPr)₃), forms the boronate complex. Acidic workup then hydrolyzes this complex to the desired boronic acid or its pinacol ester.

Experimental Protocol 3: Synthesis of the C5-Boronic Acid Pinacol Ester
ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
N-(5-bromo-3-methylpyridin-2-yl)pivalamide301.203011.01.0
n-Butyllithium (2.5 M in hexanes)64.06-1.11.1
Isopropoxyboronic acid pinacol ester185.08222 (244 µL)1.21.2
Tetrahydrofuran (THF), anhydrous-10 mL--

Procedure:

  • Add N-(5-bromo-3-methylpyridin-2-yl)pivalamide (1.0 eq) to a flame-dried, three-neck flask under an argon atmosphere.

  • Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes.

  • Add isopropoxyboronic acid pinacol ester (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The resulting boronic acid pinacol ester can often be used in the next step without further purification or can be purified by column chromatography.

PART 3: Data and Workflow Visualization

Summary of Functionalization Strategies
Reaction TypeReagentsProduct TypeKey Considerations
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₃PO₄C5-Aryl/Heteroaryl PyridineRequires aqueous conditions; ligand choice is important.[9]
Buchwald-Hartwig Amination R₂NH, Pd(OAc)₂, Xantphos, NaOtBuC5-Amino PyridineRequires anhydrous conditions and a strong base.[10]
Sonogashira Coupling Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NC5-Alkynyl PyridineRequires a co-catalyst (CuI) and an amine base.[1]
Lithiation-Borylation n-BuLi, B(OR)₃C5-Boronic Ester PyridineRequires cryogenic temperatures (-78 °C).[11]
Visual Workflow of Functionalization

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_products Product Classes start N-(5-bromo-3-methyl pyridin-2-yl)pivalamide suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd Catalyst borylation Lithiation- Borylation start->borylation 1. n-BuLi, -78°C 2. B(OR)₃ prod_aryl C5-Aryl/Vinyl Derivatives suzuki->prod_aryl prod_amine C5-Amino Derivatives buchwald->prod_amine prod_boron C5-Boronic Ester Intermediate borylation->prod_boron prod_boron->suzuki Subsequent Coupling

Caption: Key functionalization pathways for the title compound.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-Br ox_add->pd_complex R¹-Br transmetal Transmetalation pd_complex->transmetal pd_aryl R¹-Pd(II)L₂-R² transmetal->pd_aryl R²B(OH)₂ Base red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 R¹-R²

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is an exceptionally useful building block for chemical library synthesis and drug discovery. The strategic placement of the bromine atom at C5 and the pivalamide protecting group at C2 allows for clean and predictable functionalization. By employing well-established palladium-catalyzed cross-coupling reactions or a lithiation-borylation sequence, researchers can readily access a diverse array of novel pyridine derivatives. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile intermediate in complex molecule synthesis.

References

  • BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Guides.
  • Iqbal, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Guides.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]

  • LookChem. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Aggarwal, V. K., & Larouche-Gauthier, R. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174-3184. [Link]

  • Oxford Academic. (n.d.). Catalytic C-H Activation. Chemistry Letters. [Link]

  • MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Attempts for lithiation-borylation sequence by bromine-lithium permutation. [Link]

  • University of Bristol. (n.d.).
  • Zhang, Y., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467. [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(2), 303-348. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Guides.
  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem Technical Guides.
  • Semantic Scholar. (n.d.). 3-Methylpyridine: Synthesis and Applications. [Link]

  • ACS Publications. (n.d.). Aromatic C−H Bond Activation of 2-Methylpyridine Promoted by an Osmium(VI) Complex. [Link]

  • ChuPeptide. (n.d.). N-(5-Bromo-3-methylpyridin-2-yl)pivalamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific amide synthesis. The content is structured to address challenges you may encounter, explaining the chemical principles behind each recommendation.

Introduction to the Synthesis

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide involves the N-acylation of 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride. This reaction, while seemingly straightforward, presents several challenges primarily due to the steric hindrance around the amino group of the pyridine derivative and the bulky nature of the pivaloyl chloride acylating agent. Careful control of reaction conditions is paramount to achieving a high yield and purity of the desired product.

A proposed reaction scheme is as follows:

This guide will walk you through potential issues in this synthesis, offering solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Initiation & Progression

Question 1: My reaction is very slow or shows no conversion of the starting material. What are the likely causes and how can I fix this?

Answer:

Low reactivity is a common issue in this synthesis due to a combination of electronic and steric factors. The 2-amino group on the pyridine ring is a relatively weak nucleophile, and this is exacerbated by the steric hindrance from the adjacent methyl group and the bulky pivaloyl chloride.

Troubleshooting Steps:

  • Choice of Base: A suitable base is crucial to neutralize the HCl generated during the reaction and to potentially activate the amine.

    • Weak Bases (e.g., Pyridine): While pyridine can act as a base, it may not be strong enough to sufficiently drive the reaction to completion with a hindered amine.

    • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are common choices for N-acylation. TEA is often effective, but if steric hindrance is a major issue, the bulkier DIPEA can be a better option as it is less likely to compete as a nucleophile.

    • Stronger, Non-Nucleophilic Bases: In some challenging acylations, stronger bases might be required. However, care must be taken to avoid side reactions.

  • Solvent Selection: The solvent can significantly impact reaction rates.

    • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. DCM is often a good starting point due to its inertness and ability to dissolve both reactants.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can sometimes accelerate slow reactions due to its high polarity.

  • Reaction Temperature:

    • Initial Cooling: It is advisable to add the pivaloyl chloride at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.

    • Gradual Warming: After the initial addition, allowing the reaction to slowly warm to room temperature is a standard procedure.

    • Heating: If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) may be necessary to overcome the activation energy barrier. Monitor for potential side product formation at higher temperatures by thin-layer chromatography (TLC).

  • Catalyst Addition:

    • 4-Dimethylaminopyridine (DMAP): A catalytic amount of DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the amine. Even a small amount can significantly accelerate the reaction.

Question 2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from my desired product. What could this be and how can I prevent it?

Answer:

The most likely significant byproduct in this reaction is the N,N-diacylated product, where two pivaloyl groups have been added to the amino nitrogen. This is more likely to occur with stronger bases and an excess of the acylating agent.

Preventing Diacylation:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of pivaloyl chloride.

  • Slow Addition: Add the pivaloyl chloride dropwise to the reaction mixture at a low temperature to maintain a low instantaneous concentration of the acylating agent.

  • Choice of Base: Using a weaker base, such as pyridine, can sometimes disfavor the formation of the diacylated product[1]. Triethylamine, being a stronger base, can deprotonate the initially formed amide, making it more nucleophilic and prone to a second acylation.

Question 3: During the workup, I am having trouble with the purification of my product. What are some recommended procedures?

Answer:

Purification can be challenging due to the potential for closely eluting impurities, such as the diacylated byproduct or unreacted starting material.

Purification Strategies:

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the hydrochloride salt of the base.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Recrystallization:

    • If the crude product is a solid, recrystallization is often the most effective method for purification.

    • Common solvent systems for recrystallization of N-aryl amides include ethanol/water, ethyl acetate/hexanes, or toluene. Experiment with small quantities to find the optimal solvent system.

  • Column Chromatography:

    • If recrystallization is not effective, silica gel column chromatography is a reliable alternative.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis of the crude product. The diacylated product, being less polar, will typically elute before the desired mono-acylated product.

Workflow & Monitoring

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine Dissolve 2-amino-5-bromo-3-methylpyridine and base in anhydrous solvent add_acyl Add pivaloyl chloride solution dropwise at 0°C prep_amine->add_acyl prep_acyl Prepare solution of pivaloyl chloride prep_acyl->add_acyl react Stir at RT or gentle heat add_acyl->react monitor Monitor by TLC react->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with organic solvent quench->extract purify Purify by recrystallization or column chromatography extract->purify analyze Characterize product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Troubleshooting Decision Tree

troubleshooting_tree start Reaction Issue? low_conversion Low/No Conversion start->low_conversion side_product Major Side Product start->side_product purification_issue Purification Difficulty start->purification_issue check_base Is base strong enough? (e.g., TEA, DIPEA) low_conversion->check_base check_stoich Check pivaloyl chloride stoichiometry (1.05-1.1 eq) side_product->check_stoich optimize_recryst Optimize recrystallization solvent system purification_issue->optimize_recryst increase_temp Increase temperature gradually check_base->increase_temp add_dmap Add catalytic DMAP increase_temp->add_dmap slow_addition Ensure slow, cold addition check_stoich->slow_addition weaker_base Consider a weaker base (e.g., pyridine) slow_addition->weaker_base column_chrom Use column chromatography (e.g., EtOAc/Hexanes) optimize_recryst->column_chrom

Caption: A decision tree for troubleshooting common issues in the synthesis.

Experimental Protocols

Proposed Synthesis Protocol

This protocol is a generalized procedure based on standard N-acylation methods for hindered amines. Optimization may be required.

Materials:

  • 2-amino-5-bromo-3-methylpyridine

  • Pivaloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromo-3-methylpyridine (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aminopyridine).

  • Add TEA or DIPEA (1.5 eq) to the solution. If using, add DMAP (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aminopyridine.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by silica gel column chromatography.

Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point is 20-30% ethyl acetate in hexanes. Adjust the polarity as needed.

  • Visualization: UV light (254 nm). The starting aminopyridine and the pivalamide product should both be UV active. Staining with potassium permanganate can also be used.

Data Summary

ParameterRecommended ConditionRationale
Starting Material 2-amino-5-bromo-3-methylpyridineKey reactant for the synthesis.
Acylating Agent Pivaloyl chlorideProvides the pivaloyl group for acylation.
Base Triethylamine or DIPEANeutralizes HCl byproduct and facilitates the reaction.
Solvent Anhydrous DichloromethaneInert solvent that dissolves reactants well.
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)Accelerates the reaction through a more reactive intermediate.
Temperature 0 °C to Room TemperatureControls exothermicity and allows for a controlled reaction rate.
Purification Recrystallization or Column ChromatographyRemoves unreacted starting materials and byproducts.

References

  • Benchchem. (2025).
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • Google Patents. (2016). Preparation method for 2,5-dibromo-3-methylpyridine.
  • Benchchem. (2025).
  • IIP Series. (2023). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series.
  • MDPI. (2018). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • PMC. (2011). A mild, catalyst-free synthesis of 2-aminopyridines.
  • ChemicalBook. (2023). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis. ChemicalBook.
  • PMC. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • ResearchGate. (2025). Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • Organic Syntheses. (1950). 3-aminopyridine. Organic Syntheses.
  • PMC. (2022). N-Amino Pyridinium Salts in Organic Synthesis.
  • ResearchGate. (2025). (PDF) N-(Pyridin-2-yl)hydrazinecarbothioamide.
  • MDPI. (2019). Synthesis of N‐(Pyridin‐2‐yl)benzamide.
  • ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • MDPI. (2018).
  • PubMed. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides.
  • Organic Chemistry Portal. (2007).
  • PubMed. (1985). Purification of RNA-free plasmid DNA using alkaline extraction followed by Ultrogel A2 column chromatography.
  • ResearchGate. (2015). Has anybody performed purification of plant peptides with column chromatography using sephadex lh-20?.
  • ResearchGate. (2007). (PDF) Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20.
  • PMC. (2008). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

Sources

Technical Support Center: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing a logical, step-by-step approach to identify and resolve them.

Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?

Low yield is the most frequent challenge. It typically stems from incomplete reaction, side reactions, or product loss during workup and purification. A systematic approach is key to diagnosis.

Causality: The reaction is a nucleophilic acyl substitution where the amino group of 2-amino-5-bromo-3-methylpyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. The efficiency of this process is highly dependent on nucleophilicity, electrophilicity, and the prevention of side reactions.

Troubleshooting Flowchart:

G start Low Yield Observed q1 Check Purity of Starting Materials start->q1 sol1 Amine degraded? Pivaloyl chloride hydrolyzed? Use fresh, high-purity reagents. q1->sol1 Impure q2 Is the Base Appropriate? q1->q2 Pure end Yield Improved sol1->end sol2 Pyridine or TEA are standard. Consider a non-nucleophilic base like DIPEA to prevent side reactions. Ensure base is dry and in sufficient excess (1.5-2.0 eq). q2->sol2 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2->end sol3 Temperature: Run at 0°C to RT. High temps can cause degradation. Solvent: Use anhydrous aprotic solvents (DCM, THF). Monitor by TLC/LC-MS to confirm completion. q3->sol3 No q4 Review Workup & Purification q3->q4 Yes sol3->end sol4 Is product water-soluble? Avoid aggressive pH changes. Use appropriate chromatography conditions. q4->sol4 Inefficient sol4->end

Caption: Troubleshooting logic for low yield diagnosis.

Detailed Steps:

  • Reagent Quality: Pivaloyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, forming pivalic acid.[1] The starting amine can also degrade over time. Always use freshly opened or properly stored reagents.

  • Base Selection: A tertiary amine base like triethylamine (TEA) or pyridine is crucial to scavenge the HCl byproduct.[2] If the base is wet or of poor quality, the reaction equilibrium will be affected. Using a slight excess (1.5-2.0 equivalents) is recommended.

  • Reaction Conditions: The reaction is typically exothermic. Adding the pivaloyl chloride dropwise at 0°C and then allowing the mixture to warm to room temperature can prevent the formation of side products and tar.[3]

  • Workup Procedure: Significant product loss can occur during the aqueous workup. Ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer to recover any dissolved product.

Q2: I'm observing a significant amount of unreacted 2-amino-5-bromo-3-methylpyridine. How can I drive the reaction to completion?

Incomplete conversion is often a result of insufficient activation of the electrophile or deactivation of the nucleophile.

Causality: The lone pair on the amine's nitrogen atom is the driving force of the reaction. Any factor that reduces its availability will slow or halt the reaction.

Solutions:

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of pivaloyl chloride (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. Monitor carefully by TLC or LC-MS to avoid complications from excess acylating agent during purification.

  • Catalyst Addition: For sterically hindered or less reactive amines, adding a catalytic amount (0.05-0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP acts as a potent acylation catalyst by forming a highly reactive N-acylpyridinium intermediate.[4]

  • Reaction Time & Temperature: If the reaction stalls at room temperature, gentle heating (e.g., 40°C) may be required. However, this should be a last resort, as higher temperatures can promote side reactions. Always monitor the reaction progress to determine the optimal time.

Q3: My final product is contaminated with pivalic acid. What is the best purification strategy?

Pivalic acid is the hydrolysis product of pivaloyl chloride and is a common impurity.[1]

Causality: Excess pivaloyl chloride from the reaction will readily hydrolyze to pivalic acid upon addition of water during the workup.

Purification Workflow:

G start Crude Product (contains pivalic acid) step1 Aqueous Wash: Dilute HCl (aq) start->step1 step2 Aqueous Wash: Sat. NaHCO3 (aq) step1->step2 Removes excess base (TEA) step3 Aqueous Wash: Brine step2->step3 Removes acidic pivalic acid step4 Dry Organic Layer (Na2SO4 or MgSO4) step3->step4 Removes residual water step5 Concentrate in vacuo step4->step5 step6 Assess Purity (TLC/NMR) step5->step6 final_pure Pure Product step6->final_pure >95% Pure final_impure Column Chromatography (e.g., Hexane/EtOAc) step6->final_impure Impure final_impure->final_pure

Caption: Step-by-step purification workflow.

Detailed Steps:

  • Acidic Wash: First, wash the organic layer (e.g., DCM or EtOAc) with a dilute acid like 1M HCl. This will remove any remaining tertiary amine base.

  • Basic Wash: Next, perform a wash with a saturated solution of sodium bicarbonate (NaHCO₃). This is the critical step. The basic solution will deprotonate the acidic pivalic acid, forming sodium pivaloate, which is highly soluble in the aqueous layer and will be removed from the organic phase.

  • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water before drying.

  • Column Chromatography: If the basic wash is insufficient, silica gel chromatography is highly effective. Pivalic acid is more polar than the desired amide product and will have a lower Rf value.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism?

The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-amino-5-bromo-3-methylpyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride.

  • Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: A base (e.g., triethylamine) removes the proton from the nitrogen atom to yield the final neutral amide product and triethylammonium chloride.[2]

Q2: How critical is the quality of the starting materials and reagents?

Extremely critical. The success of this synthesis is highly dependent on the purity of all components.

Reagent/MaterialCritical ParameterRationale
2-amino-5-bromo-3-methylpyridine Purity (>98%), AnhydrousImpurities from its own synthesis (e.g., dibrominated species) can lead to side products.[5]
Pivaloyl Chloride Purity (>98%), FreshnessHighly susceptible to hydrolysis. Old bottles may contain significant amounts of pivalic acid.
Solvent (DCM, THF, etc.) Anhydrous (<50 ppm H₂O)Water will react with pivaloyl chloride, reducing its effective concentration and forming pivalic acid.
Base (TEA, Pyridine) Anhydrous, Purity (>99%)Water in the base will promote hydrolysis. Non-basic impurities can interfere with the reaction.
Q3: What are the standard analytical techniques to monitor reaction progress and confirm product identity?
  • Thin-Layer Chromatography (TLC): The most common method for monitoring reaction progress. The product amide will be less polar (higher Rf) than the starting amine. A typical mobile phase is 30-50% ethyl acetate in hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight, confirming that the desired transformation has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for final product characterization. The ¹H NMR will show a characteristic singlet for the nine protons of the tert-butyl group around 1.3 ppm and the disappearance of the amine (-NH₂) protons from the starting material.

Detailed Experimental Protocol

This robust protocol is optimized for high yield and purity on a laboratory scale.

Materials:

  • 2-amino-5-bromo-3-methylpyridine (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, optional)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) and DMAP (if used) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Acyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Quenching: Carefully quench the reaction by slowly adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel if necessary.

References

  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

  • US Patent for Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • PIVALOYL CHLORIDE. Ataman Kimya. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available at: [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.

Sources

Technical Support Center: Purification of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. Synthesized typically via the acylation of 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride, this molecule's purification can be complicated by closely-related impurities and reaction byproducts. This document moves beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered before and during the purification process.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: Understanding potential impurities is the first step to designing a robust purification strategy. Based on the standard acylation reaction, you should anticipate the following:

  • Unreacted Starting Material (2-amino-5-bromo-3-methylpyridine): Incomplete acylation will leave residual starting amine. This impurity is significantly more polar than the desired product due to its primary amine group.[1]

  • Pivalic Acid: The acylating agent, pivaloyl chloride, is highly reactive and moisture-sensitive.[2][3] It readily hydrolyzes upon contact with water during the reaction or aqueous work-up, forming pivalic acid. This is a key acidic impurity.

  • Quenched Reagent Byproducts: A tertiary amine base (e.g., triethylamine or pyridine) is often used to scavenge the HCl generated during the reaction.[4] During an aqueous work-up, this base and its corresponding hydrochloride salt will be present.

  • Over-acylated or Side-Reaction Products: While the bulky pivaloyl group offers some steric protection, harsh conditions could potentially lead to minor, unidentified byproducts.[4]

  • Isomeric Impurities: The purity of your final product is dependent on the purity of your starting materials. The synthesis of 2-amino-5-bromo-3-methylpyridine could introduce isomeric impurities, such as dibrominated species, which may carry through the reaction.[5]

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Staining: Use a UV lamp (254 nm) for visualization. To visualize non-UV active impurities like pivalic acid, staining with potassium permanganate (KMnO₄) is effective.

  • Solvent System: A mobile phase of Hexane/Ethyl Acetate (EtOAc) in varying ratios (e.g., starting from 4:1 and moving to 1:1) typically provides good separation.

  • Expected Rf Values:

    • Product: Moderately polar.

    • Starting Amine: More polar (lower Rf) than the product.

    • Pivalic Acid: Can streak, but generally polar.

    • Non-polar impurities: Higher Rf than the product.

For quantitative analysis and high-purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]

Q3: What purification strategy should I start with: chromatography or recrystallization?

A3: For a crude reaction mixture containing multiple components, flash column chromatography is the recommended initial purification step. It is highly effective at separating compounds with different polarities, such as the product, the more polar starting amine, and any non-polar byproducts. Recrystallization is best employed as a final polishing step on an already partially purified product (>90% purity) to remove trace impurities and obtain a crystalline solid.[5]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during purification in a cause-and-solution format.

Observed Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield After Aqueous Work-up 1. Product Precipitation: The product may have limited solubility in the aqueous layer and could precipitate at the interface, leading to loss during separation. 2. Inefficient Extraction: The organic solvent used for extraction may not be optimal, or an insufficient number of extractions were performed.1. pH Adjustment: Ensure the aqueous layer is basic (pH 8-9) before extraction to keep the product deprotonated and soluble in the organic phase. 2. Solvent & Repetition: Use a robust organic solvent like Ethyl Acetate or Dichloromethane. Perform at least three separate extractions to ensure maximum recovery from the aqueous phase.[7]
Crude Product is a Persistent Oil or Gummy Solid 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Ionic Impurities: The presence of salts (e.g., triethylamine hydrochloride) can act as an anti-solvent or impurity, hindering lattice formation. 3. Mixture of Compounds: Significant amounts of impurities create a eutectic mixture with a depressed melting point.1. High-Vacuum Drying: Dry the crude material under a high vacuum for several hours, possibly with gentle heating (if the product is thermally stable). 2. Thorough Work-up: Perform sequential aqueous washes: first with dilute acid (e.g., 1M HCl) to remove basic impurities, then with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities like pivalic acid.[6] 3. Chromatography: Proceed directly to flash column chromatography to separate the components.
Poor Separation During Column Chromatography (Co-elution) 1. Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to elute quickly, or too low, causing excessive band broadening. 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.1. Optimize Eluent: Develop the ideal solvent system using TLC first. Aim for an Rf of ~0.3 for the product. A shallow gradient (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 20%) often yields better separation than an isocratic elution. 2. Proper Loading: Use a silica-to-sample ratio of at least 50:1 by weight. For difficult separations, a 100:1 ratio may be necessary. Dissolve the crude sample in a minimal amount of dichloromethane and dry-load it onto a small amount of silica for a more uniform application to the column.
Final Product Purity is Low (<95%) After Chromatography 1. Trace Impurities: Minor impurities may co-elute with the product. 2. Product Instability: The product may be slowly degrading on the silica gel (acidic surface).1. Recrystallization: If the product is a solid, recrystallization is an excellent final step. Screen for suitable solvents (e.g., Ethanol/Water, Hexane/EtOAc, Isopropanol). 2. Neutralize Silica: If degradation is suspected, consider using silica gel that has been pre-treated with a small amount of triethylamine (~1% in the eluent) to neutralize acidic sites.

Part 3: Detailed Purification Protocols

Protocol A: Initial Aqueous Work-up

This protocol is designed to remove ionic impurities, unreacted water-soluble reagents, and pivalic acid.

  • Quenching: Quench the reaction mixture by slowly adding it to a beaker of cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10g scale reaction).

  • Acid Wash: Combine the organic layers and wash with 1M HCl (2 x 30 mL). This step removes residual amine base.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL). This removes pivalic acid by converting it to its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol B: Flash Column Chromatography

This protocol is for separating the product from the starting amine and other organic impurities.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a Hexane/Ethyl Acetate eluent system. The initial eluent should be low polarity (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product from Protocol A in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with the low-polarity mobile phase (95:5 Hexane:EtOAc), collecting fractions.

    • Monitor the fractions by TLC. Non-polar impurities will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the desired product, N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

    • The more polar starting amine will elute last, at higher concentrations of ethyl acetate.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Part 4: Visualization & Workflows

Overall Purification Workflow

The following diagram illustrates the logical flow from the crude reaction mixture to the final, purified product.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polishing Crude Crude Reaction Mixture Workup Aqueous Work-up (Protocol A) Crude->Workup Crude_Solid Crude Solid/Oil Workup->Crude_Solid Chromatography Flash Chromatography (Protocol B) Crude_Solid->Chromatography Partially_Pure Partially Pure Product (>90%) Chromatography->Partially_Pure Recrystallization Recrystallization Partially_Pure->Recrystallization Final_Product Pure Crystalline Product (>99%) Recrystallization->Final_Product

Caption: A standard workflow for purifying N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purification challenges.

TroubleshootingLogic Start Analyze Crude Product by TLC CheckPurity Is the main spot well-separated from impurities? Start->CheckPurity ProceedColumn Proceed with Flash Column Chromatography CheckPurity->ProceedColumn Yes OptimizeTLC Screen different solvent systems for TLC CheckPurity->OptimizeTLC No AnalyzeFractions Analyze column fractions. Is product pure? ProceedColumn->AnalyzeFractions OptimizeTLC->ProceedColumn FinalProduct Combine fractions and concentrate to yield pure product. AnalyzeFractions->FinalProduct Yes Recrystallize Consider recrystallization for final polishing. AnalyzeFractions->Recrystallize No (Trace Impurities) Recrystallize->FinalProduct

Caption: A decision tree for troubleshooting the purification process.

References

  • BenchChem. (2025). A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions.
  • Grokipedia. (n.d.). Pivaloyl chloride.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Sigma-Aldrich. (n.d.). N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide.
  • BLDpharm. (n.d.). 245765-92-8|N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide.
  • ResearchGate. (n.d.). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.
  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
  • Wikipedia. (n.d.). Pivaloyl chloride.
  • ChemicalBook. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production.
  • Sigma-Aldrich. (n.d.). N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide.
  • 楚肽生物科技. (n.d.). N-(5-Bromo-3-methylpyridin-2-yl)pivalamide.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

Sources

Technical Support Center: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring both scientific accuracy and practical, field-proven insights.

Overview of the Synthesis

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is typically achieved through the nucleophilic acyl substitution of 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While seemingly straightforward, this synthesis is prone to several side reactions that can complicate the purification process and reduce the overall yield.

Synthesis_Overview cluster_reactants Reactants cluster_products Products SM 2-amino-5-bromo- 3-methylpyridine Product N-(5-bromo-3-methylpyridin- 2-yl)pivalamide SM->Product Acylation Reagent Pivaloyl Chloride Reagent->Product Acylation Base Base (e.g., Pyridine) Base->Product Acylation Byproduct HCl

Caption: General reaction scheme for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of starting materials or product, and competing side reactions.

  • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a prolonged reaction time, consider increasing the reaction temperature or using a more efficient base.

  • Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1][2] This hydrolysis reaction consumes the acylating agent and produces pivalic acid, which will not react with the amine.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents.

      • Handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. The base should be strong enough to neutralize the generated HCl but not so strong as to promote side reactions. Pyridine is a common choice as it can also act as a catalyst.

Q2: I observe a significant amount of a less polar byproduct in my TLC/LC-MS analysis. What could it be?

A2: A common, less polar byproduct in the acylation of aminopyridines is the diacylated product.[3][4] In this case, it would be N,N-dipivaloyl-5-bromo-3-methylpyridin-2-amine.

  • Mechanism of Diacylation: The initially formed amide product is acidic and can be deprotonated by a strong base to form an anion. This anion can then react with a second molecule of pivaloyl chloride to yield the diacylated product. The use of strong bases like triethylamine can favor this side reaction.[3]

Diacylation_Mechanism Amine Starting Amine Monoamide Mono-acylated Product Amine->Monoamide + Pivaloyl Chloride PivCl Pivaloyl Chloride Anion Amide Anion Monoamide->Anion + Strong Base StrongBase Strong Base (e.g., Triethylamine) Diamide Di-acylated Product Anion->Diamide + Pivaloyl Chloride

Caption: Simplified mechanism for the formation of the di-acylated side product.

  • Troubleshooting:

    • Choice of Base: Use a weaker base such as pyridine, which is generally not strong enough to deprotonate the amide product, thus minimizing diacylation.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride. A large excess will drive the formation of the diacylated product.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of the second acylation.

Q3: My crude product is difficult to purify. What are the likely impurities and how can I remove them?

A3: The primary impurities are likely unreacted 2-amino-5-bromo-3-methylpyridine, pivalic acid, and the diacylated byproduct.

ImpurityTypical Rf (TLC)Removal Strategy
2-amino-5-bromo-3-methylpyridineLowColumn chromatography; Acid wash
Pivalic acidVariable (can streak)Column chromatography; Base wash
Di-acylated byproductHighColumn chromatography
  • Purification Protocol:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove some impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted amine. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) will remove pivalic acid.

    • Column Chromatography: For high purity, column chromatography on silica gel is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the desired product from the less polar diacylated byproduct and any remaining starting material.

Q4: How can I confirm the identity of my product and potential side products?

A4: A combination of spectroscopic techniques is essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The desired product will show a characteristic singlet for the nine protons of the tert-butyl group, as well as signals for the aromatic protons and the methyl group on the pyridine ring. The NH proton will appear as a broad singlet. The diacylated product will lack the NH proton signal and may show a slight shift in the signals for the other protons.

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon of the pivaloyl group will have a characteristic chemical shift in the range of 170-180 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the components of the reaction mixture. The mass spectrometer will provide the molecular weight of each component, allowing for the identification of the starting material, product, and byproducts.

Experimental Protocols

Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide
  • To a solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under a nitrogen atmosphere, add pivaloyl chloride (1.1 eq) dropwise.

  • If using DCM as the solvent, add pyridine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

TLC Monitoring
  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

References

  • Google Patents. Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine.[Link]

  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine.[Link]

  • Google Patents. The synthetic method of 2-cyano group-3-picoline. CN103936670B.
  • Google Patents.
  • ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides.[Link]

  • ResearchGate. Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water.[Link]

  • Wiley Online Library. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.[Link]

  • Google Patents. Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. CN110746345B.
  • SciSpace. Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides.[Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates.[Link]

  • MDPI. Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin.[Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.[Link]

  • PubMed Central. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.[Link]

  • National Center for Biotechnology Information. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.[Link]

  • PubMed Central. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.[Link]

  • Google Patents. Continuous process for the preparation of pyvaloyl chloride and aroyl... EP0926125A1.
  • PubMed. 2-Amino-5-bromo-pyridinium 3-amino-benzoate.[Link]

  • ResearchGate. 2-Bromo-5-methylpyridine.[Link]

  • ResearchGate. Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides.[Link]

  • Heterocyclic Letters. A convenient and scalable synthesis of 2-amino-5-bromopyridine.[Link]

  • Organic Syntheses. O-PIVALOYL HYDROXYLAMINE TRIFLIC ACID.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance reaction performance.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, providing a foundational understanding of the reaction.

Q1: What is the general reaction scheme for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide?

The synthesis is a nucleophilic acyl substitution reaction. The primary amine of 2-amino-5-bromo-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the amide product and hydrochloric acid (HCl) as a byproduct.

Q2: Why is a base crucial in this reaction, and what are the recommended choices?

A base is essential for two primary reasons. First, it neutralizes the HCl generated during the reaction.[1][2] If not neutralized, the HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction. By scavenging the acid, the base ensures the equilibrium shifts toward the product side.[2]

Recommended bases are non-nucleophilic, sterically hindered tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used; it acts as both a base to remove HCl and a nucleophilic catalyst.[1][3] At least one equivalent of the base is required, though a slight excess (1.1 to 1.5 equivalents) is often used to ensure complete acid scavenging.

Q3: What solvents are suitable for this acylation?

The ideal solvent should be inert to the reactants and capable of dissolving the starting materials. Anhydrous aprotic solvents are strongly recommended to prevent the hydrolysis of the highly reactive pivaloyl chloride.

Common choices include:

  • Dichloromethane (DCM): Excellent solubility for many organic compounds and a low boiling point for easy removal.

  • Tetrahydrofuran (THF): A good choice, but must be anhydrous.

  • Acetonitrile (ACN): A polar aprotic solvent that can also be effective.

  • Toluene: A non-polar option that can be useful, sometimes requiring heating to improve solubility.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be used.

  • Analysis: The reaction is complete when the spot corresponding to the starting amine (2-amino-5-bromo-3-methylpyridine) is no longer visible on the TLC plate. The product, being a less polar amide, will have a higher Rf value than the starting amine.

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Q1: My reaction has stalled, showing low conversion to the product even after several hours. What are the likely causes and solutions?

Potential Causes:

  • Inactivated Starting Amine: The most common cause is the protonation of the starting amine by the HCl byproduct, rendering it non-nucleophilic. This occurs if the base is insufficient or inefficient.

  • Poor Reagent Quality: Pivaloyl chloride is highly sensitive to moisture and can hydrolyze to pivalic acid, which is unreactive under these conditions. The starting amine may also be of low purity.

  • Insufficient Temperature: While the reaction is often run at 0 °C to room temperature to control exothermicity, the steric hindrance from both the 3-methyl group on the pyridine and the bulky pivaloyl group can slow the reaction rate significantly.

Recommended Solutions:

  • Verify Base Stoichiometry: Ensure at least 1.1 equivalents of a dry, tertiary amine base (like TEA or DIPEA) are used. Add the base to the amine solution before the dropwise addition of pivaloyl chloride.

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity bottle of pivaloyl chloride.[4]

  • Increase Reaction Temperature: After the initial addition of pivaloyl chloride at a low temperature (0 °C), allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can increase the rate. Monitor by TLC to avoid byproduct formation at higher temperatures.

Q2: My crude product is impure, with multiple spots on the TLC. What are these byproducts and how can I prevent them?

Potential Causes:

  • Unreacted Starting Material: As discussed in Q1, this is typically due to insufficient base or reaction time.

  • Pivalic Anhydride Formation: If the pivaloyl chloride contains pivalic acid as an impurity, the base can deprotonate the acid, which then reacts with another molecule of pivaloyl chloride to form pivalic anhydride.[4] This anhydride is also an acylating agent but may react at a different rate.

  • N-Acylpyridinium Intermediates: Pyridine and its derivatives can react with acyl chlorides to form N-acylpyridinium ions.[3][5] While often catalytic, these intermediates can sometimes lead to undesired pathways if not properly controlled.

Recommended Solutions:

  • Slow, Controlled Addition: Add the pivaloyl chloride solution dropwise to the cooled (0 °C) solution of the amine and base. This maintains a low concentration of the acylating agent and helps control the reaction exotherm and minimize side reactions.

  • Use High-Purity Reagents: Employ high-purity, anhydrous pivaloyl chloride to minimize the presence of pivalic acid.[4]

  • Aqueous Work-up: Upon completion, quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize any remaining acid and help remove the hydrochloride salt of your base.

Q3: I am struggling with the purification of the final product. What are effective work-up and purification strategies?

Potential Causes:

  • The crude product may be contaminated with the hydrochloride salt of the tertiary amine base (e.g., triethylammonium chloride), which can sometimes make the product oily or difficult to handle.

  • The product may have similar polarity to certain byproducts, complicating chromatographic separation.

Recommended Solutions:

  • Aqueous Work-up Protocol:

    • Quench the reaction mixture with saturated aq. NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers and wash with water, followed by brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This procedure effectively removes water-soluble salts.

  • Purification Techniques:

    • Recrystallization: N-(5-bromo-3-methylpyridin-2-yl)pivalamide is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the next best option. Use a gradient elution, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the reaction. These should be optimized based on your specific experimental observations.

ParameterRecommended ValueRationale
Starting Material 2-amino-5-bromo-3-methylpyridine1.0 equivalent
Acylating Agent Pivaloyl Chloride1.05 - 1.2 equivalents
Base Triethylamine (TEA) or DIPEA1.1 - 1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows reaction to proceed
Reaction Time 2 - 12 hoursMonitor by TLC

Visualized Reaction Workflow & Mechanism

The following diagrams illustrate the key processes involved in the synthesis.

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent reaction_setup Cool Amine Solution (0°C) Under N2 Atmosphere prep_amine->reaction_setup prep_acyl Prepare Pivaloyl Chloride in Anhydrous Solvent addition Add Pivaloyl Chloride Solution Dropwise prep_acyl->addition reaction_setup->addition stir Stir at 0°C to RT Monitor by TLC addition->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract purify Dry and Concentrate extract->purify final_purify Purify by Recrystallization or Chromatography purify->final_purify reaction_mechanism Amine 2-Amino-5-bromo-3-methylpyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack PivCl Pivaloyl Chloride (Electrophile) PivCl->Tetrahedral Base Base (e.g., TEA) Salt Base·HCl Salt Base->Salt Acid Scavenging Product N-(5-bromo-3-methylpyridin-2-yl)pivalamide Tetrahedral->Product Collapse & Elimination of Cl- HCl HCl HCl->Salt

Caption: Simplified mechanism of nucleophilic acyl substitution.

General Experimental Protocol

This protocol is a general guideline and should be adapted based on specific laboratory conditions and scale.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add a solution of pivaloyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2025). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

  • Thieme Synthesis. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]

  • YouTube. (2023). The acylation reaction of amines is carried out in presence of pyridine because.... Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

Sources

Technical Support Center: N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth guidance on investigating the degradation pathways of this molecule, troubleshooting common experimental challenges, and answering frequently asked questions based on its chemical structure and established principles of drug stability testing.

FAQ: Predicted Stability & Degradation Profile

This section addresses common questions regarding the inherent stability of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, drawing inferences from its core structure.

Q1: What are the most likely degradation pathways for N-(5-bromo-3-methylpyridin-2-yl)pivalamide based on its chemical structure?

A: Based on its constituent functional groups—an amide, a brominated pyridine ring, and a pivaloyl group—the compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide linkage is a prime target for hydrolytic cleavage under both acidic and basic conditions. This is often the most common degradation route for N-acyl compounds.[1][2] Acid-catalyzed hydrolysis would involve protonation of the amide carbonyl, making it more electrophilic, while base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion.

  • Photolysis: The carbon-bromine (C-Br) bond on the pyridine ring is a potential chromophore that can absorb UV light. Aromatic halides are known to undergo photolytic cleavage, leading to debromination.[3][4][5] This process can generate radical species, potentially leading to a cascade of secondary degradation products.

  • Oxidation: The pyridine ring, particularly the nitrogen atom, and the tertiary carbons of the pivaloyl group could be susceptible to oxidative stress, for example, in the presence of peroxides or dissolved oxygen under harsh conditions.[1]

Q2: Which specific functional groups are most vulnerable to degradation?

A: The molecule's primary points of vulnerability are:

  • The Amide Bond (-C(O)NH-): This is the most classic labile site, susceptible to breaking and forming 5-bromo-3-methylpyridin-2-amine and pivalic acid.

  • The Carbon-Bromine Bond (C-Br): This bond is photolabile and can be cleaved upon exposure to light, especially UV radiation, resulting in a debrominated impurity.[3][6]

  • The Pyridine Ring: While generally stable, the pyridine ring can undergo oxidative degradation or other transformations under extreme stress conditions.[7]

Q3: What are the expected primary degradation products?

A: The anticipated primary degradants are directly correlated with the pathways described above.

  • From Hydrolysis: 5-bromo-3-methylpyridin-2-amine and pivalic acid.

  • From Photolysis: N-(3-methylpyridin-2-yl)pivalamide (debrominated product).

  • From Oxidation: N-oxide derivatives on the pyridine ring or hydroxylated species.

The diagram below illustrates these predicted primary degradation routes.

G cluster_main N-(5-bromo-3-methylpyridin-2-yl)pivalamide cluster_pathways Degradation Pathways cluster_products Primary Degradation Products parent N-(5-bromo-3-methylpyridin-2-yl)pivalamide (Parent Compound) hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Stressor photolysis Photolysis (UV/Visible Light) parent->photolysis Stressor oxidation Oxidation (e.g., H₂O₂) parent->oxidation Stressor prod_hydrolysis 5-bromo-3-methylpyridin-2-amine + Pivalic Acid hydrolysis->prod_hydrolysis Results in prod_photo N-(3-methylpyridin-2-yl)pivalamide (Debrominated) photolysis->prod_photo Results in prod_ox Pyridine N-Oxide Derivative (and other oxidized species) oxidation->prod_ox Results in

Caption: Predicted primary degradation pathways for N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Q4: How should I handle and store this compound to minimize degradation?

A: To ensure the integrity of the compound, follow these storage and handling guidelines:

  • Protection from Light: Store in an amber vial or in a light-proof container to prevent photolytic degradation.

  • Control of Temperature and Humidity: Store in a cool, dry place. A desiccator at controlled room temperature or under refrigerated conditions is ideal.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guide: Common Issues in Stability Studies

This guide provides solutions to common problems encountered during the forced degradation and stability analysis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Problem Encountered Potential Cause(s) Recommended Action(s) & Rationale
Unexpected peaks appear in the HPLC chromatogram. 1. Contamination from solvent, glassware, or reagents. 2. Secondary degradation products forming from primary degradants. 3. Interaction with excipients (if in formulation).1. Run a blank analysis (solvent and reagents without the active compound) to rule out contamination. 2. Perform a time-course degradation study. Monitor the appearance and disappearance of peaks over time. An initial degradant may convert into a secondary one. 3. Analyze a placebo (formulation without the active compound) under the same stress conditions.
Poor mass balance (<90%) in the assay. 1. Degradation products are not being detected by the HPLC method (e.g., they don't have a UV chromophore, are volatile, or are retained on the column). 2. The compound has precipitated out of solution. 3. Adsorption of the compound or degradants onto the container surface.1. Check for co-elution using a photodiode array (PDA) detector to assess peak purity. Modify the mobile phase or gradient to elute all components. Consider a universal detector like a Charged Aerosol Detector (CAD) if degradants lack a chromophore. 2. Visually inspect the sample. Check the solubility of the parent compound and potential degradants in the stress medium. 3. Use silanized glass vials or polypropylene containers to minimize adsorption.
Degradation is too rapid (>20%) or too slow (<5%). 1. Stress conditions are too harsh or too mild.[2] 2. The pH of the solution changed during the experiment. 3. Incorrect concentration of the stress reagent.1. Adjust the stress conditions. For rapid degradation, reduce the temperature, time, or reagent concentration. For slow degradation, increase them. The goal is to achieve 5-20% degradation to ensure you can detect and quantify the degradants accurately.[2] 2. Buffer the solution where appropriate, especially for hydrolytic studies, to maintain a constant pH. 3. Verify the concentration of your acid, base, or oxidizing agent stock solutions.
Difficulty in separating the parent peak from degradant peaks. 1. The analytical method is not "stability-indicating." 2. The degradant is structurally very similar to the parent compound (e.g., the debrominated product).1. Re-develop the HPLC method. Systematically vary parameters like mobile phase composition (organic solvent type, pH), column chemistry (C18, Phenyl-Hexyl, etc.), and gradient slope. 2. Employ orthogonal methods. Use columns with different selectivity or techniques like UPLC for higher resolution. For structurally similar compounds, a slower, shallower gradient is often effective.

Experimental Workflows & Protocols

Workflow: Forced Degradation Study Design

This workflow provides a systematic approach to stressing the molecule and analyzing the outcomes.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Sample Analysis cluster_eval Phase 4: Data Evaluation prep_sol Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) prep_method Develop Initial HPLC Method (for parent compound) prep_sol->prep_method stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) - Include unstressed control - prep_method->stress_conditions sampling Sample at Time Points (e.g., 0, 2, 8, 24 hours) stress_conditions->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc_analysis Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->hplc_analysis peak_purity Assess Peak Purity (PDA Detector) hplc_analysis->peak_purity mass_balance Calculate Mass Balance peak_purity->mass_balance id_degradants Identify Degradants (LC-MS) mass_balance->id_degradants pathway Propose Degradation Pathway id_degradants->pathway

Caption: A systematic workflow for conducting a forced degradation study.

Protocol 1.1: Hydrolytic Degradation

Objective: To assess susceptibility to acid and base-catalyzed hydrolysis.

Materials:

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide stock solution (1 mg/mL).

  • 0.1 M Hydrochloric Acid (HCl).

  • 0.1 M Sodium Hydroxide (NaOH).

  • 0.1 M NaOH (for neutralization).

  • 0.1 M HCl (for neutralization).

  • Class A volumetric flasks.

  • Water bath or incubator set to 60°C.

Procedure:

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Prepare a control sample with 1 mL stock and 1 mL water, diluted similarly.

    • Place both flasks in a 60°C water bath.

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Before analysis, neutralize each aliquot with an equivalent volume of 0.1 M NaOH. Rationale: This stops the degradation process, ensuring the chromatogram reflects the specific time point.

  • Base Hydrolysis:

    • Repeat the steps above using 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the aliquots with 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Repeat the steps using only water as the stress medium.

Protocol 1.2: Oxidative Degradation

Objective: To evaluate sensitivity to oxidation.

Materials:

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide stock solution (1 mg/mL).

  • 3% Hydrogen Peroxide (H₂O₂).

  • Class A volumetric flasks.

Procedure:

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% H₂O₂. Dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Store the flask at room temperature, protected from light.

  • Withdraw and analyze aliquots at 2, 8, and 24 hours.

  • Causality Note: No quenching is typically needed, but be aware that residual peroxide can sometimes affect HPLC columns. If issues arise, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

Protocol 1.3: Photolytic Degradation

Objective: To determine light sensitivity as per ICH Q1B guidelines.[1]

Materials:

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide solution (e.g., 0.1 mg/mL).

  • Quartz cuvettes or clear glass vials.

  • Aluminum foil.

  • Photostability chamber (providing controlled UV and visible light exposure).

Procedure:

  • Place the solution in a phototransparent container (e.g., quartz).

  • Prepare a "dark control" by wrapping an identical container completely in aluminum foil.

  • Expose both samples in a photostability chamber until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.

  • Analyze the light-exposed sample and the dark control.

  • Expert Insight: The dark control is crucial to differentiate between degradation caused by light versus thermal effects from the chamber's lamps.

References

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. National Institutes of Health (NIH). Available at: [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

  • Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Sule, S. (2023). Available at: [Link]

  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]

  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Chem-Space. Available at: [Link]

  • N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide. Chem-Space. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with N-(5-bromo-3-methylpyridin-2-yl)pivalamide. Here, we address common challenges and questions related to the purification of this compound, providing in-depth, experience-driven solutions. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude N-(5-bromo-3-methylpyridin-2-yl)pivalamide sample?

A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common culprits to look out for include:

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves. In a typical synthesis, this would be 2-amino-5-bromo-3-methylpyridine and pivaloyl chloride (or pivalic acid if a coupling agent is used).[1][2]

  • Hydrolysis Products: Pivaloyl chloride is highly susceptible to hydrolysis, which can lead to the formation of pivalic acid.[2] Similarly, the amide product itself can undergo hydrolysis under acidic or basic conditions, though this is generally slower.[3][4]

  • Over-acylation or Di-acylation Products: While less common due to steric hindrance from the pivaloyl group, it is possible to have di-acylated byproducts, especially if harsh reaction conditions are used.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions, other pyridine-based impurities could form. For instance, if the starting material contained any di-brominated pyridines, this could carry through to the final product.[5]

Q2: My crude product is a sticky oil instead of the expected solid. What should I do?

A2: An oily product often indicates the presence of residual solvent or significant impurities that are depressing the melting point. Here are a few troubleshooting steps:

  • High-Vacuum Drying: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any trapped solvent.

  • Trituration: Try triturating the oil with a non-polar solvent in which the desired product has low solubility, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points. This can often induce crystallization.

  • Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly to promote crystallization.

Q3: I'm seeing significant peak tailing when analyzing my compound by HPLC. How can I improve the peak shape?

A3: Peak tailing for pyridine derivatives is a common issue in reverse-phase chromatography and is often due to interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica-based stationary phase.[6] Here are some strategies to mitigate this:

  • Use a Mobile Phase Additive: Incorporating a small amount of a basic modifier like triethylamine (TEA) or a competing acid like trifluoroacetic acid (TFA) in your mobile phase can help to saturate the active sites on the column and improve peak shape.[6]

  • Adjust Mobile Phase pH: The pKa of many pyridine derivatives is in the range of 5-6.[6] Operating the mobile phase at a pH well above or below this can ensure the analyte is in a single protonation state, leading to sharper peaks. For basic compounds, a higher pH is often beneficial, but this requires a pH-stable column.[6]

  • Switch to a Different Stationary Phase: Consider using an end-capped C18 column or a column with a different stationary phase chemistry, such as a phenyl or a polar-embedded phase, which can offer different selectivity and reduced silanol interactions.[6]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Symptoms: You have successfully synthesized the target compound, confirmed by analytical techniques like NMR or LC-MS, but the final isolated yield after purification is disappointingly low.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Product Loss During Aqueous Workup N-(5-bromo-3-methylpyridin-2-yl)pivalamide has some solubility in acidic aqueous solutions due to the protonation of the pyridine nitrogen.Neutralize the aqueous layer with a mild base like sodium bicarbonate before extraction. Perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
Decomposition on Silica Gel The basic pyridine nitrogen can strongly adsorb to the acidic silica gel, leading to streaking and incomplete elution during column chromatography. In some cases, this can also catalyze decomposition.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% in the eluent). Alternatively, consider using a different stationary phase like alumina (basic or neutral).[7]
Inappropriate Recrystallization Solvent The chosen solvent system for recrystallization may have too high of a solubility for your compound, even at low temperatures.Perform a systematic solvent screen on a small scale to identify a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Hydrolysis During Purification Prolonged exposure to acidic or basic conditions, especially with heating, can lead to hydrolysis of the amide bond.[3]Minimize the time the compound is exposed to harsh pH conditions. Use mild acids and bases for any pH adjustments and avoid excessive heating during workup and purification steps.
Issue 2: Persistent Impurities After Column Chromatography

Symptoms: Despite careful column chromatography, you are unable to completely separate a persistent impurity from your desired product.

Possible Causes & Solutions:

Workflow for Troubleshooting Persistent Impurities:

start Persistent Impurity Detected check_tlc Analyze impurity by TLC and LC-MS start->check_tlc coelution Does the impurity co-elute? check_tlc->coelution diff_polarity Is there a significant polarity difference? coelution->diff_polarity Yes optimize_chrom Optimize Chromatography coelution->optimize_chrom No diff_polarity->optimize_chrom No orthogonal_method Consider an Orthogonal Purification Method diff_polarity->orthogonal_method Yes end Pure Product optimize_chrom->end recrystallization Recrystallization orthogonal_method->recrystallization prep_hplc Preparative HPLC orthogonal_method->prep_hplc acid_base Acid-Base Extraction orthogonal_method->acid_base recrystallization->end prep_hplc->end acid_base->end

Caption: A workflow for addressing persistent impurities.

  • Step 1: Characterize the Impurity: Before attempting further purification, it's crucial to understand the nature of the impurity. Use LC-MS to determine its molecular weight. This can help you identify if it's a starting material, a byproduct, or a degradation product.

  • Step 2: Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems. A move from a standard ethyl acetate/hexanes system to a dichloromethane/methanol system, for example, can significantly alter the selectivity.

    • Gradient Elution: If you are using isocratic elution, switch to a shallow gradient. This can often resolve closely eluting compounds.

    • Alternative Stationary Phase: As mentioned for peak tailing, switching to a different stationary phase (e.g., alumina, phenyl, or cyano) can provide the necessary change in selectivity.[6]

  • Step 3: Consider Orthogonal Purification Methods: If chromatography is not providing adequate separation, an alternative technique may be necessary.

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a crystalline solid. A thorough solvent screen is key to success.[7]

    • Acid-Base Extraction: If the impurity has a different pKa than your product, you may be able to separate them by liquid-liquid extraction. For example, if you have unreacted pivalic acid, a wash with a mild aqueous base like sodium bicarbonate will extract the acidic impurity into the aqueous layer.[1][2]

    • Preparative HPLC: For very challenging separations, preparative HPLC can offer much higher resolution than flash chromatography.[8]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small vial, add a few milligrams of your crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. A good solvent will require a minimal amount of hot solvent to dissolve the compound.

  • Dissolution: In a larger flask, add the bulk of your crude material and the chosen solvent. Heat the mixture with stirring until all the solid dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals have formed at room temperature, place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under high vacuum.

Protocol 2: Acid-Base Extraction for Pivalic Acid Removal
  • Dissolution: Dissolve the crude N-(5-bromo-3-methylpyridin-2-yl)pivalamide in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1][2]

  • Separation: Gently shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with sodium bicarbonate solution one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Impurity Removal Workflow:

crude_product Crude N-(5-bromo-3-methylpyridin-2-yl)pivalamide acid_wash Wash with aq. NaHCO3 crude_product->acid_wash Remove Pivalic Acid brine_wash Wash with Brine acid_wash->brine_wash dry_concentrate Dry and Concentrate brine_wash->dry_concentrate chromatography Column Chromatography (if necessary) dry_concentrate->chromatography Remove Starting Materials & Byproducts recrystallize Recrystallization (if necessary) dry_concentrate->recrystallize If chromatography is not needed chromatography->recrystallize pure_product Pure Product chromatography->pure_product If recrystallization is not needed recrystallize->pure_product

Caption: A general workflow for the purification of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

By understanding the potential impurities and applying these targeted troubleshooting strategies and purification protocols, you can effectively overcome common challenges in the purification of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and obtain a high-purity final product.

References

  • Li, H., et al. (2001). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • Kim, B. H., et al. (2012). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Bulletin of the Korean Chemical Society, 33(10), 3467-3470.
  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Saeed, A., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 992701.
  • Gleadall, A., et al. (2023).
  • Grokipedia. (n.d.). Pivalamide. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Kumar, V., & Singh, A. (2014). Significance of Stability Studies on Degradation Product. Research Journal of Pharmaceutical Technology, 7(12), 1461-1466.
  • Saeed, A., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 992701.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • MaChemGuy. (2016, November 16). Hydrolysis of Polyamides. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15949-15953.
  • Hoagland, P. D., & Fox, S. W. (1973). The hydrolysis of polyimides. Experientia, 29(8), 962-964.
  • Miller, S. J., et al. (2017). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 139(41), 14551-14554.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 16(18), 8562-8569.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. Retrieved from [Link]

  • R Discovery. (n.d.). N-aryl Amides Research Articles. Retrieved from [Link]

  • Deshmukh, S., & Deshmukh, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Example Supplier. (n.d.). N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-yl)pivalamide. Retrieved from [Link]

  • Example Supplier. (n.d.). N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide. Retrieved from [Link]

  • Chu-Peptide. (n.d.). N-(5-Bromo-3-methylpyridin-2-yl)pivalamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Retrieved from [Link]

  • Li, Y., et al. (2019). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 6(11), 1836-1841.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

Sources

Technical Support Center: N-(5-bromo-3-methylpyridin-2-yl)pivalamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. Moving from the bench to pilot or manufacturing scale introduces complexities that can impact yield, purity, and safety. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated scale-up protocol to ensure a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when moving from a 10 g to a 1 kg scale. What are the most likely causes?

A drop in yield during scale-up is a common challenge often rooted in mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.[2] Furthermore, the quality of raw materials can have a more pronounced effect at a larger scale, where impurities that were negligible before can now inhibit the reaction or catalyze side-product formation.[1]

Q2: I'm observing new impurities in my scaled-up batch that were not present on the lab scale. How can I identify and minimize them?

New impurities on scale-up often result from prolonged reaction times or temperature excursions due to inefficient heat transfer.[3] For this specific amidation, a common side product could be a diacylated species, where the amide nitrogen is further acylated, or impurities arising from the starting material, such as 2-amino-3,5-dibromopyridine, carrying through the process.[4] To minimize them, focus on stringent temperature control, optimizing the addition rate of pivaloyl chloride, and ensuring the high purity of your 2-amino-5-bromo-3-methylpyridine starting material.[1][3]

Q3: The acylation reaction is highly exothermic and difficult to control in our jacketed reactor. What are the best strategies for managing the exotherm?

Acylation with pivaloyl chloride is expected to be exothermic.[3] The primary strategy for control is slow, controlled addition of the pivaloyl chloride solution into the solution of the aminopyridine.[3] Ensure your reactor's cooling system is sufficient for the heat output.[1] On a larger scale, consider a semi-batch process where the pivaloyl chloride is added at a rate that allows the cooling system to maintain the target temperature. A robust system for monitoring the internal reaction temperature is critical.[3]

Q4: What are the critical safety considerations for handling pivaloyl chloride at an industrial scale?

Pivaloyl chloride is a corrosive, toxic, and moisture-sensitive reagent.[5] It is very toxic by inhalation, ingestion, or skin absorption and fumes can irritate the eyes and mucous membranes.[5] All transfers and reactions should be conducted in a closed system under an inert atmosphere (e.g., nitrogen). Ensure all equipment is thoroughly dried before use to prevent vigorous reaction with residual water. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and respiratory protection. An emergency quench solution (e.g., a dilute solution of sodium bicarbonate) should be readily available.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion
Problem Probable Cause(s) Recommended Solutions & Actions
Stalled Reaction / Low Conversion 1. Insufficient Base: The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. An inadequate amount of base (e.g., triethylamine, pyridine) will stall the reaction. 2. Poor Reagent Quality: Pivaloyl chloride may have degraded due to moisture exposure. The aminopyridine starting material may contain non-reactive impurities.[1] 3. Low Temperature: While necessary for exotherm control, a temperature that is too low can significantly slow the reaction rate.Solutions: 1. Stoichiometry Check: Use at least 1.1-1.2 equivalents of a non-nucleophilic base. Consider a stronger base like DIPEA if needed, though this can sometimes cause racemization in chiral systems.[6] 2. Reagent Qualification: Always use freshly opened or properly stored pivaloyl chloride. Qualify the purity of 2-amino-5-bromo-3-methylpyridine from your supplier via quantitative NMR or HPLC.[3] 3. Reaction Profiling: Perform laboratory studies to determine the optimal temperature profile. It may be possible to slowly warm the reaction to room temperature after the initial exothermic addition is complete to drive it to completion.
Low Isolated Yield Post-Workup 1. Product Loss in Aqueous Phase: The product may have some water solubility, especially if the pH of the aqueous phase is low, leading to protonation and salt formation. 2. Incomplete Precipitation/Crystallization: The solvent system used for isolation may not be optimal at a larger scale, leading to the product remaining in the mother liquor. 3. Mechanical Losses: Product adhering to the reactor walls, filtration equipment, and transfer lines can be significant on a large scale.Solutions: 1. pH Control: During workup, ensure the aqueous phase is neutralized or slightly basic (pH 7-8) before extraction to suppress the solubility of the product. 2. Solvent Screening: Conduct anti-solvent crystallization studies. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and add a poor solvent (e.g., heptane, hexane) to induce precipitation. 3. Process Optimization: Implement a vessel rinse with a suitable solvent after product transfer to recover residual material. Optimize filtration and drying procedures to minimize handling losses.
Guide 2: Impurity Formation and Control
Problem Potential Impurity & Cause Mitigation & Control Strategy
Over-reaction Product Detected N,N-Diacylation Product: (N-(5-bromo-3-methylpyridin-2-yl)-N-pivaloylpivalamide) Cause: Excess pivaloyl chloride, high reaction temperature, or presence of a highly activating catalyst can lead to a second acylation on the amide nitrogen.Strategy: 1. Stoichiometric Control: Use no more than 1.05 equivalents of pivaloyl chloride. 2. Temperature Management: Maintain a low reaction temperature (0-5 °C) during the addition phase.[3] 3. Controlled Addition: Add the acylating agent slowly and sub-surface to avoid localized high concentrations.
Starting Material-Related Impurities Dibrominated Amide: (N-(3,5-dibromo-X-methylpyridin-2-yl)pivalamide) Cause: The presence of 2-amino-3,5-dibromopyridine in the starting material, a common byproduct of the bromination of 2-aminopyridine.[4]Strategy: 1. Incoming Material QC: Implement a strict quality control specification for the 2-amino-5-bromo-3-methylpyridine raw material. Use HPLC to quantify dibrominated and other related impurities. 2. Purification: If the impurity is present, it will likely be difficult to remove from the final product due to similar physical properties. It is more effective to purify the starting material before use.
Hydrolysis Product Pivalic Acid: Cause: Reaction of pivaloyl chloride with water during the reaction or workup.Strategy: 1. Anhydrous Conditions: Ensure the reactor, solvents, and reagents are scrupulously dry. Run the reaction under an inert nitrogen atmosphere. 2. Workup: Pivalic acid can typically be removed during an aqueous basic wash (e.g., with sodium bicarbonate solution), where it will be extracted into the aqueous layer as its sodium salt.

Section 3: Visualizations & Schematics

Experimental Workflow Diagram

The following diagram outlines the critical steps for a successful scale-up synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A Inert Reactor Setup (N2 Atmosphere, Dry) B Charge 2-amino-5-bromo-3-methylpyridine, Solvent (e.g., DCM), and Base (e.g., TEA) A->B C Cool Reactor to 0-5 °C B->C D Controlled Sub-surface Addition of Pivaloyl Chloride Solution C->D E Monitor Reaction (IPC by HPLC/TLC) D->E F Quench Reaction (e.g., with Water or NH4Cl) E->F G Phase Separation & Aqueous Washes (Acid/Base) F->G H Solvent Swap & Crystallization G->H I Filter, Wash & Dry Product H->I

Caption: Scale-up synthesis workflow for N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Troubleshooting Decision Tree: Low Yield

This flowchart provides a logical path for diagnosing the root cause of low product yield.

G Start Low Isolated Yield Observed Check_IPC Check In-Process Control (IPC) Sample Before Workup Start->Check_IPC Conversion_Low Low Conversion Check_IPC->Conversion_Low <95% Conversion_Good Good Conversion (>95%) Check_IPC->Conversion_Good >95% Cause_Reaction Problem is in Reaction Step Conversion_Low->Cause_Reaction Cause_Workup Problem is in Workup/Isolation Conversion_Good->Cause_Workup Sol_Reagent Verify Reagent Quality & Stoichiometry Cause_Reaction->Sol_Reagent Sol_Temp Optimize Temperature Profile Cause_Reaction->Sol_Temp Sol_pH Check pH of Aqueous Layers Cause_Workup->Sol_pH Sol_Cryst Optimize Crystallization (Solvent, Temp, Time) Cause_Workup->Sol_Cryst Sol_Loss Quantify Mother Liquor & Mechanical Losses Cause_Workup->Sol_Loss

Caption: Decision tree for troubleshooting low yield in the amidation reaction.

Section 4: Recommended Scale-Up Protocol

This protocol is designed for a nominal 1 kg scale and incorporates measures to address the challenges discussed.

Table 1: Reagents and Critical Parameters
ParameterValue / ConditionRationale
2-amino-5-bromo-3-methylpyridine 1.00 kg (1.0 eq)Limiting Reagent
Pivaloyl Chloride 0.68 kg (1.05 eq)Slight excess to drive reaction, but minimized to prevent diacylation.
Triethylamine (TEA) 0.65 kg (1.2 eq)Base to neutralize generated HCl.
Dichloromethane (DCM) 10 LCommon solvent; ensure it is anhydrous. Other solvents like THF or Me-THF can be considered.
Addition Temperature 0 - 5 °CCritical for controlling the exotherm of the acylation.[3]
Addition Time 2 - 4 hoursSlow addition is key to temperature management and preventing impurity formation.[3]
Reaction Time 1 - 3 hours post-additionMonitor by IPC; avoid unnecessarily long reaction times.
Agitation Good overhead stirringEssential for maintaining homogeneity and promoting heat transfer.[1]
Step-by-Step Methodology
  • Reactor Preparation: Ensure a 20L jacketed glass reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Reagent Charge: Charge the reactor with 2-amino-5-bromo-3-methylpyridine (1.00 kg), dichloromethane (8 L), and triethylamine (0.65 kg).

  • Cooling: Start agitation and cool the reactor contents to an internal temperature of 0-5 °C using the chiller unit.

  • Pivaloyl Chloride Addition: Prepare a solution of pivaloyl chloride (0.68 kg) in dichloromethane (2 L). Slowly add this solution to the reactor via an addition funnel or pump over 2-4 hours. Crucially, ensure the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C. Monitor the reaction progress every 30-60 minutes by taking a sample for HPLC or TLC analysis. The reaction is complete when <1% of the starting amine remains.

  • Quenching: Once the reaction is complete, slowly and carefully add 2 L of purified water to the reactor to quench any unreacted pivaloyl chloride, ensuring the temperature is kept below 15 °C.

  • Workup - Phase Separation: Stop agitation and allow the layers to separate. Drain the lower organic layer.

  • Workup - Washes: Wash the organic layer sequentially with:

    • 1 M HCl (2 L) - to remove excess triethylamine.

    • Saturated NaHCO₃ solution (2 L) - to remove any pivalic acid.

    • Brine (2 L) - to remove residual water.

  • Isolation: Concentrate the organic layer under reduced pressure to approximately 2-3 L. Add an anti-solvent such as n-heptane (5-8 L) slowly with stirring to precipitate the product.

  • Filtration and Drying: Cool the resulting slurry to 0-5 °C and stir for 1 hour. Filter the solid product, wash the cake with cold n-heptane, and dry under vacuum at 40-50 °C to a constant weight.

References

  • Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride - Benchchem. (n.d.).
  • A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.).
  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF - Scribd. (n.d.).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28).
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20).
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.).
  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018, November 27).
  • "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem. (n.d.).
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC. (2021, November 5).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
  • PIVALOYL CHLORIDE | - atamankimya.com. (n.d.).
  • The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. (n.d.).
  • Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. (n.d.).
  • A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions - Benchchem. (n.d.).
  • Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines - Benchchem. (n.d.).
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (2021).

Sources

Technical Support Center: Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols to assist researchers in identifying and resolving issues related to byproduct formation during this specific acylation reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What are the primary causes?

A1: Low conversion is most often traced back to issues with reagent quality or reaction conditions. The primary culprits are:

  • Moisture Contamination: Pivaloyl chloride is highly reactive and hydrolyzes rapidly in the presence of water to form pivalic acid.[1] This consumes your reagent and reduces the effective stoichiometry. Ensure all glassware is oven-dried, and use anhydrous solvents and a dry inert atmosphere (e.g., nitrogen or argon).

  • Pivaloyl Chloride Quality: The quality of pivaloyl chloride can degrade over time, especially if handled improperly. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

  • Insufficient Base: A non-nucleophilic base, typically triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction. An inadequate amount of base (less than 1.0-1.1 equivalents) can lead to the formation of the hydrochloride salt of the starting amine, which is unreactive towards further acylation, thereby stalling the reaction.

  • Low Temperature: While the reaction is often initiated at 0 °C to control its exothermicity, it may require warming to room temperature to proceed to completion.

Q2: My crude product shows multiple spots on the TLC plate after workup. What are the most common byproducts I should expect?

A2: Aside from unreacted starting material, the following byproducts are most plausible:

  • Pivalic Acid (BP-2): Formed from the hydrolysis of pivaloyl chloride. It will appear as a baseline or very low Rf spot on silica gel TLC if a non-acidic mobile phase is used.

  • Diacylated Product (BP-3): Over-acylation can lead to the formation of N,N-bis(pivaloyl)-2-amino-5-bromo-3-methylpyridine. This byproduct is significantly less polar than the desired product and will have a much higher Rf on TLC.

  • Unreacted Starting Material (BP-1): 2-amino-5-bromo-3-methylpyridine is more polar than the product and will have a lower Rf.

Q3: What does the expected ¹H NMR spectrum of pure N-(5-bromo-3-methylpyridin-2-yl)pivalamide look like?

A3: In a solvent like CDCl₃, you should expect the following characteristic signals:

  • Pivaloyl group: A sharp, large singlet at approximately 1.3 ppm, integrating to 9 protons.

  • Methyl group (on pyridine): A singlet around 2.2-2.4 ppm, integrating to 3 protons.

  • Amide proton (N-H): A broad singlet, typically between 7.5-8.5 ppm. Its position can vary with concentration and residual water.

  • Pyridine protons: Two doublets or singlets in the aromatic region (approx. 7.5-8.3 ppm), corresponding to the two protons on the pyridine ring.

Q4: My final product is a persistent oil or a waxy solid instead of the expected crystalline material. How can I induce crystallization?

A4: This often indicates the presence of impurities that are inhibiting the formation of a crystal lattice.

  • Initial Purification: First, ensure the material is reasonably pure. An aqueous workup to remove salts and water-soluble impurities is essential. If significant byproducts are present, column chromatography is recommended.

  • Solvent Tituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, heptane) until turbidity persists. Let it stand, or gently scratch the inside of the flask with a glass rod at the solvent interface to induce crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.

Reaction and Byproduct Formation Overview

The target molecule is synthesized via the N-acylation of 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride. While straightforward, several side reactions can occur.

Main Synthetic Pathway

Synthesis cluster_conditions Base (e.g., Et3N) Anhydrous Solvent (e.g., DCM) 0 °C to RT SM 2-amino-5-bromo- 3-methylpyridine Reagent + Pivaloyl Chloride SM->Reagent Product N-(5-bromo-3-methylpyridin- 2-yl)pivalamide Reagent->Product Acylation

Caption: Primary synthetic route to the target amide.

Potential Byproduct Pathways

Byproducts PivCl Pivaloyl Chloride PivOH Pivalic Acid (BP-2) PivCl->PivOH Hydrolysis SM 2-amino-5-bromo- 3-methylpyridine (BP-1) Product Desired Product SM->Product 1 eq. PivCl Diacyl Diacylated Product (BP-3) Product->Diacyl Excess PivCl H2O Water H2O->PivOH

Caption: Formation pathways for common reaction byproducts.

Troubleshooting Guide & Analytical Protocols

This section addresses specific experimental observations and provides step-by-step workflows for identifying the root cause.

Problem 1: Low Purity Detected by HPLC/TLC with Multiple Impurity Peaks

This is a general problem that requires a systematic approach to identify each impurity and trace it to its source.

Troubleshooting_Workflow start Initial Observation: Low Purity in Crude Product tlc Step 1: TLC Analysis (Hexanes:EtOAc = 3:1) start->tlc hplc Step 2: HPLC Analysis (See Protocol Below) tlc->hplc Quantify impurity levels nmr_ms Step 3: NMR & MS Analysis of Crude Mixture hplc->nmr_ms Correlate peaks isolate Step 4: Isolate Impurities (Column Chromatography) nmr_ms->isolate If structures are unclear resolve Step 6: Adjust Reaction Conditions Based on Findings nmr_ms->resolve If structures are clear characterize Step 5: Characterize Isolated Byproducts (NMR, MS) isolate->characterize characterize->resolve

Caption: A systematic workflow for byproduct identification.

Problem 2: An Impurity is Observed at a Lower Rf than the Product on TLC

Possible Cause: This impurity is more polar than the desired amide product. The two most likely candidates are the unreacted starting material (BP-1) or pivalic acid (BP-2).

  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: 3:1 Hexanes:Ethyl Acetate. This system should provide good separation, with the product having an Rf of ~0.4-0.5.

  • Spotting: On a single plate, spot your crude reaction mixture, the 2-amino-5-bromo-3-methylpyridine starting material, and pivalic acid (if available).

  • Visualization:

    • UV Light (254 nm): The starting material and the product are both pyridine derivatives and will be UV active. Pivalic acid will not be visible under UV light.[2]

    • Potassium Permanganate (KMnO₄) Stain: Prepare a solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. After dipping the plate and gently heating, most organic compounds will appear as yellow/brown spots on a purple background. Pivalic acid will react strongly.[2]

  • Interpretation:

    • If the low-Rf spot is UV active and co-elutes with the starting material standard, it is BP-1 .

    • If the low-Rf spot is not UV active but appears with KMnO₄ stain, it is likely BP-2 .

Problem 3: An Impurity is Observed at a Higher Rf than the Product on TLC

Possible Cause: This impurity is less polar than the desired product. The most probable structure is the N,N-diacylated byproduct (BP-3), where the amide nitrogen has been acylated a second time.

An HPLC method can confirm the presence of multiple byproducts and quantify their levels. Peak tailing is a common issue for pyridine compounds due to interaction with silica silanols; using a buffered mobile phase or an end-capped column is recommended.[3]

Parameter Condition
Column C18 reverse-phase, end-capped (e.g., Agilent Zorbax, Waters SunFire), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 10% B over 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Expected Elution Order:

  • Pivalic Acid (BP-2): Very early eluting, may be in the solvent front.

  • 2-amino-5-bromo-3-methylpyridine (BP-1): Most polar of the pyridine compounds.

  • N-(5-bromo-3-methylpyridin-2-yl)pivalamide (Product): Intermediate polarity.

  • Diacylated Product (BP-3): Least polar, will have the longest retention time.

Problem 4: Confirming Byproduct Structures with Spectroscopy

If the chromatographic data suggests the presence of byproducts, NMR and Mass Spectrometry (MS) of the crude material can provide definitive structural evidence.

  • Sample Preparation: Take a ¹H NMR and a ¹³C NMR of your crude, dried reaction mixture in CDCl₃ or DMSO-d₆.

  • Mass Spectrometry: Obtain a mass spectrum of the crude mixture, preferably using a soft ionization technique like Electrospray Ionization (ESI), to find the molecular ions of the components.

Table of Expected Spectroscopic Data:

Compound Structure Expected ¹H NMR Signals (CDCl₃, δ ppm) Expected [M+H]⁺
Starting Material (BP-1) 2-amino-5-bromo-3-methylpyridine2.1 (s, 3H), 4.5-5.0 (br s, 2H, NH₂), 7.5 (s, 1H), 8.1 (s, 1H)[4]187/189
Pivalic Acid (BP-2) Hydrolysis Product1.25 (s, 9H), 10-12 (br s, 1H, COOH)[5]103
Desired Product N-(5-bromo-3-methylpyridin-2-yl)pivalamide1.3 (s, 9H) , 2.3 (s, 3H) , 7.6 (s, 1H) , 7.8 (br s, 1H, NH) , 8.2 (s, 1H) 271/273
Diacylated Product (BP-3) Over-acylation ByproductTwo distinct pivaloyl signals ~1.3-1.5 (s, 18H), 2.4 (s, 3H), two aromatic signals ~7.8-8.5. No N-H signal.355/357

Interpretation Key:

  • The presence of a large singlet at ~1.25 ppm and a very broad signal downfield suggests Pivalic Acid (BP-2) .

  • The presence of two pivaloyl signals (or one large 18H signal) and the absence of the amide N-H proton signal is strong evidence for the Diacylated Product (BP-3) .

  • Comparing the integration of the starting material's methyl signal (~2.1 ppm) to the product's methyl signal (~2.3 ppm) can provide a rough estimate of conversion.

References
  • Pivalic acid. (2023). In Wikipedia. Retrieved from [Link]

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity and yield for this compound through recrystallization. Our guidance is grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Question 1: My compound won't dissolve in the hot solvent, or a significant amount of solid remains.

Answer: This issue typically points to one of two scenarios: an inappropriate solvent choice or the presence of insoluble impurities.

  • Causality—Solvent Mismatch: The principle of "like dissolves like" is paramount in recrystallization.[1] N-(5-bromo-3-methylpyridin-2-yl)pivalamide possesses both a polar substituted pyridine ring and a nonpolar, sterically bulky tert-butyl group from the pivalamide moiety.[2][3] This amphiphilic nature can make solvent selection complex. A solvent that is too nonpolar (e.g., hexane) may not sufficiently solvate the polar pyridine core, while a highly polar solvent (e.g., water) may not dissolve the nonpolar pivalamide portion.

  • Causality—Insoluble Impurities: The undissolved material may not be your target compound but rather insoluble impurities (e.g., inorganic salts, catalysts, or polymeric byproducts).

Solutions:

  • Verify Solvent Choice: For pyridine derivatives, polar solvents are often a good starting point.[4] However, given the pivalamide group, a solvent of intermediate polarity or a mixed solvent system is often required. Consult the solvent selection table below and consider performing small-scale solubility tests.[4][5]

  • Increase Solvent Volume: Cautiously add more hot solvent in small increments. The compound may simply be more sparingly soluble than anticipated. Take care not to add a large excess, as this will reduce your final yield.[6][7]

  • Perform Hot Gravity Filtration: If a small amount of solid remains after adding a reasonable volume of solvent, it is likely an impurity. To remove it, perform a hot gravity filtration step. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to prevent premature crystallization in the funnel.[6]

Question 2: No crystals are forming after my solution has cooled completely.

Answer: This is a very common problem in recrystallization and usually indicates that the solution is not sufficiently saturated or that nucleation has not been initiated.[4]

  • Causality—Excess Solvent: Using too much solvent is the most frequent reason for crystallization failure.[2] If the concentration of the dissolved compound is below its solubility limit at the cooled temperature, it will remain in solution.

  • Causality—Supersaturation: The solution may be supersaturated, a metastable state where the compound is dissolved beyond its equilibrium solubility but lacks a nucleation site to begin crystallization.[5]

Solutions:

  • Induce Nucleation (Scratching): Use a clean glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide a high-energy surface that acts as a template for crystal formation.[2][4]

  • Induce Nucleation (Seeding): If available, add a single, pure "seed crystal" of N-(5-bromo-3-methylpyridin-2-yl)pivalamide to the cooled solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[4][5]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[2][7] Allow the more concentrated solution to cool slowly again.

  • Introduce an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Gently heat to redissolve the cloudiness and then allow it to cool slowly.

Question 3: My compound has "oiled out" instead of forming crystals.

Answer: Oiling out occurs when the solute precipitates from solution as a liquid phase rather than a solid crystalline lattice.

  • Causality—High Solute Concentration/Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution at a temperature above its melting point within the solvent mixture.

  • Causality—Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[1] Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of well-ordered crystals.

  • Adjust Solvent System: Oiling out is less common in solvent systems with lower boiling points. If the issue persists, consider re-evaluating your solvent choice. A higher ratio of the solvent in which the compound is less soluble may be beneficial.

  • Scratch at a Higher Temperature: Try scratching the flask while the solution is still warm (but below the solvent's boiling point) to encourage crystallization to begin before the solution cools to the point where oiling occurs.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing N-(5-bromo-3-methylpyridin-2-yl)pivalamide? A1: There is no single "best" solvent without experimental testing. However, based on the molecule's structure, good starting points are single solvents of intermediate polarity like ethanol or isopropanol, or mixed solvent systems.[1] Effective mixed systems often pair a solvent in which the compound is soluble (e.g., acetone, ethanol, toluene) with a miscible anti-solvent in which it is poorly soluble (e.g., water, hexane).[1][5] Small-scale trials are essential.

Q2: What key properties of this compound should I consider? A2: The pivalamide group is sterically bulky due to its tert-butyl component.[2][3] This bulk can sometimes hinder the formation of a well-ordered crystal lattice, making the choice of solvent and cooling rate particularly important.[8] The pyridine ring provides polarity and a site for hydrogen bonding. The compound is expected to be a white to off-white crystalline solid.[2][3]

Q3: How can I assess the purity of my recrystallized product? A3: The most common methods are melting point determination and Thin Layer Chromatography (TLC). A pure compound should have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Comparing the TLC of the crude material versus the recrystallized product (ideally showing the disappearance of impurity spots) is also a strong indicator of successful purification. For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry should be employed.[2]

Data Summary: Solvent Selection Guide

The following table provides a starting point for solvent selection based on general principles for pyridine and amide-containing compounds.[4][5]

Solvent SystemTypeRationale & Comments
Ethanol SingleGood starting point. Solvates both polar and nonpolar ends of the molecule. Easy to remove.
Isopropanol SingleSlightly less polar than ethanol; may offer a better solubility differential between hot and cold.
Toluene SingleAromatic solvent that can interact with the pyridine ring. Good for less polar compounds.[5]
Ethanol / Water MixedA common and effective system. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, clarify with a drop of ethanol, then cool.[1]
Acetone / Hexane MixedBalances a polar aprotic solvent with a nonpolar anti-solvent. Good for compounds of intermediate polarity.[5]
Toluene / Hexane MixedA nonpolar system. Useful if the compound is highly soluble in toluene but needs a nonpolar anti-solvent to induce crystallization.[1]

Standard Recrystallization Protocol

This protocol provides a generalized workflow. Solvent choice and volumes must be optimized for your specific sample.

Objective: To purify crude N-(5-bromo-3-methylpyridin-2-yl)pivalamide using a mixed solvent system (e.g., Ethanol/Water).

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (ethanol) in small portions while heating the mixture to a gentle boil with stirring (e.g., on a hot plate). Add just enough hot ethanol to fully dissolve the solid.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a second, pre-warmed Erlenmeyer flask.[6]

  • Addition of Anti-Solvent: To the hot, clear solution, add the anti-solvent (hot water) dropwise with swirling until the solution just begins to turn persistently cloudy.

  • Clarification: Add 1-2 drops of the primary solvent (hot ethanol) to redissolve the precipitate and produce a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. For maximum yield, subsequently place the flask in an ice-water bath for 15-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (the same ethanol/water ratio) to remove any remaining soluble impurities.[6]

  • Drying: Dry the crystals completely. This can be done by air drying on the filter or by placing them in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_outcome Outcome & Troubleshooting cluster_isolation Isolation cluster_troubleshoot Remediation start Start with Crude N-(5-bromo-3-methylpyridin-2-yl)pivalamide choose_solvent Select Solvent System (e.g., Ethanol/Water) start->choose_solvent dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent choose_solvent->dissolve hot_filter 2. Hot Filtration? (If Insoluble Impurities) dissolve->hot_filter cool 3. Cool Solution Slowly to Induce Crystallization hot_filter->cool Clear Solution crystals_form Crystals Formed cool->crystals_form Success no_crystals No Crystals Formed cool->no_crystals Failure oiling_out Compound Oiled Out cool->oiling_out Failure collect 4. Collect Crystals (Vacuum Filtration) crystals_form->collect ts_seed Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->ts_seed ts_concentrate Reduce Solvent Volume (Boil off excess) no_crystals->ts_concentrate ts_reheat Re-heat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->ts_reheat wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Crystals wash->dry pure_product Pure Product dry->pure_product ts_seed->cool Retry ts_concentrate->cool Retry ts_reheat->cool Retry

Caption: Logical workflow for the recrystallization and troubleshooting of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

References

  • BenchChem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • BenchChem. Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • University of California, Los Angeles (UCLA) Chemistry Department. Recrystallization.
  • BenchChem. Pivalamide | 754-10-9.
  • Biocyclopedia. Problems in recrystallization.
  • BenchChem. Pivalamide: A Comprehensive Technical Guide for Researchers.
  • ResearchGate. Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes.

Sources

Validation & Comparative

N-(5-bromo-3-methylpyridin-2-yl)pivalamide Purity Analysis by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a key intermediate in pharmaceutical synthesis. We present a high-resolution primary method (Method A) and a rapid, quality-control-focused alternative (Method B). The guide details the scientific rationale behind method development, provides step-by-step experimental protocols, and includes a thorough forced degradation study to establish the stability-indicating properties of the methods, in accordance with International Council for Harmonisation (ICH) guidelines.[1] All data is presented to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

Introduction: The Analytical Imperative

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a substituted pyridine derivative whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The manufacturing process can introduce a range of impurities, including unreacted starting materials (e.g., 2-amino-5-bromo-3-methylpyridine), process-related by-products, and various degradants. A robust, validated analytical method is therefore not merely a quality control check but a critical component of the overall drug development and manufacturing process.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolution, sensitivity, and specificity.[2] A well-developed "stability-indicating" HPLC method must be able to separate the main compound from all potential impurities and degradation products that could arise under various stress conditions.[3] This guide is designed to provide the technical framework for achieving this analytical goal.

The Analytical Challenge and Strategic Approach

The core challenge lies in developing a method that can resolve structurally similar compounds. The target molecule contains a basic pyridine ring, which can lead to poor peak shape (tailing) on silica-based columns if the mobile phase is not properly controlled. Our strategy involves:

  • Column Selection: Utilizing a C18 stationary phase, which is effective for separating aromatic, moderately non-polar compounds like our target analyte.[2]

  • Mobile Phase Optimization: Employing a buffered mobile phase to maintain a consistent pH and suppress the ionization of the basic pyridine nitrogen, thereby ensuring symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its strong elution properties and UV transparency.

  • Orthogonal Method Comparison: Developing two distinct methods to provide flexibility. Method A prioritizes maximum resolution for comprehensive impurity profiling, while Method B is optimized for speed, making it suitable for high-throughput quality control (QC) environments.

  • Forced Degradation: Rigorously testing the methods' specificity by intentionally degrading the analyte under stress conditions (acid, base, oxidation, heat, and light) as mandated by ICH guideline Q1A(R2).[4][5][6] This ensures that any degradants formed do not co-elute with the main peak.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC methods are presented. Method A is designed for high-resolution impurity profiling, while Method B offers a rapid analysis suitable for routine QC.

ParameterMethod A: High-ResolutionMethod B: Rapid QC
HPLC System Standard HPLC/UHPLC with UV/PDA DetectorStandard HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient Program 0-25 min: 20% to 90% B25-30 min: 90% B30.1-35 min: 20% B0-8 min: 30% to 95% B8-9 min: 95% B9.1-12 min: 30% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 35 °C40 °C
Detection PDA at 272 nmPDA at 272 nm
Injection Vol. 10 µL5 µL
Run Time 35 minutes12 minutes

Experimental Protocols

Reagent and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(5-bromo-3-methylpyridin-2-yl)pivalamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopeias like the USP.[7][8]

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters based on the results from the five replicate injections.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[7]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the system and injections.[7]
Forced Degradation Study Protocol

Forced degradation studies are essential to develop and validate a stability-indicating method.[5][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed and can be resolved by the method.[9]

A 1 mg/mL solution of the analyte in diluent was used for all stress conditions. A control sample, protected from stress, was analyzed alongside the stressed samples.[5]

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of the sample solution. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of the sample solution. Heat at 60°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Prepare a 100 µg/mL solution in diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV), as per ICH Q1B guidelines. Prepare a 100 µg/mL solution in diluent for analysis.

Diagrams and Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Dissolve in Diluent P1->P2 P3 Filter (0.45 µm) P2->P3 H1 System Equilibration P3->H1 Inject H2 System Suitability Test (SST) H1->H2 H3 Inject Blank & Samples H2->H3 H4 Acquire Chromatographic Data H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate Purity (% Area) D1->D2 D3 Generate Report D2->D3

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) DS Drug Substance (N-(5-bromo-3-methylpyridin-2-yl)pivalamide) S1 Acid Hydrolysis (HCl, Heat) DS->S1 S2 Base Hydrolysis (NaOH, Heat) DS->S2 S3 Oxidation (H₂O₂) DS->S3 S4 Thermal (Heat, Solid) DS->S4 S5 Photolytic (Light/UV, Solid) DS->S5 Analysis Analyze by Stability- Indicating HPLC Method S1->Analysis S2->Analysis S3->Analysis S4->Analysis S5->Analysis Result Assess Peak Purity & Degradation Profile Analysis->Result

Results and Discussion

(Note: The following data is representative and for illustrative purposes.)

Method Performance Comparison

Both methods successfully passed the system suitability criteria. Method A, with its longer run time and shallower gradient, provided superior resolution between the main analyte peak and closely eluting impurities.

Table 1: Hypothetical System Suitability and Resolution Data

ParameterMethod AMethod B
Analyte Retention Time ~18.5 min~6.2 min
Tailing Factor (T) 1.11.3
Theoretical Plates (N) 18,5009,800
Resolution (Rs) with Impurity 1 2.81.9
Resolution (Rs) with Impurity 2 3.52.2

Method A is the clear choice for method validation, reference standard characterization, and in-depth stability studies where baseline separation of all potential impurities is critical. Method B, while having lower resolution, still meets the typical system suitability requirement of Rs > 1.5 and is perfectly adequate for routine in-process controls or final product release where speed is a priority.

Forced Degradation Analysis

The forced degradation studies demonstrated that N-(5-bromo-3-methylpyridin-2-yl)pivalamide is most susceptible to degradation under basic and oxidative conditions.

Table 2: Hypothetical Forced Degradation Results (Analyzed by Method A)

Stress Condition% Assay of Main Peak% Total Impurities/DegradantsObservations
Control 99.8%0.2%No significant degradation.
Acid Hydrolysis 97.2%2.8%Minor degradation observed.
Base Hydrolysis 85.5%14.5%Significant degradation with two major degradant peaks.
Oxidative (H₂O₂) 89.1%10.9%Significant degradation with one major degradant peak.
Thermal 99.5%0.5%The compound is highly stable to heat.
Photolytic 98.9%1.1%Minor degradation observed.

Crucially, in all stress conditions, the degradant peaks were well-resolved from the main analyte peak using both methods, with Method A providing a more comprehensive separation profile. This confirms that both methods are stability-indicating . The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[10] The specificity of the method, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, was demonstrated through these forced degradation studies.[10]

Conclusion and Recommendations

This guide has detailed two effective, stability-indicating HPLC methods for the purity analysis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

  • Method A (High-Resolution) is recommended for formal stability studies, reference material certification, and for the analysis of samples where a complex impurity profile is anticipated. Its superior resolving power ensures the most accurate quantification of all species.

  • Method B (Rapid QC) is recommended for high-throughput environments such as routine quality control testing of raw materials and finished products, where a faster turnaround time is advantageous and the impurity profile is well-understood.

The choice between the methods should be based on the specific analytical objective. Both protocols are robust and grounded in established scientific and regulatory principles, providing a solid foundation for the quality assessment of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy.

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products . U.S. Food and Drug Administration.

  • Quality Guidelines . International Council for Harmonisation (ICH).

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific.

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions . MicroSolv Technology Corporation.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration.

  • Forced Degradation Studies for Stability-Indicating HPLC Methods . Benchchem.

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned . European Compliance Academy.

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products . European Medicines Agency.

  • The role of forced degradation studies in stability indicating HPLC method development . ResearchGate.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Gavin Publishers.

  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods . Benchchem.

  • System Suitability in HPLC Analysis . Pharmaguideline.

  • The role of forced degradation studies in stability indicating HPLC method development . American Pharmaceutical Review.

  • ICH Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . SlideShare.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Journal of Analytical & Bioanalytical Techniques.

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . USP.

Sources

A Comparative Guide to the Biological Activity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide against a backdrop of structurally related and well-characterized pyridine derivatives. In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a vast array of biologically active compounds.[1] The strategic placement of various functional groups on the pyridine ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide will delve into the structure-activity relationships (SAR) of pyridine derivatives, offering a prospective analysis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide's potential antiproliferative and antimicrobial activities based on established data from analogous compounds.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged structure in drug design, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The biological efficacy of these derivatives is intricately linked to the nature and position of substituents on the pyridine core. Modifications can alter a compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity for specific biological targets.

This guide focuses on N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a compound whose biological profile is not extensively documented in publicly available literature. To bridge this gap, we will extrapolate its potential activities by comparing its structural features with those of other pyridine derivatives for which robust biological data exists. Specifically, we will examine the influence of the bromo, methyl, and pivalamide substituents on the overall biological activity.

Comparative Analysis of Biological Activities

Antiproliferative Activity

Pyridine derivatives are a well-established class of compounds with significant potential in oncology. The introduction of various substituents onto the pyridine ring can lead to potent antiproliferative agents.

Structure-Activity Relationship Insights:

  • Halogenation: The presence of a bromine atom at the 5-position of the pyridine ring is a key feature of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. Halogenation can significantly impact the anticancer activity of pyridine derivatives. For instance, a study on imatinib analogs for activity against the A549 lung cancer cell line showed that a 5-bromo-substituted derivative (IC50 of 7.3 µM) was significantly more potent than the parent compound imatinib (IC50 of 65.4 µM).[2] This suggests that the bromo substituent can enhance cytotoxic effects. 2-Amino-5-bromopyridine is also a known intermediate in the synthesis of various kinase inhibitors, highlighting the importance of this structural motif.[3][4]

  • Amide Side Chain: The N-pivalamide group at the 2-position introduces a bulky, lipophilic amide moiety. The nature of the amide substituent can be critical for activity. In a series of nicotinamide derivatives, the substituent on the amide nitrogen was found to be crucial for antifungal activity.[5] While the pivaloyl group is bulky, which can sometimes hinder activity, it can also confer metabolic stability.

  • Methyl Group: The methyl group at the 3-position can influence the molecule's conformation and electronic properties. In some pyridine analogs, methyl groups have been shown to decrease polarity and potentially impact IC50 values.[1]

Comparative Data:

To contextualize the potential antiproliferative activity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide, we can compare it with other pyridine derivatives that have been evaluated against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-Bromo-3,3-difluorinated Imatinib AnalogA549 (Lung)7.3[2]
5-Chloro-3,3-difluorinated Imatinib AnalogA549 (Lung)6.4[2]
Nicotinamide Derivative 16g Candida albicans (Fungus)0.25 µg/mL (MIC)[5]
Imidazopyridine Derivative AMD LNCaP C-81 (Prostate)Dose-dependent inhibition[6]

Based on the potent activity of other 5-bromo-pyridine derivatives, it is plausible that N-(5-bromo-3-methylpyridin-2-yl)pivalamide could exhibit antiproliferative activity. However, the bulky pivalamide group might present steric hindrance at the target site, which could either enhance or diminish its efficacy compared to less hindered analogs. Experimental validation is essential to confirm this hypothesis.

Antimicrobial Activity

The pyridine scaffold is also a common feature in many antimicrobial agents. The structural elements of N-(5-bromo-3-methylpyridin-2-yl)pivalamide suggest it may possess antimicrobial properties.

Structure-Activity Relationship Insights:

  • Bromo Substituent: Halogenation is a common strategy to enhance the antimicrobial potency of heterocyclic compounds. The bromo group can increase lipophilicity, facilitating passage through microbial cell membranes.

  • Amide Moiety: The N-acyl group in 2-aminopyridine derivatives is known to be important for their antimicrobial activity. Studies on N(2)-acyl isonicotinic acid hydrazides have shown that the nature of the acyl group significantly influences their activity against various bacteria and fungi.[7] Similarly, N-acyl derivatives of other heterocyclic systems have demonstrated potent antimicrobial effects.[8]

  • Methyl Group: The 3-methyl group could contribute to the overall lipophilicity and potentially influence interactions with microbial targets.

Comparative Data:

The following table presents the antimicrobial activity of some relevant pyridine and heterocyclic derivatives.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Nicotinamide Derivative 16g Candida albicans SC53140.25[5]
N(2)-tetradecanoyl-isonicotinic acid hydrazideMycobacterium tuberculosisMore active than isoniazid[7]
N-alkenyl-2-acylalkylidene-2,3-dihydro-1,3-benzothiazolesGram-positive & Gram-negative bacteriaLower than chloramphenicol in some cases[9]

Given the presence of the bromo and N-pivaloyl groups, N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a candidate for antimicrobial screening. Its efficacy would likely depend on the specific microbial strains tested and the interplay between its lipophilicity and steric factors in binding to microbial targets.

Experimental Protocols

To empirically determine the biological activity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and enable a direct comparison with other derivatives, the following standard experimental protocols are recommended.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and comparator compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Pyridine Pyridine_Core Pyridine Core Substituents Substituents (Bromo, Methyl, Pivalamide) Pyridine_Core->Substituents Modification Biological_Activity Biological Activity (Antiproliferative, Antimicrobial) Substituents->Biological_Activity Influences

Caption: Influence of substituents on the biological activity of the pyridine core.

Experimental_Workflow cluster_Antiproliferative Antiproliferative Assay cluster_Antimicrobial Antimicrobial Assay A1 Cell Seeding A2 Compound Treatment A1->A2 A3 MTT Assay A2->A3 A4 IC50 Determination A3->A4 B1 Inoculum Preparation B2 Compound Dilution B1->B2 B3 Incubation B2->B3 B4 MIC Determination B3->B4 Compound N-(5-bromo-3-methylpyridin-2-yl)pivalamide Compound->A2 Compound->B2

Caption: Workflow for evaluating the biological activity of the target compound.

Conclusion and Future Directions

While direct experimental data for N-(5-bromo-3-methylpyridin-2-yl)pivalamide is currently lacking, a comparative analysis based on the established structure-activity relationships of related pyridine derivatives provides a strong rationale for its investigation as a potential antiproliferative and antimicrobial agent. The presence of the 5-bromo substituent is particularly promising for enhancing biological activity. However, the influence of the 2-pivalamide and 3-methyl groups represents a key area for experimental exploration to fully elucidate the compound's therapeutic potential.

Future research should focus on the synthesis and rigorous biological evaluation of N-(5-bromo-3-methylpyridin-2-yl)pivalamide using the standardized protocols outlined in this guide. Such studies will not only determine its specific activities but also contribute valuable data to the broader understanding of pyridine derivative SAR, aiding in the rational design of novel therapeutic agents.

References

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central. [Link]

  • Structure-function correlations of the reaction of reduced nicotinamide analogues with p-hydroxybenzoate hydroxylase substituted with a series of 8-substituted flavins. PubMed. [Link]

  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

  • 2-Amino-5-bromopyridine. PubChem. [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine.
  • Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. PubMed. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [Link]

  • Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. [Link]

  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. MDPI. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Synthesis, characterization, antimicrobial and antifungal activity studies of two novel aminopyridine-sulfamoylbenzoic acid salts and their Cu(II) complexes. AVESİS. [Link]

  • Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group. PubMed. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PubMed. [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. [Link]

  • Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. ResearchGate. [Link]

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. [Link]

  • Antiproliferative activity of novel imidazopyridine derivatives on castration-resistant human prostate cancer cells. UNL Digital Commons. [Link]

  • Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. ResearchGate. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some N-alkenyl-2-acylalkylidene-2,3-dihydro-1,3-benzothiazoles. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridine Intermediate

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a valuable substituted pyridine derivative, frequently employed as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The strategic placement of the bromo, methyl, and pivalamide functional groups offers multiple reaction sites for further molecular elaboration, making it a crucial building block for drug discovery and development.[1] The bromine atom, for instance, is well-suited for participation in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to N-(5-bromo-3-methylpyridin-2-yl)pivalamide is of considerable interest to the chemical research community. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule, starting from the readily available 2-amino-3-methylpyridine. Each route is evaluated based on its chemical strategy, experimental protocol, and key performance indicators to assist researchers in selecting the most appropriate method for their specific needs.

Synthetic Strategy Overview

Both synthetic routes presented herein converge on the key intermediate, 2-amino-5-bromo-3-methylpyridine , which is subsequently acylated to yield the final product. The primary distinction between the two pathways lies in the method of bromination of the 2-amino-3-methylpyridine starting material.

  • Route 1 employs a classical approach involving the protection of the reactive amino group as an acetamide, followed by bromination with liquid bromine and subsequent deprotection.

  • Route 2 utilizes a more direct and often more selective brominating agent, N-Bromosuccinimide (NBS), to achieve the desired bromination without the need for a protecting group.

The final step in both routes is the N-acylation of 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride.

Route 1: Acetyl Protection Followed by Bromination with Liquid Bromine

This route is a robust, traditional method that addresses the challenge of over-bromination and lack of regioselectivity by temporarily protecting the activating amino group.

Logical Framework for Route 1

A 2-Amino-3-methylpyridine B N-(3-methylpyridin-2-yl)acetamide (Protection) A->B Acetic Anhydride, Reflux C N-(5-bromo-3-methylpyridin-2-yl)acetamide (Bromination) B->C Liquid Bromine, 50-60°C D 2-Amino-5-bromo-3-methylpyridine (Deprotection) C->D Aqueous NaOH E N-(5-bromo-3-methylpyridin-2-yl)pivalamide (Final Product) D->E Pivaloyl Chloride, Base A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine (Direct Bromination) A->B N-Bromosuccinimide (NBS), DMF, 0-20°C C N-(5-bromo-3-methylpyridin-2-yl)pivalamide (Final Product) B->C Pivaloyl Chloride, Base

Sources

A Comparative Guide to the Synthesis and Potential Biological Activity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile electronic properties and synthetic accessibility have led to its incorporation into a vast array of bioactive molecules.[1][2] This guide provides a comprehensive analysis of the synthesis and potential biological activities of a specific class of pyridine derivatives: N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its analogs. By examining their synthetic pathways and drawing comparisons with structurally related compounds, we aim to furnish researchers with the foundational knowledge to explore this chemical space for drug discovery programs.

Introduction: The Significance of the N-Acyl-2-aminopyridine Moiety

The N-acyl-2-aminopyridine framework is a prevalent motif in numerous compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The acylation of the 2-amino group of a pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The introduction of a pivaloyl group, with its sterically bulky tert-butyl moiety, is a common strategy in medicinal chemistry to enhance metabolic stability and introduce specific steric interactions with biological targets.[5]

This guide will focus on analogs centered around the N-(5-bromo-3-methylpyridin-2-yl)pivalamide core, exploring how modifications to both the pyridine ring and the acyl group can potentially influence their synthesis and biological activity.

Synthesis of the Core Intermediate: 2-Amino-5-bromo-3-methylpyridine

The key starting material for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its analogs is 2-amino-5-bromo-3-methylpyridine. The synthesis of this intermediate is a critical first step, and its efficiency can significantly impact the overall synthetic route.

A common approach to furnishing the 2-amino-5-bromo-3-methylpyridine scaffold involves the protection of the amino group of 2-amino-3-methylpyridine, followed by bromination and deprotection. This strategy aims to control the regioselectivity of the bromination reaction and prevent the formation of di-brominated byproducts.[6][7]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylpyridine

The following protocol is a representative procedure based on literature precedents for the synthesis of the key intermediate.[6]

Step 1: Acetylation of 2-Amino-3-methylpyridine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylpyridine in a suitable solvent such as acetic anhydride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess acetic anhydride with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-methylpyridin-2-yl)acetamide.

Step 2: Bromination of N-(3-methylpyridin-2-yl)acetamide

  • Dissolve the N-(3-methylpyridin-2-yl)acetamide from the previous step in a suitable solvent (e.g., acetic acid).

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

  • Stir the reaction for a specified time, monitoring for the consumption of the starting material by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-(5-bromo-3-methylpyridin-2-yl)acetamide.

Step 3: Hydrolysis of N-(5-bromo-3-methylpyridin-2-yl)acetamide

  • Suspend the N-(5-bromo-3-methylpyridin-2-yl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base or acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-amino-5-bromo-3-methylpyridine.

Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide Analogs: A Comparative Overview

The final step in the synthesis of the target compounds involves the acylation of 2-amino-5-bromo-3-methylpyridine with pivaloyl chloride or a related acylating agent. This reaction is a standard nucleophilic acyl substitution.

General Experimental Protocol: Acylation of 2-Amino-5-bromo-3-methylpyridine

The following is a general procedure for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This can be adapted for the synthesis of various analogs by using different acyl chlorides or substituted 2-aminopyridines.

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromo-3-methylpyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

dot

Caption: Synthetic workflow for N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its analogs.

Comparative Analysis of Analog Synthesis and Potential Activity

Table 1: Hypothetical Analogs and Predicted Impact on Properties
Analog Modification Predicted Impact on Synthesis Predicted Impact on Biological Activity
1 (Core) N-(5-bromo-3-methylpyridin-2-yl)pivalamideStandard acylation.Baseline activity. The pivaloyl group may enhance metabolic stability.
2 Replacement of pivaloyl with acetylSimpler acylation with acetyl chloride.May have lower metabolic stability due to the absence of the bulky t-butyl group.
3 Replacement of pivaloyl with benzoylStandard acylation with benzoyl chloride.Introduction of an aromatic ring may lead to new interactions (e.g., π-stacking) with biological targets.
4 Replacement of 5-bromo with 5-chloroSynthesis of the precursor would require a chlorination step instead of bromination.The smaller chloro group may alter binding affinity and electronic properties.
5 Replacement of 5-bromo with 5-phenylSuzuki or Stille coupling on the bromo-precursor would be required.The phenyl group can explore additional binding pockets and increase lipophilicity.
6 Removal of the 3-methyl groupSynthesis would start from 2-amino-5-bromopyridine.The methyl group may be important for steric interactions or for blocking a metabolic site. Its removal could increase or decrease activity depending on the target.

Discussion of Potential Biological Activities and Structure-Activity Relationships

Based on the broader class of N-acyl-2-aminopyridine and pivalamide-containing molecules, we can infer potential therapeutic applications for this analog series.

Anticancer Activity

Pyridine derivatives are well-represented among anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and topoisomerases. The bulky pivaloyl group in our target analogs could play a crucial role in directing the molecule to specific binding sites on protein targets. For instance, the tert-butyl group could occupy a hydrophobic pocket, leading to enhanced potency and selectivity.[5] A review of pyridine derivatives highlighted that the presence of halogen atoms can sometimes lead to lower antiproliferative activity, suggesting that analogs where the bromine is replaced (e.g., with a phenyl group) might be of interest to explore.[1]

Anti-inflammatory Activity

Several N-acyl-2-aminopyridine derivatives have been investigated for their anti-inflammatory properties.[2] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or various cytokines. The core structure of N-(5-bromo-3-methylpyridin-2-yl)pivalamide could be a starting point for developing novel anti-inflammatory agents. The nature of the acyl group and the substitution pattern on the pyridine ring would be critical in determining the potency and selectivity towards specific inflammatory targets.

Antiviral Activity

The pyridine nucleus is also a key component of many antiviral drugs.[4] N-acyl-2-aminopyridine derivatives have the potential to interfere with various stages of the viral life cycle, such as entry, replication, or assembly. The specific substitutions on the pyridine ring and the nature of the acyl group would be critical in determining the antiviral spectrum and potency.

dot

Caption: Logical relationship between structural modifications and biological activity.

Conclusion

The N-(5-bromo-3-methylpyridin-2-yl)pivalamide scaffold represents a promising starting point for the design and synthesis of novel bioactive compounds. While direct comparative data on the biological activities of its analogs are currently limited, this guide provides a solid foundation for researchers by outlining a robust synthetic strategy for the core intermediate and a general method for the preparation of the final pivalamide derivatives. By leveraging the established knowledge of structure-activity relationships for related pyridine and pivalamide-containing molecules, this guide offers a rational approach to the design of new analogs with potential applications in oncology, inflammation, and virology. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this interesting class of compounds.

References

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

  • Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. (URL: [Link])

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (URL: [Link])

  • Anti-inflammatory activities of some newly synthesized pyridinyl- and indazolyl benzamide derivatives - PubMed. (URL: [Link])

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (URL: [Link])

  • (Pyridine-2-yl)Benzamide Mannich Base Substituted Morpholine and N-methyl - ResearchGate. (URL: [Link])

  • Structure Activity Relationships - Drug Design Org. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (URL: [Link])

  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - ResearchGate. (URL: [Link])

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. (URL: [Link])

  • (PDF) Strategies in synthetic design and structure–activity relationship studies of novel heterocyclic scaffolds as aldose reductase‐2 inhibitors - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of new pyridine derivatives-I - ResearchGate. (URL: [Link])

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub - Padua Research Archive. (URL: [Link])

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivative - Semantic Scholar. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (URL: [Link])

  • Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. (URL: [Link])

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC - PubMed Central. (URL: [Link])

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. (URL: [Link])

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • Structural Activity Relationship of Drugs and its Applications - Longdom Publishing. (URL: [Link])

  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (URL: [Link])

Sources

A Comparative Guide to Profiling Cross-Reactivity of N-(5-bromo-3-methylpyridin-2-yl)pivalamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the biological cross-reactivity of the novel compound N-(5-bromo-3-methylpyridin-2-yl)pivalamide. As specific public data for this molecule is limited, we present a systematic, multi-tiered approach for its characterization. This document outlines the rationale behind experimental choices, detailed protocols for key assays, and a comparative analysis against established benchmarks. The objective is to equip researchers, scientists, and drug development professionals with the strategy and methodologies required to robustly define the selectivity profile of this and other novel chemical entities, ensuring both scientific rigor and translational relevance.

Introduction: The Imperative of Selectivity Profiling

The discovery of a novel bioactive compound like N-(5-bromo-3-methylpyridin-2-yl)pivalamide marks a critical first step in a long journey toward a potential therapeutic or research tool. However, its ultimate utility is defined not just by its intended on-target activity but also by its unintended off-target interactions.[1][2][3] These "off-target" effects can lead to unforeseen toxicity, reduced efficacy, or even beneficial polypharmacology.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity is paramount to de-risk its development and accurately interpret its biological effects.[4]

This guide uses N-(5-bromo-3-methylpyridin-2-yl)pivalamide as a case study to illustrate a best-practice workflow for comprehensive cross-reactivity analysis.

Structural Analysis and Target Hypothesis

The structure of N-(5-bromo-3-methylpyridin-2-yl)pivalamide contains a 2-aminopyridine core. This scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for inhibitors of protein kinases.[5][6][7] The 2-aminopyridine moiety often forms critical hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding pocket.[5][8] The pivalamide group, a bulky hydrophobic moiety, likely occupies an adjacent hydrophobic pocket, contributing to binding affinity and potentially influencing selectivity.[9]

Based on this structural analysis, our primary hypothesis is that N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a protein kinase inhibitor. This hypothesis will guide our initial screening strategy. However, we must remain unbiased and explore other potential target classes.

A Multi-Tiered Strategy for Selectivity Profiling

A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput screening to more focused, quantitative, and biologically relevant assays.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Figure 1: Tiered workflow for cross-reactivity profiling."; fontsize=11; fontname="Arial"; } enddot

Caption: Figure 1: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Target Screening - Casting a Wide Net

Objective: To rapidly identify potential on- and off-targets from a large, unbiased panel of proteins.

Methodology: Competition binding assays are the gold standard for initial profiling due to their sensitivity and broad applicability.[10] The Eurofins DiscoverX KINOMEscan® platform, for instance, uses a DNA-tagged kinase and an immobilized ligand to quantify the ability of a test compound to compete for the ATP binding site.[11][12][13] This approach directly measures binding affinity (dissociation constant, Kd) rather than enzymatic inhibition.

Experimental Protocol (Conceptual):

  • Compound Submission: N-(5-bromo-3-methylpyridin-2-yl)pivalamide is submitted for screening at a single, high concentration (e.g., 1 µM or 10 µM).

  • Screening Panel: The compound is tested against a large panel of human kinases, such as the scanMAX panel which includes over 468 kinases.[11]

  • Data Output: Results are typically reported as "Percent of Control," where a low percentage indicates strong binding and displacement of the reference ligand.

Comparator Compounds: To provide context, it is essential to profile well-characterized inhibitors in parallel:

  • Staurosporine: A potent but non-selective kinase inhibitor.

  • Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases.

  • A Selective Comparator (e.g., a known PI3Kδ inhibitor like Idelalisib): Chosen if initial hits suggest a specific kinase family.[14]

Tier 2: Quantitative Validation - Measuring Potency

Objective: To quantitatively determine the potency (IC50 or Ki) of the test compound against the primary target and any significant off-targets identified in Tier 1.

Methodology: Enzymatic assays that measure the direct inhibition of kinase activity are employed. The Promega ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a universal platform for nearly any kinase.[15][16]

Experimental Protocol: IC50 Determination using ADP-Glo™

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in optimized kinase buffer. Serially dilute N-(5-bromo-3-methylpyridin-2-yl)pivalamide to create a 10-point dose-response curve.

  • Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, and varying concentrations of the inhibitor for a defined period (e.g., 60 minutes) at room temperature.[17]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16][17]

  • ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes.[16][17]

  • Luminescence Reading: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Cellular Confirmation - Proving Target Engagement and Function

Objective: To confirm that the compound engages its target in a physiological context and elicits a functional response.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) CETSA is a powerful technique for verifying target engagement in intact cells or tissues.[18][19][20] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[21]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or N-(5-bromo-3-methylpyridin-2-yl)pivalamide at a relevant concentration (e.g., 10x cellular IC50).

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[21]

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated samples confirms target engagement.[19]

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Figure 2: Hypothetical on- and off-target pathway."; fontsize=11; fontname="Arial"; } enddot

Caption: Figure 2: Hypothetical on- and off-target pathway.

Methodology 2: Functional Cellular Assay If the primary target is a kinase in a known signaling pathway (e.g., PI3Kδ), a functional assay should be used to measure the downstream consequences of inhibition.[14][22][23][24] For example, inhibiting PI3Kδ should lead to a decrease in the phosphorylation of its substrate, AKT.

Data Presentation and Comparative Analysis

To facilitate objective comparison, data should be summarized in clear, structured tables. The following tables present a hypothetical dataset for N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Table 1: Hypothetical Tier 1 Kinase Panel Screen Results (% Inhibition at 1 µM)

Kinase TargetN-(5-bromo-3-methylpyridin-2-yl)pivalamideDasatinib (Comparator)
PIK3CD (PI3Kδ) 98.2 15.6
PIK3CG (PI3Kγ) 85.1 12.3
ABL110.599.1
SRC25.398.5
LCK31.097.2
EGFR5.245.8
... (450+ other kinases)< 30%...

Interpretation: The hypothetical data suggests a strong and selective interaction with the Class I PI3K isoforms δ and γ.

Table 2: Hypothetical Tier 2 Biochemical IC50 Values (nM)

Kinase TargetN-(5-bromo-3-methylpyridin-2-yl)pivalamideIdelalisib (Comparator)Selectivity Ratio (Off-Target/On-Target)
PIK3CD (PI3Kδ) 25 29 1.0x
PIK3CG (PI3Kγ)1508306.0x
PIK3CA (PI3Kα)>10,0006,500>400x
PIK3CB (PI3Kβ)>10,0002,100>400x
SRC2,500>10,000100x
LCK3,100>10,000124x

Interpretation: The compound demonstrates potent inhibition of PI3Kδ, with 6-fold selectivity over PI3Kγ and high selectivity against other PI3K isoforms and Src-family kinases. Its potency is comparable to the approved PI3Kδ inhibitor, Idelalisib.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery and chemical probe development. By employing a tiered strategy—from broad screening and quantitative validation to cellular target engagement—researchers can build a comprehensive selectivity profile for novel compounds like N-(5-bromo-3-methylpyridin-2-yl)pivalamide. This data-driven approach, grounded in robust experimental design and objective comparison against known standards, is essential for making informed decisions, understanding a compound's true biological activity, and ultimately enhancing the probability of success in translational research.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Note: While not directly cited, this paper is foundational and reflects the principles discussed in the search results).
  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009.[18]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. (Note: This is the original foundational paper for CETSA, principles of which are discussed in multiple search results).
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link][11]

  • Reinhard, F. B. M., Chappell, C., & André, M. (2019). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 14(7), 645-658.[20]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. (Note: Foundational protocol for CETSA, principles of which are discussed in multiple search results).
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (Note: Foundational paper for KINOMEscan, principles of which are discussed in multiple search results).
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link][1]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link][2]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link][3]

  • Eurofins Discovery. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube. [Link][4]

  • Wang, Y., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7073-7084.[5]

  • Wang, L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3469-3483.[6]

  • Lin, S., et al. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 24(11), 2139.[8]

  • Liu, X., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.[7]

  • De Luca, L., et al. (2021). PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients. Cancers, 13(21), 5549.[22]

  • iOnctura. (n.d.). PI3Kδ inhibitors offer serious promise in solid tumors. Retrieved from [Link][23]

  • Liu, J., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(19), 11210.[14]

  • Wang, Y., et al. (2024). Discovery of Potent and Selective PI3Kδ Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.[24]

Sources

A Comparative Guide to the Validated Synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel molecular entities is a foundational activity. The robustness and reliability of a synthetic protocol are paramount to ensure the consistent production of high-quality materials for research and development. This guide provides an in-depth technical comparison of synthetic protocols for N-(5-bromo-3-methylpyridin-2-yl)pivalamide, a substituted pyridine derivative with potential applications in pharmaceutical research. We will explore an established synthetic route and compare it with viable alternatives, supported by experimental data from analogous systems, and provide a framework for the validation of the chosen protocol.

Introduction to N-(5-bromo-3-methylpyridin-2-yl)pivalamide and the Imperative of Synthetic Protocol Validation

N-(5-bromo-3-methylpyridin-2-yl)pivalamide is a molecule of interest due to its substituted pyridine core, a common scaffold in many biologically active compounds. The validation of its synthetic protocol is a critical exercise in ensuring the reproducibility, scalability, and purity of the final compound. A validated process provides documented evidence that the protocol consistently produces a product meeting predetermined specifications and quality attributes. This is a cornerstone of Good Manufacturing Practices (GMP) in the pharmaceutical industry.[1]

The validation of a synthetic protocol can be broken down into three key stages: Process Design, Process Qualification, and Continued Process Verification.[2][3][4][5] This guide will focus on providing the necessary chemical understanding and comparative data to inform the Process Design stage for the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Established Synthetic Protocol: A Two-Step Approach

A logical and well-documented approach to the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide involves a two-step sequence starting from the readily available 2-amino-3-methylpyridine. This established protocol focuses on the regioselective bromination of the pyridine ring, followed by the acylation of the amino group.

Step 1: Synthesis of the Key Intermediate: 2-amino-5-bromo-3-methylpyridine

The initial and crucial step is the synthesis of 2-amino-5-bromo-3-methylpyridine. A reliable method for this transformation involves the protection of the amino group, followed by electrophilic bromination, and subsequent deprotection.

Causality of Experimental Choices: The acetylation of the amino group in 2-amino-3-methylpyridine serves a dual purpose. Firstly, it deactivates the amino group, preventing it from interfering with the subsequent bromination reaction. Secondly, the acetyl group is a moderately effective directing group, which, in conjunction with the activating effect of the amino group and the directing effect of the methyl group, favors the substitution of bromine at the C5 position of the pyridine ring. The use of liquid bromine in a suitable solvent allows for controlled addition and reaction temperature. The final hydrolysis step removes the acetyl protecting group to yield the desired intermediate.

Experimental Protocol:

  • Acetylation of 2-amino-3-methylpyridine: In a four-necked flask, 2-amino-3-methylpyridine (1 equivalent) is reacted with acetic anhydride (1.2-1.8 equivalents). The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Bromination: After cooling the reaction mixture to 20-25 °C, liquid bromine (1.1 equivalents) is added dropwise. The reaction is then heated to 50-60 °C for 2-3 hours.

  • Hydrolysis and Isolation: Water is added to dissolve all solids, followed by the dropwise addition of a sodium hydroxide solution. The reaction is stirred for an additional 30 minutes. The resulting precipitate is collected by filtration, dried, and recrystallized to afford 2-amino-5-bromo-3-methylpyridine. A molar yield of 64-68% can be expected based on similar procedures.

Synthesis_Step1 A 2-amino-3-methylpyridine C N-(3-methylpyridin-2-yl)acetamide A->C Acetylation B Acetic Anhydride B->C E N-(5-bromo-3-methylpyridin-2-yl)acetamide C->E Bromination D Liquid Bromine D->E G 2-amino-5-bromo-3-methylpyridine E->G Hydrolysis F NaOH (aq) F->G

Caption: Workflow for the synthesis of 2-amino-5-bromo-3-methylpyridine.

Step 2: Acylation to N-(5-bromo-3-methylpyridin-2-yl)pivalamide

The final step is the formation of the amide bond between the 2-amino group of the pyridine intermediate and a pivaloyl group. The most direct method for this transformation is the use of pivaloyl chloride.

Causality of Experimental Choices: Pivaloyl chloride is a highly reactive acylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the pivaloyl chloride. The steric hindrance of the pivaloyl group can sometimes slow down the reaction, necessitating slightly elevated temperatures or longer reaction times.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-5-bromo-3-methylpyridine (1 equivalent) in anhydrous dichloromethane (DCM) is added triethylamine (1.1 equivalents).

  • Acylation: The mixture is cooled in an ice bath, and pivaloyl chloride (1.05 equivalents) is added dropwise.

  • Reaction and Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-(5-bromo-3-methylpyridin-2-yl)pivalamide.

Synthesis_Step2 A 2-amino-5-bromo-3-methylpyridine D N-(5-bromo-3-methylpyridin-2-yl)pivalamide A->D Acylation B Pivaloyl Chloride B->D C Triethylamine C->D Base

Caption: Acylation of the intermediate to the final product.

Comparison with Alternative Synthetic Protocols

While the use of pivaloyl chloride is a standard and cost-effective method, several alternative coupling reagents developed for peptide synthesis can also be employed, particularly if the standard method proves to be low-yielding or if milder reaction conditions are required.

Alternative 1: Using Peptide Coupling Reagents

Peptide coupling reagents, such as HATU, HBTU, and PyBOP, are designed to facilitate amide bond formation under mild conditions with high efficiency and minimal side reactions.[4] These reagents are particularly useful for coupling sterically hindered amines or for sensitive substrates.

Causality of Experimental Choices: These reagents work by activating the carboxylic acid (in this case, pivalic acid) to form a highly reactive intermediate, which then readily reacts with the amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive OAt-active ester, leading to rapid and efficient coupling with very low racemization.[2][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Forms an OBt-active ester, which is also highly reactive. It is a more cost-effective alternative to HATU.[4]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that also forms an OBt-active ester. It is known for its high efficiency.[2]

Experimental Protocol (General for Peptide Coupling Reagents):

  • Activation: To a solution of pivalic acid (1 equivalent) and the chosen coupling reagent (e.g., HATU, 1.05 equivalents) in an aprotic solvent (e.g., DMF or DCM), a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) is added. The mixture is stirred for a few minutes to allow for the formation of the active ester.

  • Coupling: A solution of 2-amino-5-bromo-3-methylpyridine (1 equivalent) in the same solvent is added to the activated mixture.

  • Reaction and Workup: The reaction is stirred at room temperature until completion. The workup procedure is similar to the pivaloyl chloride method, involving aqueous washes and chromatographic purification.

Performance Comparison of Acylation Methods

The following table summarizes the key performance indicators for the different acylation methods based on data from analogous amide bond formations. It is important to note that the optimal conditions and outcomes will be specific to the synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and would require experimental validation.

FeaturePivaloyl ChlorideHATUHBTUPyBOP
Reagent Type Acyl HalideAminium/Uronium SaltAminium/Uronium SaltPhosphonium Salt
Relative Reactivity Very HighVery High[4]High[4]High[2]
Typical Reaction Time 1-4 hours0.5-2 hours1-3 hours1-3 hours
Typical Yield (Analogous Systems) Good to ExcellentExcellent[2]Good to ExcellentGood to Excellent
Racemization Potential Not applicableVery Low[4]Low[4]Low
Cost LowHighModerateHigh
Key Advantage Cost-effective, simpleHigh efficiency, rapidGood balance of cost and efficiencyHigh efficiency
Key Disadvantage Generates HCl, moisture sensitiveExpensivePotential for guanidinylation side reactionByproducts can be difficult to remove

Validation of the Synthetic Protocol

Once a synthetic protocol is established, it must be validated to ensure its robustness and reproducibility. The validation process, as guided by the International Council for Harmonisation (ICH) guidelines, involves a systematic evaluation of the process to provide a high degree of assurance that it will consistently produce a product meeting its predetermined specifications and quality attributes.[6][7][8]

Key Validation Parameters:
  • Specificity/Selectivity: The ability of the analytical methods used to monitor the reaction to unequivocally assess the desired product in the presence of starting materials, intermediates, and byproducts.

  • Linearity: The ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the capacity of the analytical procedure to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. For the synthetic protocol, this would involve studying the effect of small variations in temperature, reaction time, and stoichiometry.

A comprehensive validation report should be prepared, documenting all experiments and results to provide a complete record of the protocol's capabilities and limitations.

Conclusion

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)pivalamide can be reliably achieved through a two-step process involving the bromination of 2-amino-3-methylpyridine followed by acylation. The standard acylation with pivaloyl chloride offers a cost-effective and straightforward approach. For instances where higher efficiency or milder conditions are paramount, alternative peptide coupling reagents such as HATU, HBTU, and PyBOP present excellent, albeit more expensive, options. The choice of the optimal protocol will depend on the specific requirements of the research or development program, including scale, purity requirements, and cost considerations. A thorough validation of the chosen protocol is an indispensable step to ensure the consistent quality and reliability of the synthesis.

References

  • Process Validation in Pharmaceutical Manufacturing? GetReskilled. Available at: [Link]

  • Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation. Pharmaguideline. Available at: [Link]

  • Process validation in pharmaceutical manufacturing. IDBS. Available at: [Link]

  • Process Validation in the Pharmaceutical Industry. CPL. Available at: [Link]

  • Process Validation in Pharma Industry: A Complete Guide. Simpleshow. Available at: [Link]

  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMS Biopharma. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-(5-bromo-3-methylpyridin-2-yl)pivalamide Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical control point. Positional isomers, while possessing identical molecular formulas, often exhibit divergent pharmacological, toxicological, and physical properties. This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive differentiation of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its positional isomers. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating analytical strategy. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable isomeric characterization.

The Isomeric Challenge: Defining the Analytes

The specific substitution pattern on the pyridine ring is the sole differentiator between the target molecule and its positional isomers. For this guide, we will focus on comparing three plausible and challenging isomers where the positions of the bromo and methyl substituents are varied.

  • Isomer A: N-(5-bromo-3-methylpyridin-2-yl)pivalamide

  • Isomer B: N-(3-bromo-5-methylpyridin-2-yl)pivalamide

  • Isomer C: N-(5-bromo-4-methylpyridin-2-yl)pivalamide

Each isomer has the same molecular formula (C₁₁H₁₅BrN₂O) and molecular weight (287.15 g/mol ), rendering simple mass determination insufficient for identification. The key to their differentiation lies in how the unique electronic and steric environment of each molecule influences its interaction with electromagnetic radiation and its fragmentation behavior.

Strategic Analytical Workflow

A multi-spectroscopic approach is essential for unambiguous isomer identification. Each technique provides a unique and complementary piece of the structural puzzle. Our strategy prioritizes NMR for definitive structural elucidation, supported by FT-IR for functional group confirmation and MS for molecular weight verification and fragmentation analysis.

G cluster_start Initial Analysis cluster_methods Spectroscopic Techniques cluster_data Data Interpretation cluster_end Conclusion Sample Isomeric Mixture or Unknown Synthesis Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Parallel Analysis FTIR FT-IR Spectroscopy Sample->FTIR Parallel Analysis MS Mass Spectrometry Sample->MS Parallel Analysis NMR_Data Connectivity, Coupling, Chemical Shifts NMR->NMR_Data FTIR_Data Functional Groups, Fingerprint Region FTIR->FTIR_Data MS_Data Molecular Weight, Isotopic Pattern, Fragmentation MS->MS_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion Data Synthesis FTIR_Data->Conclusion Data Synthesis MS_Data->Conclusion Data Synthesis G cluster_A Isomer A (5-Br, 3-Me) cluster_B Isomer B (3-Br, 5-Me) cluster_C Isomer C (5-Br, 4-Me) H4_A H4: Singlet H6_A H6: Singlet H4_B H4: Doublet H6_B H6: Doublet H3_C H3: Singlet H6_C H6: Singlet Isomer_A Isomer A Isomer_A->H4_A Isomer_A->H6_A Isomer_B Isomer B Isomer_B->H4_B Isomer_B->H6_B Isomer_C Isomer C Isomer_C->H3_C Isomer_C->H6_C

Caption: Key ¹H NMR signal patterns for isomer identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Corroborative Method

FT-IR spectroscopy provides valuable, albeit less definitive, information. While all isomers share the same functional groups (secondary amide, aromatic ring), the precise vibrational frequencies are influenced by the substitution pattern.

Principle of Differentiation

The primary utility of FT-IR in this context is twofold:

  • Functional Group Confirmation: Verifying the presence of the N-H (~3200-3400 cm⁻¹) and amide C=O (~1650-1690 cm⁻¹) stretches confirms the general molecular structure. [1][2][3]2. Fingerprint Region Analysis: The region from 500-1500 cm⁻¹ is known as the "fingerprint region." [1]It contains complex vibrations, including C-C stretching, C-H bending, and pyridine ring modes, that are unique to the overall molecular structure. Subtle but reproducible differences in this region can serve as a secondary check for isomeric identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction if necessary.

Comparative Data Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Differences Between Isomers
N-H Stretch3200 - 3400Minor shifts due to subtle differences in hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Present in all isomers.
Aliphatic C-H Stretch2850 - 3000Present in all isomers (methyl and t-butyl groups).
Amide I (C=O Stretch)1650 - 1690Subtle shifts (<10 cm⁻¹) possible due to electronic effects on the amide bond. [4][5]
Pyridine Ring Modes1400 - 1600Multiple sharp bands; positions sensitive to substitution pattern.
C-Br Stretch500 - 650Present in all isomers, but exact position can vary slightly.

While the major bands will be present for all three isomers, a direct overlay of the spectra will reveal clear, reproducible differences in the fingerprint region, allowing for differentiation based on an established reference spectrum.

Mass Spectrometry (MS): Confirmation and Fragmentation

Mass spectrometry confirms the molecular weight and can provide structural clues through analysis of fragmentation patterns.

Principle of Differentiation

Using a soft ionization technique like Electrospray Ionization (ESI), all three isomers will yield an identical mass-to-charge ratio (m/z) for their protonated molecule [M+H]⁺. A key feature will be the isotopic pattern characteristic of a single bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). While the molecular ion confirms the elemental formula, it does not distinguish isomers. Differentiation requires a fragmentation technique (MS/MS or MS²), where the molecular ion is fragmented, and the resulting daughter ions are analyzed. The stability of the bonds in the molecule, influenced by the substituent positions, will dictate the relative abundance of different fragment ions. [6][7][8]

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infusion: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode to confirm the [M+H]⁺ ion and its bromine isotopic pattern.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion (both the ⁷⁹Br and ⁸¹Br isotopes) as the precursor ion.

    • Apply collision-induced dissociation (CID) energy to fragment the precursor.

    • Acquire the spectrum of the resulting product ions.

Comparative Data Analysis

The fragmentation of the pivalamide side chain and the pyridine ring will be the most informative pathways.

Fragmentation Pathway Expected Fragment Ion (m/z) Plausible Differentiation Rationale
Loss of pivaloyl group[M+H - C₅H₉O]⁺The relative abundance of this fragment may vary. The stability of the resulting 2-aminopyridine radical cation is influenced by the electronic effects of the -Br and -CH₃ groups.
Loss of tert-butyl radical[M+H - C₄H₉]⁺This is a very common fragmentation pathway for pivalamides. Differences in relative abundance between isomers are likely to be subtle but potentially measurable.
Cleavage of the pyridine ringVariousRing cleavage patterns are complex but highly dependent on the initial structure. [9]Comparing the low-mass region of the MS/MS spectra may reveal unique, isomer-specific fragments.

Synthesis and Conclusion

The unambiguous differentiation of N-(5-bromo-3-methylpyridin-2-yl)pivalamide and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach.

  • ¹H NMR stands as the primary and most definitive technique, offering clear and predictable differences in the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR provides complementary data on the carbon skeleton, confirming the unique electronic environment of each carbon atom in the respective isomers.

  • FT-IR Spectroscopy serves as a rapid and effective method for confirming functional groups and for quality control comparisons against a known standard via the fingerprint region.

  • Mass Spectrometry confirms the elemental composition through accurate mass and isotopic pattern analysis, while MS/MS fragmentation provides a final layer of structural verification.

By integrating the data from these orthogonal techniques, researchers can establish a robust and self-validating system for the confident identification and quality control of these important chemical entities.

G cluster_input Observed Data cluster_decision Decision Logic cluster_output Identification NMR_Result ¹H NMR shows two aromatic doublets Decision Aromatic Splitting? NMR_Result->Decision MS_Result MS shows correct M+H and Br pattern MS_Result->Decision FTIR_Result FT-IR matches Amide C=O, N-H FTIR_Result->Decision Isomer_A Isomer A or C Decision->Isomer_A Singlets Isomer_B Isomer B Decision->Isomer_B Doublets

Caption: Simplified decision logic based on key NMR data.

References

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. Available at: [Link]

  • NMR Spectroscopic Data for Acetylated and Pivaloylated Malto-oligosaccharides. Available at: [Link]

  • 13C NMR spectroscopy. Available at: [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. Human Metabolome Database. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Spectroscopic and Structural Study of a Series of Pivaloylthiourea Derivatives. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Chad's Prep. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • N-(5-Bromo-3-methylpyridin-2-yl)pivalamide. C肽生物科技. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • (PDF) Spectroscopic and structural study of a series of pivaloylthiourea derivatives. ResearchGate. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. IUCrData. Available at: [Link]

  • (PDF) Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. ResearchGate. Available at: [Link]

Sources

A Comparative Framework for Assessing the Novelty of N-(5-bromo-3-methylpyridin-2-yl)pivalamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the novelty of newly synthesized N-(5-bromo-3-methylpyridin-2-yl)pivalamide derivatives. Given the sparse public data on this specific scaffold, this document focuses on establishing a robust, multi-pillar methodology for characterization and comparison against a relevant benchmark, thereby enabling a confident evaluation of a new molecule's potential.

The core of novelty in drug discovery is not merely the creation of a new chemical structure but the demonstration of a tangible improvement or a differentiated profile in properties critical to therapeutic success. This includes enhanced biological activity, superior physicochemical characteristics, improved metabolic stability, or a distinct selectivity profile. Pyridine-based structures are foundational in medicinal chemistry, known for a wide spectrum of biological activities including antitumor and anti-inflammatory effects.[1] Therefore, a systematic approach is essential to validate the contribution of any new derivative.

To ground our assessment in a tangible context, we propose using a well-characterized reference compound. For a scaffold like N-(5-bromo-3-methylpyridin-2-yl)pivalamide, which bears resemblance to structures found in kinase inhibitors, a compound like SB203580 serves as an excellent benchmark. SB203580 is a selective inhibitor of p38 MAPK, a key enzyme in cellular stress and inflammatory responses.[2][3][4] By comparing a novel derivative to SB203580, we can contextualize its performance in biologically relevant assays.

Pillar 1: Physicochemical Profile – The Foundation of Druggability

A molecule's fundamental physical and chemical properties dictate its behavior in biological systems, influencing everything from solubility to cell permeability.[5][6] Early and accurate measurement of these parameters is crucial for identifying candidates with a higher probability of success.[5][7]

Comparative Physicochemical Data

The initial assessment involves characterizing the derivative and comparing its key properties against the established benchmark. This data allows for an early go/no-go decision based on fundamental druggability parameters.

ParameterTest Derivative (Hypothetical)Benchmark (SB203580)Significance in Novelty Assessment
Molecular Weight ( g/mol ) [Insert Value]377.44Lower MW may improve efficiency and permeability.
LogP (Lipophilicity) [Insert Value][Varies by source]Optimal LogP (typically 2-5) is critical for membrane passage and avoiding off-target toxicity.[8]
Aqueous Solubility (µM) [Insert Value]Poorly soluble in waterImproved solubility over the benchmark is a significant marker of novelty and better formulation potential.[9]
pKa [Insert Value][Not widely reported]Determines the ionization state at physiological pH, affecting solubility and cell penetration.[5][8]
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This gold-standard method provides a definitive measure of a compound's solubility.

Rationale: Understanding thermodynamic solubility is critical for predicting oral absorption and ensuring that results from in-vitro assays are reliable and not confounded by compound precipitation.[5]

Methodology:

  • Preparation: Prepare a supersaturated stock solution of the test derivative in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Add an excess of the solid compound to the buffer in a sealed vial. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 20 minutes) followed by careful filtration of the supernatant through a 0.22 µm filter.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Comparison: Perform the same procedure for the benchmark compound to ensure a direct and accurate comparison.

Pillar 2: Biological Activity and Potency

The primary driver for developing a new derivative is often to enhance its biological effect. For a pyridine-containing scaffold, assessing its impact on cell viability and a specific molecular target, such as a protein kinase, provides a direct measure of its potential.

Comparative Biological Data
Assay TypeTest Derivative (IC50/EC50)Benchmark (SB203580 IC50)Significance in Novelty Assessment
p38α Kinase Inhibition [Insert Value]~50 nM[4]Demonstrating superior potency against the target is a primary indicator of novelty and therapeutic potential.
Cytotoxicity (e.g., on A549 cells) [Insert Value]>10 µM (cell-type dependent)A potent compound should ideally have a large therapeutic window (high cytotoxicity IC50 relative to target IC50).
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.[10]

Rationale: This homogenous assay format minimizes handling steps and provides a sensitive, ratiometric output that reduces experimental noise, making it ideal for determining accurate IC50 values for potential inhibitors.[10]

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant p38α kinase, a suitable substrate peptide (e.g., biotinylated ATF2), and ATP.

  • Compound Plating: Serially dilute the test derivative and the benchmark compound (SB203580) in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a pre-determined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-allophycocyanin (SA-APC) conjugate. Incubate for 60 minutes to allow binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

  • Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Rationale: This assay provides a crucial first look at the compound's effect on whole cells. It helps determine if the compound's activity on the molecular target translates to a cellular effect and assesses its general toxicity. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals occurs only in metabolically active, living cells.[11][12]

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., A549 human lung carcinoma) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the test derivative and benchmark compound for 24-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL).[11] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[11][12]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solution on a plate reader, typically at a wavelength of 540-590 nm.[14]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability (%) against compound concentration to calculate the IC50 value.

Pillar 3: Metabolic Stability

A novel compound is only useful if it can survive long enough in the body to reach its target. Metabolic stability is a critical parameter that predicts a compound's in vivo half-life and clearance.[15] Assays using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), are a standard in vitro tool for this assessment.[16][17]

Comparative Metabolic Stability Data
ParameterTest DerivativeBenchmark (Verapamil - High Turnover)Benchmark (Warfarin - Low Turnover)Significance in Novelty Assessment
In Vitro Half-Life (t½, min) [Insert Value][~5-10 min][>60 min]A longer half-life indicates greater stability and potentially less frequent dosing in vivo.
Intrinsic Clearance (CLint, µL/min/mg) [Insert Value][High][Low]Lower intrinsic clearance is a strong indicator of improved metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Rationale: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, providing a direct measure of its susceptibility to Phase I metabolism.[16][18][19]

Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare an NADPH-regenerating system in a phosphate buffer (pH 7.4).[19]

  • Incubation Mixture: In a 96-well plate, pre-warm the microsomes and the test compound (at a final concentration of ~1 µM) at 37°C.[18]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[16][18]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the remaining compound, for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

Visualizing the Assessment Workflow

A structured workflow ensures that all critical aspects of novelty are assessed systematically. The following diagrams illustrate the overall decision-making process and a key experimental flow.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: ADME Profiling synthesis Synthesize New Derivative physchem Physicochemical Profiling (Solubility, LogP, pKa) synthesis->physchem compare_phys Compare to Benchmark physchem->compare_phys go_nogo1 Proceed? compare_phys->go_nogo1 Favorable? target_assay In Vitro Target Assay (e.g., Kinase Inhibition) cell_assay Cell-Based Assay (e.g., MTT Cytotoxicity) target_assay->cell_assay compare_bio Potent & Selective? cell_assay->compare_bio go_nogo2 Proceed? compare_bio->go_nogo2 Yes stop Stop/Redesign compare_bio->stop No met_stab Metabolic Stability (Liver Microsomes) compare_adme Sufficiently Stable? met_stab->compare_adme final Novel Candidate Identified compare_adme->final Yes compare_adme->stop No go_nogo1->target_assay Yes go_nogo1->stop No go_nogo2->met_stab

Caption: High-level workflow for assessing the novelty of a new chemical derivative.

G cluster_0 Reaction cluster_1 Sampling cluster_2 Analysis start Start: 96-well Plate add_cpd Add Compound & Microsomes start->add_cpd pre_warm Pre-warm at 37°C add_nadph Initiate with NADPH System quench_t0 Quench T=0 add_nadph->quench_t0 quench_tx Quench T=5, 15, 30, 45 min centrifuge Centrifuge & Collect Supernatant quench_tx->centrifuge lcms LC-MS/MS Quantification calc Calculate t½ & CLint end End: Stability Data calc->end

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

Assessing the novelty of a new N-(5-bromo-3-methylpyridin-2-yl)pivalamide derivative requires a disciplined, data-driven approach. By systematically evaluating its physicochemical properties, biological activity, and metabolic stability against a well-defined benchmark, researchers can build a robust case for its unique value. This multi-pillar framework provides the necessary structure and experimental rigor to differentiate promising candidates from the vast chemical space and guide further development efforts with confidence.

References

  • This cit
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • Analiza. Physicochemical Properties.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Semantic Scholar.
  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • Mercell. metabolic stability in liver microsomes.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available from: [Link]

  • Cyprotex. Microsomal Stability.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • BioIVT. Metabolic Stability Assay Services.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • This cit
  • This cit
  • Tocris Bioscience. SB 203580 | p38 MAPK.
  • Darlami, P., & Sharma, P. K. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery.
  • This cit
  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5894. Available from: [Link]

  • InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor.
  • This cit
  • Cell Signaling Technology. SB203580.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • MedChemExpress. Adezmapimod (SB 203580) | p38 MAPK Inhibitor.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide. As a brominated pyridine derivative, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals. The foundational principle for managing this waste stream is meticulous segregation based on its chemical properties.

Part 1: Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, its structural motifs—a brominated pyridine ring and a pivalamide group—inform its hazard profile. Related brominated pyridine compounds are known to be hazardous.

Anticipated Hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Toxicity: Similar chemical structures are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Aquatic Toxicity: Some related compounds are very toxic to aquatic life with long-lasting effects, making environmental containment crucial.

Due to the presence of bromine, this compound must be classified as a halogenated organic waste .[4][5] This is the single most important classification for determining the correct waste stream. Halogenated and non-halogenated wastes are often incinerated under different conditions, and mixing them can increase disposal costs and complexity.[6]

Hazard ClassificationPrecautionary Measures
Physical State Solid
Primary Hazard Class Halogenated Organic Compound
Potential Health Hazards Skin, eye, and respiratory irritant. Potential toxicity.
Environmental Hazards Potential for aquatic toxicity. Must not be released into the environment.[7][8]
Incompatibilities Strong oxidizing agents, strong acids, and bases.[7][9][10]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6][11]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Change gloves immediately if they become contaminated.[4][11]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.[4]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[4]

Emergency First Aid:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]

  • In case of skin contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][12]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[12]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Part 3: Step-by-Step Disposal Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The cardinal rule is segregation to prevent dangerous chemical reactions and ensure compliant disposal.[13][14]

Step 1: Waste Segregation

This is the most critical step. N-(5-Bromo-3-methylpyridin-2-yl)pivalamide and any materials contaminated with it must be disposed of into a designated "Halogenated Organic Waste" container.[4][5][15]

DO NOT MIX WITH:

  • Non-halogenated organic waste (e.g., acetone, hexane, methanol).

  • Acids or bases.[9]

  • Oxidizing or reducing agents.

  • Aqueous waste streams.[16]

Step 2: Container Selection and Labeling

Use only containers that are in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[6][14][17]

The container must be labeled clearly and accurately before the first drop of waste is added.[15] According to Environmental Protection Agency (EPA) guidelines, the label must include:

  • The words "Hazardous Waste" .[18][19]

  • The full chemical name: "N-(5-Bromo-3-methylpyridin-2-yl)pivalamide" and any other chemical constituents in the waste container, with percentages or volumes.[5][9]

  • A clear indication of the hazards (e.g., Irritant, Toxic, Environmental Hazard).[18][19]

Step 3: Waste Accumulation

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[9][18][20]

  • Keep Containers Closed: The waste container must remain sealed at all times except when actively adding waste.[6][17] This prevents the release of vapors and protects the container's contents from contamination.

  • Use Secondary Containment: Store the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[9][17]

Workflow for Different Waste Forms

Caption: Waste Disposal Workflow by Form.

Step 4: Decontamination of Empty Containers

Original containers of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before being discarded as regular trash.[17] The rinsate from this process is also considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[17] After rinsing, deface the label on the empty container.[17]

Step 5: Arranging for Final Disposal

Once a waste container is full, or if it has been in storage for an extended period (typically up to one year in an SAA), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or equivalent licensed waste management service.[9][17]

Part 4: Emergency Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Part 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[6][21] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, compatible container.[6][22] Label the container as "Hazardous Waste" with the name of the chemical and "Spill Debris."

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S office.[6]

Disposal Decision Logic

G start Is the waste N-(5-Bromo-3-methylpyridin-2-yl)pivalamide or contaminated with it? halogen_check Does the compound contain a halogen (F, Cl, Br, I)? start->halogen_check Yes halogen_waste Segregate as HALOGENATED ORGANIC WASTE halogen_check->halogen_waste Yes (Contains Bromine) non_halogen_waste Segregate as NON-HALOGENATED WASTE (Incorrect for this compound) halogen_check->non_halogen_waste No end_node Follow Institutional Protocol halogen_waste->end_node

Caption: Chemical Waste Segregation Decision Tree.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your research activities are conducted with the utmost respect for personal well-being and environmental stewardship.[13]

References

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Management of Waste - Prudent Practices in the Labor
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Halogenated Solvents in Laboratories.
  • Hazardous Waste Segreg
  • PIVALAMIDE - Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Managing Hazardous Chemical Waste in the Lab. (2021).
  • Laboratory Waste Management: The New Regulations.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Organic Solvents - Waste Disposal. Cornell EHS.
  • Safety Data Sheet for 3-Amino-5-bromo-2-methylpyridine. Thermo Fisher Scientific.
  • Safety Data Sheet for 5-Bromo-2-cyano-3-nitropyridine. (2025). TCI Chemicals.
  • Safety Data Sheet for Pivalamide. (2024). Sigma-Aldrich.
  • Safety D
  • 5-AMINO-3-BROMO-2-METHYLPYRIDINE SDS. ECHEMI.
  • N-(5-Bromo-3-methylpyridin-2-yl)
  • Pyridine Standard Operating Procedure.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline. Benchchem.
  • PYRIDINE FOR SYNTHESIS - Safety D
  • Safety Data Sheet for 3-Bromopyridine. (2025). Thermo Fisher Scientific.

Sources

Navigating the Safe Handling of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel chemical entities like N-(5-Bromo-3-methylpyridin-2-yl)pivalamide, a robust understanding of its potential hazards and the corresponding protective measures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides a comprehensive framework for the safe handling and disposal of this compound, grounded in established safety principles and data from closely related chemical analogs.

Disclaimer: A specific Safety Data Sheet (SDS) for N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is not publicly available at the time of this writing. The following recommendations are therefore based on the safety profile of the closely related analog, N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide (CAS 245765-92-8), and general safety protocols for brominated pyridine derivatives.[1][2] It is imperative to treat this compound with the caution required for a substance with unknown toxicological properties and to conduct a thorough risk assessment before commencing any experimental work.

Hazard Assessment: Understanding the Risks

The chemical structure of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide, featuring a brominated pyridine ring, suggests several potential hazards that must be mitigated through appropriate personal protective equipment (PPE) and handling procedures. Data from its N-methyl analog indicates the following GHS hazard classifications:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

Based on the broader class of pyridine derivatives, there may be additional risks of toxicity if swallowed, inhaled, or in contact with skin, and potential for respiratory tract irritation.[2][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of specific PPE should be guided by a site-specific risk assessment.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of the compound, which is known to cause serious eye irritation.
Skin Protection - Gloves: Nitrile or neoprene gloves. Double-gloving is recommended. - Lab Coat: A fully buttoned, long-sleeved lab coat. - Clothing: Full-length pants and closed-toe shoes.Prevents skin contact, which can cause irritation and allergic reactions. Nitrile and neoprene offer good resistance to a range of chemicals.[1]
Respiratory Protection - Primary: Handle in a certified chemical fume hood. - Secondary: If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge may be necessary.Minimizes the inhalation of airborne particles or vapors, which are potential routes of toxicity for pyridine derivatives.[2][4]

Expert Insight: The causality behind these PPE choices lies in the chemical's structure. The pyridine ring can be readily absorbed, and the bromine atom enhances its reactivity and potential for biological interaction. Therefore, preventing direct contact is paramount.

Operational and Handling Plan: A Step-by-Step Approach

A systematic workflow is critical to minimizing the risk of exposure and ensuring the integrity of your experiment.

Preparation and Weighing:
  • Designated Area: Conduct all handling of solid N-(5-Bromo-3-methylpyridin-2-yl)pivalamide within a certified chemical fume hood to control airborne particulates.

  • Dispensing: Use spark-proof tools for transferring the solid.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance is used, ensure it is in a well-ventilated area and decontaminated after use.

In-Process Handling:
  • Ventilation: Always work in a well-ventilated area, preferably a fume hood, to prevent the accumulation of any potential vapors or dust.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[3]

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

Storage:
  • Container: Keep the container tightly closed.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Emergency Procedures: Planning for the Unexpected

Spill Response:
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and scoop it into a designated, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Wear the appropriate PPE, including respiratory protection, during cleanup.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[2][3]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, N-(5-Bromo-3-methylpyridin-2-yl)pivalamide and its contaminated waste must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Halogenated Waste Stream: Dispose of the waste in a container specifically for halogenated organic waste.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Safety Workflow

To ensure a clear and logical approach to handling N-(5-Bromo-3-methylpyridin-2-yl)pivalamide, the following workflow diagram outlines the critical steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep_start Start: Obtain Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection fume_hood_prep Prepare Fume Hood ppe_selection->fume_hood_prep weighing Weighing & Dispensing fume_hood_prep->weighing reaction_setup Reaction Setup weighing->reaction_setup monitoring Monitor Experiment reaction_setup->monitoring decontamination Decontaminate Work Area monitoring->decontamination spill Spill or Exposure? monitoring->spill waste_segregation Segregate Waste decontamination->waste_segregation ppe_removal Properly Remove PPE decontamination->ppe_removal disposal Dispose of Hazardous Waste waste_segregation->disposal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing spill->decontamination No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes

Caption: Workflow for Safe Handling of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while ensuring the well-being of themselves, their colleagues, and the environment.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.